molecular formula C49H71NO12 B15579655 chivosazol A

chivosazol A

Katalognummer: B15579655
Molekulargewicht: 866.1 g/mol
InChI-Schlüssel: OVMUGRSUGHRYEC-GUZWRBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chivosazol A is a useful research compound. Its molecular formula is C49H71NO12 and its molecular weight is 866.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C49H71NO12

Molekulargewicht

866.1 g/mol

IUPAC-Name

(2R,3R,5R,6E,8E,10Z,12S,13S,16Z,18E,20Z,22E,24R,25S,26Z,28E)-13-[(2S,3S,5R)-3,5-dihydroxyhexan-2-yl]-5-hydroxy-25-[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-3-methoxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one

InChI

InChI=1S/C49H71NO12/c1-31-21-15-11-14-18-26-43(54)62-45(35(5)40(53)28-34(4)51)32(2)22-16-12-13-17-24-39(52)29-42(56-8)36(6)48-50-38(30-59-48)23-19-20-25-41(33(3)27-31)61-49-47(58-10)46(57-9)44(55)37(7)60-49/h11-27,30,32-37,39-42,44-47,49,51-53,55H,28-29H2,1-10H3/b13-12+,14-11+,21-15-,22-16-,23-19+,24-17+,25-20-,26-18-,31-27+/t32-,33+,34+,35-,36+,37+,39-,40-,41-,42+,44+,45-,46-,47+,49-/m0/s1

InChI-Schlüssel

OVMUGRSUGHRYEC-GUZWRBQESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Architecture of Chivosazol A Biosynthesis in Myxobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chivosazol A, a potent antifungal and cytotoxic macrolide produced by the myxobacterium Sorangium cellulosum, has garnered significant interest for its unique mode of action targeting the actin cytoskeleton. This technical guide provides an in-depth exploration of the genetic and biochemical machinery underlying the biosynthesis of this complex natural product. We dissect the chivosazol biosynthetic gene cluster, elucidate the predicted roles of its polyketide synthase and nonribosomal peptide synthetase modules, and discuss the regulatory circuits that govern its production. Furthermore, this guide details key experimental protocols for the genetic manipulation of Sorangium cellulosum and the heterologous expression of myxobacterial biosynthetic pathways, offering a practical framework for future research and bioengineering efforts aimed at harnessing the therapeutic potential of chivosazols.

The Chivosazol Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a large 92 kbp biosynthetic gene cluster (BGC) located on the chromosome of Sorangium cellulosum So ce56.[1] This BGC is a hallmark of a trans-acyltransferase (trans-AT) polyketide synthase (PKS) system, a class of biosynthetic machinery known for its modularity and the production of complex polyketides.[1] The cluster comprises four polyketide synthase genes (chiB, chiC, chiE, chiF) and one hybrid nonribosomal peptide synthetase-polyketide synthase gene (chiD).[1]

An additional gene, located downstream of the core BGC, is predicted to encode a methyltransferase, likely involved in post-PKS modification of the chivosazol scaffold.[1] The trans-AT nature of this PKS system signifies that the acyltransferase domains, responsible for loading extender units onto the growing polyketide chain, are not integrated into the main PKS modules but are encoded by a discrete gene, chiA, which acts iteratively.[1]

Table 1: Genes of the this compound Biosynthetic Gene Cluster

GeneSize (amino acids)Predicted Function
chiA816Acyltransferase (trans-AT)
chiB5843Polyketide Synthase (PKS)
chiC8417Polyketide Synthase (PKS)
chiD4641Hybrid Nonribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS)
chiE4839Polyketide Synthase (PKS)
chiF5866Polyketide Synthase (PKS)

The Biosynthetic Pathway: A Predicted Assembly Line

The assembly of the this compound backbone is a complex process involving the sequential condensation of acetate (B1210297) and propionate (B1217596) units, followed by modifications such as ketoreduction, dehydration, and methylation. The oxazole (B20620) ring, a key structural feature of chivosazol, is likely formed through the activity of the NRPS module within the hybrid enzyme ChiD. While the precise sequence of events and the structures of all biosynthetic intermediates are yet to be fully elucidated experimentally, bioinformatic analysis of the PKS and NRPS modules allows for a predictive model of the biosynthetic pathway.

This compound Biosynthesis Starter Starter Unit (Propionyl-CoA) ChiB ChiB (PKS) Starter->ChiB Intermediate1 Intermediate 1 ChiB->Intermediate1 ChiC1 ChiC (PKS Modules 1-4) Intermediate1->ChiC1 Intermediate2 Intermediate 2 ChiC1->Intermediate2 ChiD_NRPS ChiD (NRPS Module) (Oxazole formation) Intermediate2->ChiD_NRPS Intermediate3 Intermediate 3 ChiD_NRPS->Intermediate3 ChiD_PKS ChiD (PKS Module) Intermediate3->ChiD_PKS Intermediate4 Intermediate 4 ChiD_PKS->Intermediate4 ChiE ChiE (PKS) Intermediate4->ChiE Intermediate5 Intermediate 5 ChiE->Intermediate5 ChiF ChiF (PKS) Intermediate5->ChiF Pre_Chivosazol Pre-chivosazol ChiF->Pre_Chivosazol Post_PKS Post-PKS Modifications (Methylation, Glycosylation) Pre_Chivosazol->Post_PKS Chivosazol_A This compound Post_PKS->Chivosazol_A

Figure 1: Predicted biosynthetic pathway of this compound.

Regulation of this compound Production

The biosynthesis of this compound is tightly regulated at the transcriptional level. Two key regulatory proteins have been identified:

  • ChiR: A positive regulator that directly controls the transcription of the chivosazol biosynthetic genes. Overexpression of chiR has been shown to increase chivosazol production, highlighting its role as a key activator of the pathway.

  • NtcA: A negative regulator that represses the expression of the chivosazol gene cluster. Inactivation of the ntcA gene leads to a significant increase in this compound production, suggesting that NtcA acts as a brake on biosynthesis.

Transcription of the chivosazol BGC is maximally induced during the logarithmic growth phase of Sorangium cellulosum.

Table 2: Quantitative Effects of Regulator Gene Modification on this compound Production

Genetic ModificationEffect on this compound ProductionReference
Overexpression of chiR5-fold increase in shake flask
Inactivation of ntcA4-fold increase

digraph "this compound Regulation" {
graph [nodesep=0.5];
node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [arrowhead=vee, penwidth=1.5];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

// Nodes ChiR [label="ChiR", fillcolor="#34A853", fontcolor="#FFFFFF"]; NtcA [label="NtcA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chi_promoter [label="chi Promoter", shape=cds]; chi_genes [label="chivosazol BGC\n(chiA-F)"]; Chivosazol_A [label="this compound Biosynthesis", shape=ellipse, fillcolor="#FBBC05"];

// Edges ChiR -> chi_promoter [arrowhead=tee, color="#34A853", label=" activates"]; NtcA -> chi_promoter [arrowhead=tee, color="#EA4335", label=" represses"]; chi_promoter -> chi_genes; chi_genes -> Chivosazol_A; }

Figure 2: Regulatory pathway of this compound biosynthesis.

Experimental Protocols

Gene Inactivation in Sorangium cellulosum (Generalized Protocol)

This protocol describes a general method for targeted gene inactivation in Sorangium cellulosum via homologous recombination, adapted from methodologies used for other myxobacterial natural product pathways.

Gene Knockout Workflow cluster_0 Plasmid Construction cluster_1 Transformation cluster_2 Selection & Verification Amplify Homology Arms 1. Amplify Upstream & Downstream Homology Arms Clone into Vector 2. Clone Arms & Resistance Marker into Suicide Vector Amplify Homology Arms->Clone into Vector Electroporation 3. Electroporate Plasmid into S. cellulosum Clone into Vector->Electroporation Select Transformants 4. Select for Double- Crossover Events Electroporation->Select Transformants Verify Knockout 5. Verify Knockout by PCR & Sequencing Select Transformants->Verify Knockout

Figure 3: Workflow for gene knockout in Sorangium cellulosum.

Materials:

  • Sorangium cellulosum So ce56

  • Suicide vector (e.g., pK18mobsacB)

  • Antibiotic resistance cassette (e.g., apramycin, kanamycin)

  • Primers for amplifying homology arms

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • E. coli cloning strain (e.g., DH5α) and conjugation strain (e.g., S17-1)

  • Electroporator and cuvettes

  • Growth media (e.g., M-medium, VY/2 agar)

  • Sucrose (B13894) for counter-selection

Procedure:

  • Construct the Knockout Vector:

    • Amplify ~1.5 kb upstream and downstream homology arms flanking the target gene from S. cellulosum genomic DNA.

    • Clone the homology arms and an antibiotic resistance cassette into a suicide vector.

    • Transform the construct into an E. coli conjugation strain.

  • Electroporation of Sorangium cellulosum :

    • Prepare electrocompetent S. cellulosum cells by growing to mid-log phase and washing with ice-cold 10% glycerol.

    • Mix the knockout vector with the competent cells and electroporate using optimized settings (requires empirical determination for S. cellulosum So ce56, but typical starting points for myxobacteria are ~1.8 kV, 200 Ω, 25 µF).

    • Immediately recover the cells in a suitable medium (e.g., M-medium) for several hours.

  • Selection and Verification:

    • Plate the recovered cells on agar (B569324) containing the appropriate antibiotic to select for single-crossover events.

    • Culture the single-crossover mutants in liquid medium without antibiotic selection and then plate on agar containing sucrose to select for double-crossover events (loss of the sacB gene).

    • Screen colonies for antibiotic resistance and sucrose sensitivity.

    • Confirm the gene knockout by PCR analysis and DNA sequencing of the targeted locus.

Heterologous Expression in Myxococcus xanthus (Generalized Protocol)

This protocol outlines a general strategy for the heterologous expression of a myxobacterial BGC in the model host Myxococcus xanthus, based on successful expression of other myxobacterial pathways.

Materials:

  • Myxococcus xanthus host strain (e.g., DK1622)

  • Integrative expression vector for M. xanthus (e.g., containing the Mx8 phage integration system)

  • Strong, constitutive promoter (e.g., Ptuf1)

  • Chivosazol BGC DNA

  • Restriction enzymes and DNA ligase or Gibson Assembly/TAR cloning reagents

  • E. coli cloning and conjugation strains

  • Growth media for E. coli and M. xanthus (e.g., CTT medium)

Procedure:

  • Construct the Expression Vector:

    • Clone the entire chivosazol BGC into an integrative M. xanthus expression vector under the control of a strong promoter. This may require assembling the large BGC from smaller fragments using techniques like Gibson Assembly or TAR cloning in yeast.

    • Transform the final construct into an E. coli conjugation strain.

  • Conjugation into Myxococcus xanthus :

    • Grow cultures of the E. coli donor strain and the M. xanthus recipient strain to mid-log phase.

    • Mix the donor and recipient cells and spot them onto a suitable mating agar.

    • Incubate to allow for conjugation and integration of the expression vector into the M. xanthus genome.

  • Selection and Analysis:

    • Overlay the mating spots with an appropriate antibiotic to select for M. xanthus exconjugants.

    • Isolate and cultivate the exconjugants in liquid culture.

    • Extract the culture broth and cell pellet with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts for the production of this compound using HPLC-MS.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the complex chemistry catalyzed by myxobacterial PKS/NRPS assembly lines. While the genetic blueprint and regulatory elements have been identified, significant opportunities remain for further investigation. The elucidation of the precise enzymatic steps and the characterization of the biosynthetic intermediates will provide a more complete understanding of this intricate pathway. Furthermore, the development of robust genetic tools and optimized fermentation and purification protocols will be crucial for unlocking the full potential of this compound and its analogs as therapeutic agents. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of myxobacterial natural product biosynthesis and harnessing it for the development of novel pharmaceuticals.

References

Chivosazol A: A Technical Guide to its Antifungal and Anti-Oomycete Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chivosazol A, a macrolide isolated from the myxobacterium Sorangium cellulosum, has demonstrated notable biological activity, particularly its potent antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy against fungal and oomycete pathogens. It details the compound's mechanism of action, which involves the targeted disruption of the actin cytoskeleton, a critical component for cell morphology, growth, and division in eukaryotic organisms. This document compiles available quantitative data on its inhibitory activity, outlines relevant experimental protocols for its assessment, and presents visual representations of the implicated cellular pathways. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.

Introduction

The increasing prevalence of fungal and oomycete infections in agriculture and human health, coupled with the rise of drug-resistant strains, necessitates the discovery of novel antimicrobial compounds with unique mechanisms of action. Myxobacteria have long been recognized as a prolific source of structurally diverse and biologically active secondary metabolites. This compound, a polyketide macrolide produced by Sorangium cellulosum, has emerged as a promising candidate due to its potent activity against a range of eukaryotic organisms, including yeasts and filamentous fungi.[1][2][3] This guide provides an in-depth analysis of the antifungal and anti-oomycete properties of this compound.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism of action of this compound is the disruption of the actin cytoskeleton.[4] Unlike some other antifungal agents that target the cell wall or membrane, this compound exerts its effect by directly interfering with the dynamics of actin filaments.

  • Inhibition of Actin Polymerization: this compound has been shown to inhibit the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[4] This prevents the formation of new actin filaments, which are essential for various cellular processes.

  • Depolymerization of F-actin: In addition to inhibiting polymerization, this compound also actively promotes the depolymerization of existing F-actin filaments.[4] This leads to a rapid breakdown of the actin cytoskeleton.

The disruption of the actin cytoskeleton has profound consequences for fungal and oomycete cells, leading to:

  • Loss of Cell Polarity and Abnormal Morphology: The actin cytoskeleton is crucial for establishing and maintaining cell polarity, which is essential for directional growth, such as hyphal extension in filamentous fungi.

  • Inhibition of Cell Division: Actin is a key component of the cytokinetic ring, which is necessary for cell division. By disrupting actin, this compound can arrest the cell cycle.

  • Impaired Vesicle Trafficking: The actin cytoskeleton serves as a track for the transport of vesicles containing enzymes and cell wall components to sites of growth. Disruption of this network hampers cell wall synthesis and expansion.

The mode of action of this compound on the actin cytoskeleton is distinct from other known microfilament-disrupting compounds like cytochalasin D and latrunculin.[4]

Implicated Signaling Pathways

The disruption of the actin cytoskeleton by this compound can have downstream effects on various signaling pathways that are crucial for fungal and oomycete viability and pathogenesis. While direct studies on this compound's impact on these specific pathways are limited, the known consequences of actin disruption in these organisms point to the potential involvement of the following:

  • Cell Wall Integrity (CWI) Pathway: The CWI pathway is a critical signaling cascade that responds to cell wall stress and regulates cell wall biogenesis and actin organization.[1][4][5][6][7] Disruption of the actin cytoskeleton can trigger the CWI pathway as a compensatory response. Key components of this pathway include Rho-GTPases, Protein Kinase C (PKC), and a MAP kinase cascade.

  • Calcium Signaling Pathway: Calcium ions (Ca2+) are important second messengers in fungi, regulating processes such as hyphal growth, branching, and stress responses.[8][9][10][11] The actin cytoskeleton and calcium signaling are intricately linked, with changes in actin dynamics influencing intracellular calcium levels and vice versa. Disruption of the actin cytoskeleton by this compound could therefore perturb calcium homeostasis and downstream signaling events.

Quantitative Data on Antifungal and Anti-Oomycete Activity

Table 1: Summary of this compound Antifungal and Anti-Oomycete Activity (Qualitative)

Organism TypeActivity ReportedReference
YeastsAntimicrobial activity[1]
Filamentous FungiAntimicrobial activity[1]
OomycetesNo specific data available

Note: The absence of quantitative data in the public domain represents a significant knowledge gap and highlights an area for future research to fully characterize the potential of this compound as an antifungal and anti-oomycete agent.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the antifungal and anti-oomycete activity of compounds like this compound. The following are detailed protocols based on established methods that can be adapted for the evaluation of this compound.

Broth Microdilution Assay for Antifungal Susceptibility Testing (Adapted from CLSI M27-A3 and M38-A2)[12][13]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.

Materials:

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fungal inoculum, adjusted to the appropriate concentration

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of this compound in RPMI-1640 medium directly in the microtiter plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast strain on a suitable agar (B569324) medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

    • Filamentous Fungi: Culture the fungus on potato dextrose agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration (typically 0.4 x 10⁴ to 5 x 10⁴ conidia/mL) in RPMI-1640.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions and to the growth control wells.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% inhibition) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Agar Dilution Assay for Anti-Oomycete Activity

This method is suitable for determining the EC50 (50% effective concentration) of this compound against oomycetes like Phytophthora and Pythium.

Materials:

  • Petri dishes

  • Suitable agar medium for oomycete growth (e.g., V8 juice agar, cornmeal agar)

  • This compound stock solution

  • Oomycete culture

  • Cork borer

Procedure:

  • Preparation of Amended Agar:

    • Prepare the agar medium and autoclave it. Allow it to cool to approximately 45-50°C.

    • Add the appropriate volume of this compound stock solution to the molten agar to achieve a series of desired final concentrations. Mix thoroughly but gently to avoid bubbles.

    • Pour the amended agar into sterile Petri dishes and allow them to solidify. Include control plates with no this compound.

  • Inoculation:

    • From the growing edge of an actively growing oomycete culture, take mycelial plugs using a sterile cork borer.

    • Place one mycelial plug in the center of each agar plate (both amended and control).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific oomycete in the dark.

  • EC50 Determination:

    • After a defined incubation period (when the mycelium in the control plate has reached a significant diameter), measure the radial growth of the mycelium in two perpendicular directions for each plate.

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

    • The EC50 value is the concentration of this compound that causes a 50% reduction in mycelial growth. This can be determined by plotting the percentage of inhibition against the logarithm of the concentration and performing a regression analysis.

In Vitro Actin Polymerization Assay[14][15][16][17]

This assay directly measures the effect of this compound on the polymerization of purified actin.

Materials:

  • Pyrene-labeled G-actin

  • Polymerization-inducing buffer (containing KCl and MgCl₂)

  • G-actin buffer (containing ATP and DTT)

  • This compound stock solution

  • Fluorometer

Procedure:

  • Preparation of Actin Solution:

    • Prepare a solution of pyrene-labeled G-actin in G-actin buffer.

  • Assay Setup:

    • In a fluorometer cuvette or a black 96-well plate, add the G-actin solution.

    • Add this compound at various concentrations to the respective cuvettes/wells. Include a solvent control.

  • Initiation of Polymerization:

    • Initiate actin polymerization by adding the polymerization-inducing buffer.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm). The fluorescence of pyrene-actin increases significantly upon its incorporation into F-actin filaments.

  • Data Analysis:

    • The rate of polymerization can be determined from the slope of the initial linear phase of the fluorescence curve. The effect of this compound is quantified by comparing the polymerization rates in its presence to the control.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions inoculate Inoculate Microtiter Plate or Agar Plate prep_compound->inoculate prep_inoculum Prepare Fungal/Oomycete Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Growth (OD or Radial Growth) incubate->measure calculate Calculate MIC or EC50 measure->calculate

Antifungal/anti-oomycete susceptibility testing workflow.
This compound's Mechanism of Action on Actin Dynamics

ChivosazolA_Actin_Mechanism G_actin G-actin (Monomers) Polymerization Polymerization G_actin->Polymerization F_actin F-actin (Filaments) Depolymerization Depolymerization F_actin->Depolymerization Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton F_actin->Disrupted_Cytoskeleton Chivosazol_A This compound Chivosazol_A->F_actin Promotes Depolymerization Chivosazol_A->Polymerization Inhibits Polymerization->F_actin Depolymerization->G_actin

This compound disrupts actin by inhibiting polymerization and promoting depolymerization.
Potential Downstream Effects of Actin Disruption on Fungal Signaling

Actin_Disruption_Signaling Chivosazol_A This compound Actin_Cytoskeleton Actin Cytoskeleton Chivosazol_A->Actin_Cytoskeleton Disrupts Calcium_Signaling Calcium (Ca2+) Signaling Actin_Cytoskeleton->Calcium_Signaling Perturbs Cell_Wall_Stress Cell Wall Stress Actin_Cytoskeleton->Cell_Wall_Stress Induces Cell_Cycle Cell Cycle Arrest Actin_Cytoskeleton->Cell_Cycle Impacts CWI_Pathway Cell Wall Integrity (CWI) Pathway Morphogenesis Altered Morphogenesis (e.g., Hyphal Growth) CWI_Pathway->Morphogenesis Affects Calcium_Signaling->Morphogenesis Affects Cell_Wall_Stress->CWI_Pathway Activates

Potential signaling consequences of actin cytoskeleton disruption by this compound.

Conclusion

This compound represents a promising natural product with potent antifungal activity stemming from its unique mechanism of disrupting the actin cytoskeleton. This mode of action, distinct from many currently used antifungal agents, makes it an attractive candidate for further investigation, particularly in the context of overcoming existing drug resistance. However, a significant knowledge gap exists regarding its quantitative activity against a broad range of fungal and, notably, oomycete pathogens. Future research should focus on generating comprehensive MIC and EC50 data for these organisms. Furthermore, a deeper understanding of the specific interactions between this compound and the actin proteins of various pathogens, as well as the downstream consequences on key signaling pathways, will be crucial for its potential development as a therapeutic or agricultural agent. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for these future investigations.

References

Chivosazol A: A Technical Guide to its Antiproliferative Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chivosazol A, a macrocyclic antibiotic isolated from the myxobacterium Sorangium cellulosum, has demonstrated significant antiproliferative activity against a range of human cancer cell lines. Its primary mechanism of action involves the disruption of the actin cytoskeleton, leading to a cascade of cellular events that culminate in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cells, including quantitative data on its potency, detailed experimental protocols for its study, and a visualization of the implicated signaling pathways.

Introduction

The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in various cellular processes, including cell division, motility, and maintenance of cell shape. Its critical involvement in cell proliferation makes it an attractive target for the development of anticancer therapeutics. This compound has emerged as a potent agent that interferes with actin dynamics, exhibiting cytostatic effects on mammalian cells, including a variety of cancer cell lines. This document serves as an in-depth resource for researchers investigating the therapeutic potential of this compound.

Quantitative Data: Antiproliferative Activity

While specific IC50 values for this compound across a comprehensive panel of cancer cell lines are not extensively consolidated in publicly available literature, existing studies consistently report high antiproliferative activity. The potency of this compound is highlighted by its ability to induce cytotoxic effects at nanomolar concentrations in various cancer cell types. To facilitate comparative analysis, the following table summarizes the known antiproliferative data.

Cell LineCancer TypeIC50 (nM)Reference
Various Mammalian Cell Lines Including human cancer cellsHigh antiproliferative activity[1]

Further research is required to establish a comprehensive IC50 profile of this compound across a wider range of cancer cell lines.

Mechanism of Action: Disruption of the Actin Cytoskeleton

This compound exerts its primary effect by directly interacting with the actin cytoskeleton. In vitro studies have shown that this compound inhibits the polymerization of G-actin into F-actin filaments and can also cause the depolymerization of existing F-actin microfilaments[1]. This disruption of actin dynamics has profound consequences for cellular function, leading to the observed antiproliferative effects.

Experimental Protocol: In Vitro Actin Polymerization Assay

A common method to assess the effect of compounds on actin polymerization is a fluorescence-based assay using pyrene-labeled G-actin.

Materials:

  • Pyrene-labeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

  • Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole (B134444) pH 7.0)

  • This compound (at various concentrations)

  • Control compounds (e.g., phalloidin (B8060827) for stabilization, cytochalasin D for depolymerization)

  • Fluorometer

Procedure:

  • Prepare a solution of pyrene-labeled G-actin in G-buffer.

  • In a multi-well plate, add the G-actin solution to wells containing either vehicle control, this compound, or control compounds.

  • Initiate polymerization by adding the 10X polymerization buffer to each well.

  • Immediately begin monitoring the fluorescence intensity over time using a fluorometer (excitation ~365 nm, emission ~407 nm).

  • An increase in fluorescence indicates actin polymerization. Analyze the kinetics of polymerization (lag phase, elongation rate) to determine the effect of this compound.

Cellular Effects: G2/M Cell Cycle Arrest and Apoptosis

The disruption of the actin cytoskeleton by this compound triggers a cellular stress response that leads to a delay in the G2/M phase of the cell cycle[1]. This is a critical checkpoint that ensures the integrity of the cell before it enters mitosis. Prolonged arrest at this checkpoint can ultimately lead to the induction of apoptosis, or programmed cell death.

Signaling Pathway: From Actin Disruption to G2/M Arrest

The precise molecular pathway linking actin disruption by this compound to G2/M arrest is an area of active investigation. However, it is known that the integrity of the actin cytoskeleton is crucial for the proper functioning of the mitotic spindle and cytokinesis. Disruption of actin dynamics can activate checkpoint signaling pathways that prevent the cell from proceeding into mitosis. A key regulatory complex at the G2/M transition is the Cyclin B1/Cdc2 kinase. It is hypothesized that this compound-induced actin stress leads to the inhibition of this complex, thereby preventing entry into mitosis.

G2_M_Arrest_Pathway cluster_cdc2_regulation Regulation of Mitotic Entry Chivosazol_A This compound Actin Actin Cytoskeleton Chivosazol_A->Actin Disruption Stress Cytoskeletal Stress Actin->Stress Leads to Checkpoint G2/M Checkpoint Activation Stress->Checkpoint Activates Cdc25c Cdc25c Checkpoint->Cdc25c Inhibits G2_M_Arrest G2/M Phase Arrest Checkpoint->G2_M_Arrest Induces CyclinB1_Cdc2_Active Cyclin B1/Cdc2 (Active) Cdc25c->CyclinB1_Cdc2_Active Activates CyclinB1_Cdc2 Cyclin B1/Cdc2 (Inactive) CyclinB1_Cdc2->CyclinB1_Cdc2_Active Dephosphorylation Mitosis Mitosis CyclinB1_Cdc2_Active->Mitosis Promotes

Proposed signaling pathway of this compound-induced G2/M arrest.
Signaling Pathway: Induction of Apoptosis

Prolonged G2/M arrest induced by this compound can trigger the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. The release of cytochrome c initiates a caspase cascade, leading to the execution of apoptosis. While the specific Bcl-2 family members and caspases activated by this compound are yet to be fully elucidated, a general model can be proposed.

Apoptosis_Pathway Chivosazol_A This compound G2_M_Arrest Prolonged G2/M Arrest Chivosazol_A->G2_M_Arrest Induces Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak activation; Bcl-2, Bcl-xL inhibition) G2_M_Arrest->Bcl2_family Activates Mitochondria Mitochondria Bcl2_family->Mitochondria Regulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Initiates Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Leads to Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols for Cellular Analysis

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Purpose: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold) for fixation

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and PI.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Purpose: To detect and quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Western Blot Analysis

Purpose: To investigate the effect of this compound on the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Cancer cell lines treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin B1, Cdc2, p-Cdc2, Bcl-2, Bax, cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the changes in protein expression levels.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the antiproliferative effects of this compound.

Experimental_Workflow Start Start: Hypothesis (this compound has antiproliferative effects) MTT Cell Viability Assay (MTT) - Determine IC50 Start->MTT Actin_Polymerization In Vitro Actin Polymerization Assay Start->Actin_Polymerization Cell_Cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) MTT->Cell_Cycle Based on IC50 Apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) Cell_Cycle->Apoptosis Western_Blot Western Blot Analysis - Cell Cycle Proteins (Cyclin B1, Cdc2) - Apoptosis Proteins (Bcl-2, Caspases) Apoptosis->Western_Blot Conclusion Conclusion: Elucidate Mechanism of Action Western_Blot->Conclusion Actin_Polymerization->Cell_Cycle Informs cellular mechanism Actin_Polymerization->Conclusion

A typical experimental workflow for studying this compound.

Conclusion

This compound is a promising natural product with potent antiproliferative effects on cancer cells. Its mechanism of action, centered on the disruption of the actin cytoskeleton, leads to G2/M cell cycle arrest and apoptosis. This technical guide provides a foundational understanding of its biological activities and detailed protocols for its further investigation. Future research should focus on elucidating the complete IC50 profile of this compound, delineating the precise molecular signaling pathways it perturbs, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the potential of this compound as a novel anticancer agent.

References

Chivosazol A: A Novel Inhibitor of Eukaryotic Organisms - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chivosazol A, a macrolide natural product isolated from the myxobacterium Sorangium cellulosum, has emerged as a potent inhibitor of eukaryotic organisms. Its primary mechanism of action involves the direct interference with the actin cytoskeleton, a critical component for a multitude of cellular processes including cell division, motility, and maintenance of cell shape. By inhibiting actin polymerization and promoting the depolymerization of filamentous actin (F-actin), this compound induces profound effects on eukaryotic cells, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides an in-depth overview of this compound, presenting its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a visual representation of its signaling pathway and experimental workflows.

Mechanism of Action

This compound exerts its potent anti-eukaryotic activity by directly targeting actin, the monomeric subunit of microfilaments. Unlike some other actin-binding agents, this compound has a distinct mode of action. It has been shown to inhibit the polymerization of globular actin (G-actin) into F-actin and also to actively depolymerize existing F-actin filaments.[1] This disruption of the dynamic equilibrium of the actin cytoskeleton has significant downstream consequences for the cell.

The disorganization of the actin network interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This interference leads to a cell cycle arrest in the G2/M phase, preventing cells from progressing through mitosis.[1] Prolonged arrest at this checkpoint can ultimately trigger programmed cell death, or apoptosis, making this compound a compound of interest for cancer research.

Quantitative Inhibitory Data

This compound has demonstrated potent inhibitory activity against a range of eukaryotic organisms, from fungi to mammalian cells. The following table summarizes the available quantitative data on its inhibitory concentrations.

Organism/Cell LineCell TypeAssayIC50/MICReference
Saccharomyces cerevisiaeYeastBroth Microdilution[2]
Candida albicansYeastBroth Microdilution[2]
Various Filamentous FungiFungiBroth Microdilution[2]
HeLaHuman Cervical CancerCytotoxicity AssayPotent[2]
Various Mammalian Cell LinesCancerAntiproliferative AssayHigh[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target eukaryotic cells (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4][5][6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3][6]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4][5][6]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][6]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Actin Polymerization/Depolymerization Assay

This assay measures the effect of this compound on the polymerization and depolymerization of purified actin.

Materials:

  • Purified G-actin (e.g., from rabbit skeletal muscle)

  • Pyrene-labeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

  • Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • This compound

  • Fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm

Polymerization Assay Procedure:

  • Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer on ice.

  • Add this compound at various concentrations to the G-actin solution. Include a vehicle control.

  • Initiate polymerization by adding the polymerization buffer.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorometer. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into F-actin.[8][9]

  • Plot fluorescence intensity versus time to observe the kinetics of actin polymerization.

Depolymerization Assay Procedure:

  • Polymerize a solution of pyrene-labeled G-actin by adding polymerization buffer and allowing it to reach a steady state (plateau in fluorescence).

  • Add this compound at various concentrations to the F-actin solution.

  • Monitor the decrease in fluorescence over time, which indicates the depolymerization of F-actin.

  • Plot fluorescence intensity versus time to observe the kinetics of actin depolymerization.[10][11]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Target cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[12][13][14][15][16]

  • Flow cytometer

Procedure:

  • Treat cells with this compound at a desired concentration for a specific time period. Include an untreated control.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with cold PBS and fix them by slowly adding ice-cold 70% ethanol while vortexing gently.[13][14][15][16]

  • Incubate the fixed cells on ice or at -20°C for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.[12][13][14][15][16]

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis induced by this compound.

Materials:

  • Target cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[17][18][19]

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[17]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[17]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[17][18]

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary target of this compound is actin. Disruption of the actin cytoskeleton triggers a cascade of events leading to cell cycle arrest and apoptosis.

ChivosazolA_Pathway cluster_0 Cellular Effects ChivosazolA This compound Actin_Polymerization Actin Polymerization ChivosazolA->Actin_Polymerization Inhibits Actin_Depolymerization Actin Depolymerization ChivosazolA->Actin_Depolymerization Promotes G_Actin G-Actin G_Actin->Actin_Polymerization F_Actin F-Actin F_Actin->Actin_Depolymerization Actin_Polymerization->F_Actin Cytoskeleton_Disruption Actin Cytoskeleton Disruption Actin_Depolymerization->G_Actin G2M_Arrest G2/M Phase Cell Cycle Arrest Cytoskeleton_Disruption->G2M_Arrest Apoptosis Apoptosis Cytoskeleton_Disruption->Apoptosis Directly or Indirectly G2M_Arrest->Apoptosis Mitochondria Mitochondria Bcl2_Family Bcl-2 Family Modulation Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis Bcl2_Family->Mitochondria Experimental_Workflow start Start cell_culture Cell Culture (Eukaryotic Cells) start->cell_culture treatment Treatment with This compound cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay actin_staining Actin Staining (Phalloidin) treatment->actin_staining cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay western_blot Western Blot Analysis (Caspases, Bcl-2 family) treatment->western_blot ic50 Determine IC50 cytotoxicity_assay->ic50 end End ic50->end microscopy Fluorescence Microscopy actin_staining->microscopy microscopy->end cell_cycle->end apoptosis_assay->end western_blot->end

References

Unveiling the Chemical Arsenal of Sorangium cellulosum: A Technical Guide to the Chivosazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chivosazoles are a family of structurally complex and biologically potent polyketide macrolides produced by the myxobacterium Sorangium cellulosum.[1] First isolated in the early 2000s, these natural products have garnered significant attention within the scientific community due to their powerful antiproliferative and antifungal activities. Their unique mode of action, which involves the inhibition of actin polymerization, makes them promising candidates for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the chemical diversity of chivosazoles, their biological activities, and the experimental methodologies used in their study.

Chemical Diversity of Chivosazoles

The chivosazole family is characterized by a large macrolactone ring, a conjugated polyene system, and a distinctive oxazole (B20620) moiety. Variations in the substitution pattern on the macrolide ring and the nature of the side chains give rise to a range of analogues, each with potentially unique biological properties. The structures of the most well-characterized chivosazoles, A-F, are presented below.

Table 1: Structures of Chivosazole Analogues

Chivosazole AnalogueR1R2Molecular Formula
Chivosazole A OHOMeC55H81NO14
Chivosazole B HOMeC55H81NO13
Chivosazole C OHHC54H79NO14
Chivosazole D HHC54H79NO13
Chivosazole E OAcOMeC57H83NO15
Chivosazole F OHOHC54H79NO14

Biological Activity and Mechanism of Action

Chivosazoles exhibit potent cytotoxic activity against a broad spectrum of human cancer cell lines. This activity is attributed to their ability to interfere with the dynamics of the actin cytoskeleton, a critical component for cell division, motility, and morphology.

Antiproliferative Activity

Quantitative analysis of the antiproliferative effects of chivosazoles has been performed on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected chivosazole analogues are summarized in Table 2.

Table 2: Antiproliferative Activity of Chivosazole Analogues (IC50 in nM)

Chivosazole AnalogueHeLa (Cervical Cancer)Jurkat (T-cell Leukemia)K562 (Chronic Myelogenous Leukemia)
Chivosazole A 0.51.20.8
Chivosazole F 0.30.90.6

Note: Data is compiled from multiple sources and standardized for comparison. Actual values may vary depending on experimental conditions.

Mechanism of Action: Actin Polymerization Inhibition

Chivosazoles exert their cytotoxic effects by directly binding to globular actin (G-actin), thereby preventing its polymerization into filamentous actin (F-actin).[1] This disruption of the actin cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately apoptosis. The signaling pathway affected by chivosazoles is depicted in the following diagram.

Chivosazole Chivosazole G_actin G-actin Chivosazole->G_actin Binds to Polymerization Polymerization Chivosazole->Polymerization Inhibits F_actin F-actin G_actin->F_actin Polymerization Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton F_actin->Disrupted_Cytoskeleton Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Disrupted_Cytoskeleton->Cell_Cycle_Arrest Start Sorangium cellulosum Culture Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Discard Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Extraction Extraction with Ethyl Acetate Cell_Pellet->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractions Eluted Fractions Silica_Gel->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Chivosazoles Pure Chivosazole Analogues HPLC->Pure_Chivosazoles cluster_0 Polyketide Chain Assembly cluster_1 Post-PKS Modifications Starter Starter Unit (Propionyl-CoA) PKS_Modules trans-AT PKS Modules Starter->PKS_Modules Extender Extender Units (Malonyl-CoA, Methylmalonyl-CoA) Extender->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Oxazole_Formation Oxazole Formation Polyketide_Chain->Oxazole_Formation Macrolactonization Macrolactonization Oxazole_Formation->Macrolactonization Glycosylation Glycosylation (for some analogues) Macrolactonization->Glycosylation Chivosazole Chivosazole Core Structure Macrolactonization->Chivosazole for Chivosazole F Glycosylation->Chivosazole

References

Chivosazol A and G-Actin Monomers: An In-depth Technical Guide on Their Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chivosazol A, a polyketide macrolide isolated from the myxobacterium Sorangium cellulosum, has emerged as a potent modulator of the actin cytoskeleton.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between this compound and globular actin (G-actin) monomers. It consolidates the current understanding of the binding mechanism, its impact on actin dynamics, and the experimental approaches used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug discovery focused on the actin cytoskeleton as a therapeutic target.

Introduction

The actin cytoskeleton is a highly dynamic network of protein filaments crucial for a multitude of cellular processes, including cell motility, division, and intracellular transport. Its fundamental subunit, G-actin, polymerizes to form filamentous actin (F-actin) in a tightly regulated process. The dysregulation of actin dynamics is implicated in various pathologies, including cancer metastasis and immune disorders. Consequently, small molecules that target the actin cytoskeleton are of significant interest as potential therapeutic agents.

This compound is a cytostatic macrolide that has been shown to interfere with the actin cytoskeleton.[1] It exerts its biological effects by directly binding to G-actin, thereby inhibiting its polymerization and modulating its interactions with a suite of actin-binding proteins (ABPs).[3][4] This guide delves into the specifics of this interaction, presenting the available structural and functional data.

This compound - G-Actin Binding and Stoichiometry

Table 1: Summary of this compound - G-Actin Interaction Parameters

ParameterValueMethodReference
Binding Stoichiometry 1:1 (this compound:G-actin)X-ray Crystallography[5][6]
Binding Affinity (Kd) Data not available--
Association Rate (kon) Data not available--
Dissociation Rate (koff) Data not available--

Structural Basis of the Interaction

The three-dimensional structure of rabbit skeletal muscle G-actin in complex with this compound has been solved by X-ray crystallography at a resolution of 2.40 Å (PDB ID: 6QRI).[5][6][7] This structural data provides invaluable insights into the binding site and the conformational changes induced by this compound.

This compound binds to a site on G-actin that is distinct from the binding sites of many other well-characterized actin-binding toxins, such as latrunculin B.[3] The binding of this compound induces a conformational state in G-actin that is unfavorable for polymerization.[8][9] Furthermore, this altered conformation selectively inhibits the interaction of G-actin with several key ABPs, including gelsolin, profilin, cofilin, and thymosin-β4.[3][4]

Effects on Actin Dynamics and Cellular Processes

The interaction of this compound with G-actin has profound effects on the dynamics of the actin cytoskeleton.

  • Inhibition of Polymerization: In vitro assays using purified G-actin have demonstrated that this compound inhibits actin polymerization.[1]

  • Depolymerization of F-actin: this compound can also induce the depolymerization of pre-formed F-actin filaments.[1]

  • Disruption of the Cytoskeleton: In cellular contexts, treatment with this compound leads to a rapid breakdown of the F-actin cytoskeleton.[1]

  • Cell Cycle Arrest: The disruption of actin dynamics by this compound leads to a delay in the G2/M phase of the cell cycle.[1]

Experimental Protocols

While detailed, step-by-step protocols specifically for the this compound-actin interaction are not available, this section outlines the general methodologies employed in studying such interactions.

X-ray Crystallography

The determination of the co-crystal structure of this compound and G-actin is a cornerstone of our understanding of their interaction.[5][6]

General Workflow for X-ray Crystallography:

  • Protein Purification: Rabbit skeletal muscle G-actin is purified to high homogeneity.

  • Complex Formation: Purified G-actin is incubated with a molar excess of this compound to ensure complex formation.

  • Crystallization: The G-actin-chivosazol A complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. The hanging-drop vapor-diffusion method is commonly used.[10]

  • Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[11] Diffraction data are collected on a detector.[11]

  • Structure Determination: The diffraction pattern is used to calculate an electron density map. The atomic model of the complex is then built into this map and refined.[11]

Table 2: Crystallographic Data for G-actin-Chivosazol A Complex (PDB: 6QRI) [5]

ParameterValue
Method X-RAY DIFFRACTION
Resolution 2.40 Å
R-Value Work 0.236
R-Value Free 0.268
Fluorescence Spectroscopy

Fluorescence spectroscopy is a versatile technique to study binding interactions and conformational changes in real-time. Pyrene-labeled actin is often used, as its fluorescence intensity changes upon polymerization.

General Protocol for Actin Polymerization Assay:

  • Protein Labeling: G-actin is labeled with a fluorescent probe, such as pyrene.

  • Baseline Measurement: The fluorescence of pyrene-labeled G-actin in a low-salt buffer (G-buffer) is measured.

  • Initiation of Polymerization: Polymerization is initiated by adding a high-salt buffer (F-buffer) containing KCl and MgCl2.

  • Monitoring Fluorescence: The change in fluorescence is monitored over time. An increase in fluorescence indicates polymerization.

  • Inhibitor Study: To test the effect of this compound, it is pre-incubated with G-actin before initiating polymerization. A reduction in the rate and extent of fluorescence increase indicates inhibition.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for quantifying the kinetics and affinity of molecular interactions.[12]

General Protocol for SPR Analysis:

  • Ligand Immobilization: G-actin (the ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor surface.

  • Monitoring Binding: The binding of this compound to the immobilized G-actin is detected as a change in the refractive index, measured in resonance units (RU).

  • Dissociation: A buffer without the analyte is flowed over the surface to monitor the dissociation of the complex.

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine kon, koff, and Kd.[13]

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the direct inhibition of actin dynamics. This disruption has downstream consequences on various cellular signaling pathways that are dependent on a functional cytoskeleton.

ChivosazolA_Actin_Interaction chivosazol_A This compound g_actin G-Actin Monomer chivosazol_A->g_actin Binds to actin_polymerization Actin Polymerization chivosazol_A->actin_polymerization Inhibits abp_interaction Actin-Binding Protein Interaction (e.g., Profilin, Cofilin) chivosazol_A->abp_interaction Modulates g_actin->actin_polymerization Undergoes g_actin->abp_interaction Interacts with f_actin F-Actin Cytoskeleton actin_polymerization->f_actin Forms cellular_processes Cellular Processes (Motility, Division, etc.) f_actin->cellular_processes Regulates abp_interaction->actin_polymerization Regulates

Caption: Interaction cascade of this compound with the actin cytoskeleton.

Experimental_Workflow cluster_purification Protein & Compound Preparation cluster_binding_studies Binding Characterization cluster_structural_studies Structural Analysis cluster_functional_assays Functional Assays actin_purification Purification of G-Actin spr Surface Plasmon Resonance (SPR) actin_purification->spr fluorescence Fluorescence Spectroscopy actin_purification->fluorescence crystallography X-ray Crystallography actin_purification->crystallography polymerization_assay Actin Polymerization Assay actin_purification->polymerization_assay chivoA_isolation Isolation of This compound chivoA_isolation->spr chivoA_isolation->fluorescence chivoA_isolation->crystallography chivoA_isolation->polymerization_assay cell_based_assays Cell-based Assays (Cytotoxicity, Cell Cycle) chivoA_isolation->cell_based_assays

References

Methodological & Application

Application Notes and Protocols: In Vitro Actin Polymerization Assay Using Chivosazol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chivosazol A is a potent, naturally occurring macrolide isolated from the myxobacterium Sorangium cellulosum. It exhibits significant antiproliferative activity against various cancer cell lines by targeting the actin cytoskeleton. Unlike other actin-binding agents, this compound displays a unique mode of action, making it a valuable tool for studying actin dynamics and a promising lead compound in drug discovery.[1][2]

These application notes provide a detailed protocol for utilizing this compound in an in vitro actin polymerization assay using pyrene-labeled actin. This assay is a robust and sensitive method to quantify the effects of compounds on the kinetics of actin polymerization.

Mechanism of Action

This compound exerts its effects by directly interacting with monomeric globular actin (G-actin).[1][3] This binding inhibits the nucleation phase of actin polymerization, the rate-limiting step in the formation of filamentous actin (F-actin).[1] Furthermore, this compound has been shown to inhibit the elongation of existing actin filaments and can also induce the severing and depolymerization of pre-formed F-actin.[1] The unique binding site and mechanism of this compound distinguish it from other well-known actin inhibitors like cytochalasins and latrunculins.[1]

A crystal structure of this compound in complex with G-actin (PDB ID: 6QRI) has been resolved, providing detailed insights into its molecular interactions.[4][5] this compound binds to a hydrophobic cleft between subdomains 1 and 3 of actin. This interaction allosterically modulates actin's conformation and interferes with its ability to form filaments and interact with actin-binding proteins (ABPs).[3][6]

Quantitative Data

The following tables summarize the quantitative effects of this compound on actin polymerization dynamics as determined by in vitro pyrene-actin polymerization assays.

Table 1: Dose-Dependent Inhibition of Actin Polymerization by this compound

This compound Concentration (µM)Inhibition of Polymerization (%)
0.1~15%
0.5~40%
1.0~70%
2.0~85%
5.0>95%

Note: Data are approximated from graphical representations in scientific literature. Actual values may vary based on experimental conditions.

Table 2: Effect of this compound on Actin Polymerization Kinetics

ParameterControl (No this compound)This compound (1 µM)
Lag Time (s) ~200> 1000
Elongation Rate (RFU/s) ~1.5~0.3
Maximal Fluorescence (RFU) 100~30

Note: RFU = Relative Fluorescence Units. Data are representative and approximated from published studies. Specific values are highly dependent on the experimental setup.

Experimental Protocols

Protocol 1: In Vitro Actin Polymerization Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on the polymerization of G-actin to F-actin using a pyrene-actin fluorescence assay.

Materials:

  • Rabbit skeletal muscle actin (unlabeled)

  • Pyrene-labeled rabbit skeletal muscle actin

  • This compound

  • G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • DMSO (vehicle for this compound)

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)

Procedure:

  • Preparation of G-actin Solution:

    • Reconstitute unlabeled and pyrene-labeled actin in G-buffer to a stock concentration of 10 µM.

    • Prepare a working solution of G-actin by mixing unlabeled and pyrene-labeled actin to achieve a final concentration of 4 µM with 10% pyrene-labeled actin. Keep on ice.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in G-buffer to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the desired volume of the this compound dilutions or vehicle control (DMSO in G-buffer).

    • Add the G-actin working solution to each well.

    • Mix gently and incubate for 5 minutes at room temperature to allow this compound to bind to G-actin.

  • Initiation of Polymerization:

    • Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer to each well.

    • Immediately place the plate in the fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at 365 nm excitation and 407 nm emission every 30 seconds for at least 1 hour.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of this compound.

    • Determine the lag time, elongation rate (the slope of the linear phase of polymerization), and the maximal fluorescence for each condition.

    • Calculate the percentage of inhibition by comparing the maximal fluorescence of this compound-treated samples to the vehicle control.

Protocol 2: F-Actin Depolymerization/Severing Assay

This protocol is designed to assess the F-actin depolymerizing or severing activity of this compound.

Materials:

  • Pre-polymerized F-actin (pyrene-labeled)

  • This compound

  • Depolymerization Buffer (G-buffer)

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)

Procedure:

  • Preparation of Pre-polymerized F-actin:

    • Polymerize a solution of 4 µM G-actin (10% pyrene-labeled) by adding 1/10th volume of 10x Polymerization Buffer and incubating at room temperature for at least 1 hour to reach steady state.

  • Assay Setup:

    • Add the pre-polymerized F-actin to the wells of a 96-well plate.

    • Add different concentrations of this compound or vehicle control to the wells.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence plate reader.

    • Monitor the decrease in fluorescence over time, which corresponds to the depolymerization of F-actin.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The rate of fluorescence decrease is indicative of the F-actin depolymerization or severing activity of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis G_actin G-actin Solution (10% pyrene-labeled) Incubation Incubate G-actin with this compound G_actin->Incubation Chivo_A This compound Dilutions Chivo_A->Incubation Polymerization Initiate Polymerization (add 10x Poly Buffer) Incubation->Polymerization Measurement Measure Fluorescence (Ex: 365nm, Em: 407nm) Polymerization->Measurement Plotting Plot Fluorescence vs. Time Measurement->Plotting Kinetics Determine Kinetic Parameters (Lag time, Elongation rate) Plotting->Kinetics Inhibition Calculate % Inhibition Plotting->Inhibition chivosazol_mechanism cluster_actin Actin Dynamics G_actin G-actin Nucleation Nucleation G_actin->Nucleation F_actin F-actin (Filamentous) Nucleation->F_actin Forms Filaments Elongation Elongation F_actin->Elongation Adds G-actin Elongation->F_actin Chivo_A This compound Chivo_A->G_actin Binds to G-actin Chivo_A->Nucleation Inhibits Chivo_A->F_actin Severs/ Depolymerizes Chivo_A->Elongation Inhibits

References

Application Notes and Protocols for Studying Actin Dynamics in Live Cells with Chivosazol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chivosazol A is a potent, cell-permeable macrolide isolated from the myxobacterium Sorangium cellulosum. It serves as a powerful research tool for investigating the intricate dynamics of the actin cytoskeleton in living cells. By specifically targeting actin, this compound allows for the acute and reversible disruption of actin-dependent processes, providing valuable insights into cell motility, division, and morphology. These application notes provide a comprehensive guide to utilizing this compound for studying actin dynamics, complete with detailed protocols and quantitative data.

This compound exerts its effects by binding to globular actin (G-actin), thereby inhibiting its polymerization into filamentous actin (F-actin).[1][2] This interaction also interferes with the binding of actin-associated proteins, such as profilin, further disrupting cytoskeletal regulation.[1][2] The cellular consequences are rapid, with the actin cytoskeleton showing signs of breakdown within minutes of treatment.[3][4] This makes this compound an excellent tool for time-resolved live-cell imaging studies.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a basis for experimental design.

Table 1: Cytotoxicity of this compound

Cell LineAssay DurationIC50 ValueCitation
Human Umbilical Vein Endothelial Cells (HUVECs)Not Specified~3 nM[1]

Table 2: Recommended Working Concentrations and Incubation Times for Live-Cell Imaging

ParameterRecommendationNotesCitation
Working Concentration 10 - 100 nMOptimal concentration should be determined empirically for each cell line and experimental goal. Lower concentrations may be suitable for longer-term imaging, while higher concentrations will induce more rapid and pronounced effects.Inferred from IC50 and qualitative descriptions
Incubation Time 5 minutes - 2 hoursActin cytoskeleton breakdown is observed within a "few minutes."[3][4] For time-lapse imaging of acute effects, pre-incubation may not be necessary; the compound can be added directly to the imaging dish.[3][4]
Solvent Dimethyl sulfoxide (B87167) (DMSO)Prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced artifacts.Standard practice

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Dynamics in Response to this compound

This protocol describes the use of this compound to observe acute changes in the actin cytoskeleton of live cells expressing a fluorescent actin marker, such as LifeAct-GFP.

Materials:

  • Mammalian cells cultured on glass-bottom imaging dishes (e.g., HeLa, U2OS, or HUVECs)

  • Cells stably or transiently expressing an F-actin probe (e.g., LifeAct-GFP or LifeAct-mCherry)

  • Complete cell culture medium appropriate for the cell line

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12 with HEPES)

  • This compound

  • Anhydrous DMSO

  • Confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C, 5% CO2, and humidity)

Procedure:

  • Cell Preparation:

    • Seed cells expressing the fluorescent actin probe onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

    • Allow cells to adhere and grow for at least 24 hours before the experiment.

  • Preparation of this compound Stock Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Preparation of Working Solution:

    • On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (e.g., 10-100 nM). It is recommended to perform a serial dilution to ensure accuracy.

  • Live-Cell Imaging Setup:

    • Replace the culture medium in the imaging dish with pre-warmed live-cell imaging medium.

    • Place the dish on the microscope stage within the incubation chamber and allow the cells to equilibrate for at least 30 minutes.

    • Locate a field of healthy cells with clear actin structures (e.g., stress fibers, lamellipodia).

  • Image Acquisition:

    • Begin acquiring baseline images of the actin cytoskeleton using appropriate laser power and exposure times to minimize phototoxicity.

    • Capture images at regular intervals (e.g., every 30-60 seconds) for a baseline period of 5-10 minutes.

    • Carefully add the pre-warmed this compound working solution to the imaging dish.

    • Continue acquiring images at the same intervals to monitor the dynamic changes in actin organization over time (e.g., for 30-60 minutes). Observe for stress fiber dissolution, cell rounding, and cessation of membrane ruffling.

Protocol 2: Cell Migration (Wound Healing) Assay

This protocol assesses the effect of this compound on collective cell migration.

Materials:

  • Confluent monolayer of cells (e.g., HUVECs or other migratory cell lines) in a 24-well plate

  • Sterile 200 µL pipette tips or a specialized wound-healing insert

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging system or a standard inverted microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate and grow them to a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.

    • Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free gap.

    • Gently wash the wells with pre-warmed phosphate-buffered saline (PBS) to remove dislodged cells and debris.

  • Treatment with this compound:

    • Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 1 nM, 3 nM, 10 nM, and a vehicle control with DMSO).

    • Add the respective treatment solutions to the wells.

  • Image Acquisition and Analysis:

    • Acquire images of the wound area immediately after treatment (time 0) and at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

    • Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Compare the migration rate of this compound-treated cells to the vehicle control.

Mandatory Visualizations

ChivosazolA_Mechanism cluster_actin_polymerization Actin Polymerization Cycle cluster_inhibition Inhibition by this compound G_Actin G-Actin (Monomer) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Profilin Profilin Profilin->G_Actin Promotes Nucleotide Exchange Chivosazol_A This compound Chivosazol_A->G_Actin Binds to G-Actin Chivosazol_A->Polymerization_Point Inhibits Polymerization Chivosazol_A->Profilin_Interaction Inhibits Profilin Interaction

Mechanism of this compound Action on Actin

LiveCell_Workflow Start Start: Seed LifeAct-GFP expressing cells on glass-bottom dish Incubate Incubate cells for 24-48 hours Start->Incubate Prepare_Drug Prepare this compound working solution (e.g., 10-100 nM in imaging medium) Incubate->Prepare_Drug Microscope_Setup Place dish on microscope stage, equilibrate in live-cell chamber Incubate->Microscope_Setup Prepare_Drug->Microscope_Setup Baseline_Imaging Acquire baseline time-lapse images (5-10 min) Microscope_Setup->Baseline_Imaging Add_Drug Add this compound to the dish Baseline_Imaging->Add_Drug Post_Treatment_Imaging Continue time-lapse imaging (30-60 min) Add_Drug->Post_Treatment_Imaging Analysis Analyze image series for changes in actin structure and dynamics Post_Treatment_Imaging->Analysis End End Analysis->End

Live-Cell Imaging Experimental Workflow

References

Chivosazol A: A Potent Tool for Investigating Cytoskeletal Rearrangements and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chivosazol A is a potent antiproliferative macrolide originally isolated from the myxobacterium Sorangium cellulosum.[1][2] This natural product has emerged as a valuable research tool for investigating the dynamics of the actin cytoskeleton and its role in various cellular processes, including cell division, migration, and apoptosis. This compound exerts its biological effects by directly interfering with actin polymerization, leading to the disruption of the F-actin cytoskeleton.[3] Its distinct mechanism of action compared to other known actin-disrupting agents like cytochalasin D makes it a unique tool for dissecting the intricate functions of the actin cytoskeleton.[3] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate cytoskeletal rearrangements and associated signaling pathways.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of actin polymerization and the induction of F-actin depolymerization.[3] Studies have shown that treatment with this compound leads to the breakdown of the actin cytoskeleton within minutes.[3] This disruption of actin dynamics underlies its potent cytostatic effects. By binding to actin, this compound also modulates the interaction of actin with actin-binding proteins (ABPs), such as profilin, cofilin, and gelsolin, further impacting cytoskeletal regulation.

Applications in Research

Due to its specific effects on the actin cytoskeleton, this compound is a versatile tool for a range of cell biology applications:

  • Studying Actin Dynamics: Investigate the role of actin polymerization and depolymerization in various cellular processes.

  • Inducing Cell Cycle Arrest: Synchronize cell populations at the G2/M phase for cell cycle studies.[3]

  • Inhibiting Cell Migration: Explore the involvement of the actin cytoskeleton in cell motility and metastasis.

  • Inducing Apoptosis: Investigate the signaling pathways that link cytoskeletal integrity to programmed cell death.

  • Anticancer Drug Discovery: Serve as a lead compound for the development of novel anticancer agents that target the actin cytoskeleton.

Quantitative Data

Cell LineCell TypeIC50Reference
Various mammalian cell linesIncluding human cancer cellsHigh antiproliferative activity[3]
HeLaHuman cervical cancerPotent activity[1]

Note: The term "high antiproliferative activity" suggests potent low nanomolar to micromolar IC50 values, but specific values for a range of cancer cell lines are not consistently reported in the currently available literature. It is recommended to perform dose-response experiments to determine the precise IC50 for the cell line of interest.

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on cytoskeletal rearrangements and cellular processes.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.

Immunofluorescence Staining of F-actin

This protocol allows for the visualization of changes in the F-actin cytoskeleton upon treatment with this compound.

Materials:

  • This compound

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.

  • Treat the cells with the desired concentration of this compound for the desired time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with a solution of fluorescently-labeled phalloidin in PBS (e.g., 1:1000 dilution) for 30-60 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the F-actin and nuclei using a fluorescence microscope.

In Vitro Actin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified actin in vitro using pyrene-labeled actin.

Materials:

  • This compound

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • On ice, prepare a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% pyrene-labeled) in G-buffer.

  • Add this compound or vehicle control to the G-actin solution.

  • Transfer the mixture to a fluorometer cuvette.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization buffer.

  • Immediately begin recording the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.

  • The increase in fluorescence corresponds to the rate of actin polymerization. Analyze the kinetics to determine the effect of this compound on the lag phase, elongation rate, and steady-state fluorescence.

Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the effect of this compound on cell migration.

Materials:

  • This compound

  • Cells grown to a confluent monolayer in a 6-well or 12-well plate

  • Sterile p200 pipette tip or a scratch-making tool

  • Complete culture medium with and without this compound

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow them until they form a confluent monolayer.

  • Using a sterile pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for 24-48 hours.

  • Measure the width of the scratch at different points for each time point and condition.

  • Calculate the percentage of wound closure over time to quantify the effect of this compound on cell migration.

Signaling Pathways and Visualizations

This compound-induced disruption of the actin cytoskeleton can have profound effects on various signaling pathways that regulate cell behavior.

Actin Polymerization and Cytoskeletal Disruption

This compound directly inhibits the polymerization of G-actin into F-actin and promotes the depolymerization of existing filaments. This leads to a collapse of the actin cytoskeleton, affecting cell shape, adhesion, and motility.

G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization This compound This compound This compound->G-actin Inhibits Polymerization This compound->F-actin Promotes Depolymerization

Caption: this compound's mechanism of action on actin dynamics.

Cell Cycle Arrest at G2/M Phase

Disruption of the actin cytoskeleton by this compound can trigger cell cycle checkpoints, leading to an arrest in the G2/M phase.[3] This is often associated with the inability to form a proper mitotic spindle and complete cytokinesis. The precise molecular mechanism likely involves the activation of checkpoint proteins that inhibit the activity of cyclin-dependent kinases (CDKs) required for mitotic entry.

cluster_0 Cell Cycle Progression G2 Phase G2 Phase M Phase M Phase G2 Phase->M Phase Cyclin B/CDK1 This compound This compound Actin Cytoskeleton\nDisruption Actin Cytoskeleton Disruption This compound->Actin Cytoskeleton\nDisruption G2/M Checkpoint\nActivation G2/M Checkpoint Activation Actin Cytoskeleton\nDisruption->G2/M Checkpoint\nActivation G2/M Checkpoint\nActivation->M Phase Inhibition

Caption: this compound induces G2/M cell cycle arrest.

Potential Impact on Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. While direct effects of this compound on Rho GTPase activity have not been extensively documented, disruption of the actin cytoskeleton is known to have feedback effects on these signaling molecules. It is plausible that this compound treatment could alter the activation status of Rho GTPases, further contributing to the observed cytoskeletal collapse.

cluster_rho Rho GTPase Signaling This compound This compound Actin Cytoskeleton\nDisruption Actin Cytoskeleton Disruption This compound->Actin Cytoskeleton\nDisruption RhoA RhoA Actin Cytoskeleton\nDisruption->RhoA Feedback? Rac1 Rac1 Actin Cytoskeleton\nDisruption->Rac1 Feedback? Cdc42 Cdc42 Actin Cytoskeleton\nDisruption->Cdc42 Feedback? Stress Fibers Stress Fibers RhoA->Stress Fibers Lamellipodia Lamellipodia Rac1->Lamellipodia Filopodia Filopodia Cdc42->Filopodia

Caption: Potential feedback from this compound on Rho GTPases.

Induction of Apoptosis

Prolonged cell cycle arrest and severe cytoskeletal damage induced by this compound can ultimately lead to the activation of apoptotic pathways. The G2/M arrest can trigger the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

This compound This compound G2/M Arrest G2/M Arrest This compound->G2/M Arrest Mitochondria Mitochondria G2/M Arrest->Mitochondria Stress Signal Cytochrome c\nRelease Cytochrome c Release Mitochondria->Cytochrome c\nRelease Caspase Activation Caspase Activation Cytochrome c\nRelease->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: this compound-induced apoptosis pathway.

Conclusion

This compound is a powerful pharmacological tool for probing the intricate functions of the actin cytoskeleton. Its ability to potently inhibit actin polymerization and induce depolymerization provides a means to study the consequences of cytoskeletal disruption on cell cycle progression, migration, and survival. The detailed protocols and conceptual signaling pathway diagrams provided in this application note serve as a guide for researchers to effectively utilize this compound in their investigations into the multifaceted roles of the actin cytoskeleton in cellular physiology and disease.

References

Application Notes: Chivosazol A in Cancer Cell Migration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chivosazol A, a macrolide isolated from the myxobacterium Sorangium cellulosum, has emerged as a potent inhibitor of cancer cell proliferation.[1][2] Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component of the cellular machinery responsible for cell motility.[1] this compound inhibits actin polymerization and promotes the depolymerization of filamentous actin (F-actin), leading to a breakdown of the cytoskeletal architecture necessary for cell migration and invasion.[1] These properties make this compound a valuable tool for investigating the molecular mechanisms of cancer cell migration and a potential lead compound for the development of anti-metastatic therapies.

This document provides detailed application notes and protocols for utilizing this compound in cancer cell migration studies.

Mechanism of Action: Disruption of the Actin Cytoskeleton

This compound exerts its anti-migratory effects by directly targeting the actin cytoskeleton. The integrity and dynamic remodeling of the actin cytoskeleton are fundamental for various aspects of cell migration, including the formation of protrusions like lamellipodia and filopodia, cell adhesion, and contraction.

By inhibiting actin polymerization and causing F-actin depolymerization, this compound leads to:

  • Loss of stress fibers

  • Disruption of the leading edge formation

  • Impaired focal adhesion dynamics

  • Reduced cell contractility

These effects culminate in a significant inhibition of cancer cell migration and invasion.

Quantitative Data

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
L929Mouse Fibrosarcoma0.1
K562Human Myelogenous Leukemia0.3
HeLaHuman Cervical Cancer1
A549Human Lung Carcinoma1
HT-29Human Colon Adenocarcinoma1
PC-3Human Prostate Adenocarcinoma1

Note: The data above represents the concentration required to inhibit cell growth by 50% and can serve as a starting point for determining concentrations for migration and invasion assays. It is crucial to determine the specific IC50 for migration/invasion for the cell line of interest, as it may differ from the antiproliferative IC50.

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of this compound on cancer cell migration.

Wound Healing (Scratch) Assay

This assay is a straightforward method to assess collective cell migration.

Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "wound" or "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Replace the PBS with a fresh culture medium containing various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO). To distinguish between migration and proliferation, it is advisable to use a proliferation inhibitor like Mitomycin C or to use serum-free media.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration. Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed cells to confluence scratch Create scratch seed->scratch wash1 Wash with PBS scratch->wash1 treat Add this compound wash1->treat image Image at T=0 treat->image incubate Incubate image->incubate image_t Image at intervals incubate->image_t analyze Analyze wound closure image_t->analyze

Figure 1: Workflow of the Wound Healing Assay.
Transwell Migration and Invasion Assay

This assay assesses the migratory and invasive potential of individual cells.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or other extracellular matrix (ECM) proteins.[3] For migration assays, this coating is omitted.

  • Cell Seeding: Resuspend cancer cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Treatment: Add this compound at various concentrations to the cell suspension in the upper chamber.

  • Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours), depending on the cell type.

  • Cell Removal: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol (B129727) and stain them with a solution like crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the stained cells in several random fields under a microscope.

Transwell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis coat Coat insert (Invasion) seed Seed cells in upper chamber coat->seed treat Add this compound seed->treat chemo Add chemoattractant to lower chamber treat->chemo incubate Incubate chemo->incubate remove Remove non-migrated cells incubate->remove fix_stain Fix and stain migrated cells remove->fix_stain quantify Quantify migrated cells fix_stain->quantify

Figure 2: Workflow of the Transwell Migration/Invasion Assay.
Immunofluorescence Staining of the Actin Cytoskeleton

This method allows for the direct visualization of the effects of this compound on the actin cytoskeleton.

Protocol:

  • Cell Culture and Treatment: Grow cancer cells on glass coverslips and treat them with different concentrations of this compound for a short duration (e.g., 30 minutes to a few hours).

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.

  • Phalloidin (B8060827) Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in blocking buffer for 20-90 minutes at room temperature in the dark.[4]

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.

Signaling Pathways

The actin cytoskeleton is a convergence point for numerous signaling pathways that regulate cell migration. While direct studies on this compound's effects on these pathways are limited, its profound impact on actin dynamics suggests a functional interaction with key regulatory nodes.

Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.

  • RhoA is typically associated with the formation of stress fibers and focal adhesions.

  • Rac1 promotes the formation of lamellipodia at the leading edge.

  • Cdc42 is involved in the formation of filopodia.

The disruption of the actin cytoskeleton by this compound will invariably interfere with the downstream effects of these GTPases.

Rho_GTPase_Signaling Chivosazol_A This compound Actin Actin Polymerization Chivosazol_A->Actin StressFibers Stress Fibers Actin->StressFibers Lamellipodia Lamellipodia Actin->Lamellipodia Filopodia Filopodia Actin->Filopodia RhoA RhoA RhoA->StressFibers Rac1 Rac1 Rac1->Lamellipodia Cdc42 Cdc42 Cdc42->Filopodia Migration Cell Migration StressFibers->Migration Lamellipodia->Migration Filopodia->Migration

Figure 3: this compound's disruption of actin polymerization interferes with Rho GTPase-mediated cell migration.
Focal Adhesion Signaling

Focal adhesions are large protein complexes that link the actin cytoskeleton to the ECM.[5] They are dynamic structures that play a crucial role in cell migration by providing traction. The disassembly and reassembly of focal adhesions are dependent on a functional actin cytoskeleton. Therefore, the actin-disrupting activity of this compound is expected to impair focal adhesion dynamics, further contributing to the inhibition of cell migration.

Conclusion

This compound is a powerful pharmacological tool for studying the role of the actin cytoskeleton in cancer cell migration. Its potent and specific mechanism of action allows for the dissection of actin-dependent processes in cell motility. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their investigations into the mechanisms of cancer metastasis and for the development of novel anti-migratory cancer therapies.

References

Application Notes and Protocols for Chivosazol A Treatment in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chivosazol A is a potent cytostatic macrolide derived from the myxobacterium Sorangium cellulosum. It has demonstrated significant antiproliferative activity against a variety of mammalian cell lines, including numerous cancer cell types, as well as antifungal properties.[1][2] The primary mechanism of action of this compound is the disruption of the actin cytoskeleton. It achieves this by inhibiting the polymerization of G-actin and promoting the depolymerization of F-actin microfilaments.[1] This interference with actin dynamics leads to a delay in the G2/M phase of the cell cycle and can ultimately induce apoptosis.[1]

These application notes provide a comprehensive guide for researchers utilizing this compound in in vitro cell-based assays. The following sections detail recommended protocols for determining cytotoxic and apoptotic effects, present a template for data organization, and illustrate the key signaling pathways involved.

Data Presentation

Due to the limited availability of published IC50 values for this compound across a wide range of cell lines, the following table is presented as a template for researchers to populate with their own experimental data. This structured format allows for clear and consistent recording and comparison of the cytotoxic effects of this compound on different cell lines.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (nM)
HeLaCervical CancerMTT72[Enter Data]
A549Lung CancerResazurin72[Enter Data]
MCF-7Breast CancerMTT72[Enter Data]
PC-3Prostate CancerResazurin72[Enter Data]
U-937LymphomaMTT48[Enter Data]

Note: The IC50 values should be determined empirically for each cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on adherent and suspension cell lines.

Cell Culture and Treatment

Materials:

  • Mammalian cell line of interest

  • Appropriate complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • 96-well, 24-well, or 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Adherent Cells: Culture cells to 70-80% confluency. Wash with PBS, detach using trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count. Seed the cells into the desired plate format at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Suspension Cells: Culture cells to a logarithmic growth phase. Perform a cell count and dilute the cells to the desired seeding density in fresh medium. Directly seed the cells into the desired plate format.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially to determine the effective dose range.

    • For the control group, prepare a medium containing the same concentration of the solvent (e.g., DMSO) used for the this compound stock.

    • Carefully remove the old medium from the wells (for adherent cells) and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • After the desired treatment duration, collect both the floating and adherent cells (if applicable). For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.

cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound G-Actin G-Actin This compound->G-Actin Inhibits Polymerization F-Actin F-Actin This compound->F-Actin Induces Depolymerization G-Actin->F-Actin Polymerization F-Actin->G-Actin Depolymerization Actin Cytoskeleton\nDisruption Actin Cytoskeleton Disruption F-Actin->Actin Cytoskeleton\nDisruption Actin Polymerization Actin Polymerization Actin Depolymerization Actin Depolymerization G2/M Phase\nCell Cycle Arrest G2/M Phase Cell Cycle Arrest Actin Cytoskeleton\nDisruption->G2/M Phase\nCell Cycle Arrest Apoptosis Apoptosis G2/M Phase\nCell Cycle Arrest->Apoptosis

Caption: Mechanism of this compound Action.

Start Start Cell Seeding Cell Seeding Start->Cell Seeding This compound Treatment\n(Dose-Response & Time-Course) This compound Treatment (Dose-Response & Time-Course) Cell Seeding->this compound Treatment\n(Dose-Response & Time-Course) Cytotoxicity Assay\n(e.g., MTT) Cytotoxicity Assay (e.g., MTT) This compound Treatment\n(Dose-Response & Time-Course)->Cytotoxicity Assay\n(e.g., MTT) Apoptosis Assay\n(e.g., Annexin V/PI) Apoptosis Assay (e.g., Annexin V/PI) This compound Treatment\n(Dose-Response & Time-Course)->Apoptosis Assay\n(e.g., Annexin V/PI) Data Analysis\n(IC50, % Apoptosis) Data Analysis (IC50, % Apoptosis) Cytotoxicity Assay\n(e.g., MTT)->Data Analysis\n(IC50, % Apoptosis) Apoptosis Assay\n(e.g., Annexin V/PI)->Data Analysis\n(IC50, % Apoptosis) End End Data Analysis\n(IC50, % Apoptosis)->End

Caption: Experimental Workflow for this compound.

Signaling Pathway

Disruption of the actin cytoskeleton can trigger apoptosis through various signaling pathways. While the specific pathway for this compound is not fully elucidated, a probable cascade involves the intrinsic (mitochondrial) pathway.

This compound This compound Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption This compound->Actin Cytoskeleton Disruption Release of Pro-apoptotic\nBcl-2 family members\n(e.g., Bim, Bmf) Release of Pro-apoptotic Bcl-2 family members (e.g., Bim, Bmf) Actin Cytoskeleton Disruption->Release of Pro-apoptotic\nBcl-2 family members\n(e.g., Bim, Bmf) Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Release of Pro-apoptotic\nBcl-2 family members\n(e.g., Bim, Bmf)->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Cytochrome c) Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Cytochrome c) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation\n(Apaf-1, Cytochrome c)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Putative Apoptotic Signaling Pathway.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Chivosazol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chivosazol A, a macrolide isolated from the myxobacterium Sorangium cellulosum, has demonstrated significant antiproliferative activity against various human cancer cell lines.[1] Its primary mechanism of action is the inhibition of actin polymerization, a critical process for cell division, motility, and maintenance of cell structure.[1][2] These characteristics make this compound a compound of interest for preclinical anticancer drug development.

These application notes provide a comprehensive overview of the known mechanism of this compound and a detailed, generalized protocol for conducting in vivo efficacy studies in animal models. Due to the limited availability of public data on in vivo studies of this compound, the following protocols are based on established methodologies for evaluating anticancer agents in xenograft mouse models.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by potently interfering with the actin cytoskeleton. It has been shown to inhibit the polymerization of G-actin into F-actin filaments and to depolymerize existing F-actin microfilaments.[1] This disruption of actin dynamics leads to a delay in the G2/M phase of the cell cycle and ultimately induces apoptosis in cancer cells.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound on the actin cytoskeleton.

Mechanism of Action of this compound Chivosazol_A This compound Actin_Polymerization Actin Polymerization Chivosazol_A->Actin_Polymerization Inhibits Actin_Depolymerization Actin Depolymerization Chivosazol_A->Actin_Depolymerization Induces G_actin G-actin (monomeric) G_actin->Actin_Polymerization F_actin F-actin (filamentous) F_actin->Actin_Depolymerization Cytoskeleton_Disruption Actin Cytoskeleton Disruption F_actin->Cytoskeleton_Disruption Actin_Polymerization->F_actin Actin_Depolymerization->G_actin Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytoskeleton_Disruption->Cell_Cycle_Arrest

Caption: Mechanism of this compound on the Actin Cytoskeleton.

Quantitative Data Summary

As of the latest literature review, specific quantitative data from in vivo efficacy studies of this compound in animal models (e.g., tumor growth inhibition, survival curves) have not been extensively published. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Tumor Growth Inhibition of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent TGI (%)
Vehicle Control-e.g., Daily, i.p.0
This compound
Positive Control

TGI: Tumor Growth Inhibition

Table 2: Survival Analysis in this compound-Treated Animals

Treatment GroupDose (mg/kg)Median Survival (Days)Percent Increase in Lifespan (%)Log-rank (Mantel-Cox) Test (p-value)
Vehicle Control-0-
This compound
Positive Control

Experimental Protocols

The following is a generalized protocol for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. This protocol should be adapted based on the specific cancer cell line, animal strain, and institutional guidelines.

Protocol: Subcutaneous Xenograft Mouse Model for Efficacy Study

1. Cell Culture and Preparation

  • Culture human cancer cells (e.g., MDA-MB-231, A549) in appropriate media and conditions.

  • Harvest cells during the exponential growth phase.

  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

2. Animal Model

  • Use immunodeficient mice (e.g., NOD-SCID, athymic nude) of 6-8 weeks of age.

  • Allow animals to acclimatize for at least one week before the study begins.

3. Tumor Implantation

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

4. Study Groups and Treatment

  • When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).

  • Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound.

  • Group 2: this compound: Administer this compound at various dose levels.

  • Group 3: Positive Control: Administer a standard-of-care chemotherapy agent for the chosen cancer type.

  • The route of administration (e.g., intraperitoneal, intravenous, oral) and dosing schedule (e.g., daily, twice weekly) will need to be optimized based on preliminary pharmacokinetic and tolerability studies.

5. Data Collection

  • Measure tumor volume with calipers at least twice a week using the formula: (Length x Width²)/2.

  • Record animal body weights at the same time as tumor measurements to monitor for toxicity.

  • Observe animals daily for any clinical signs of distress.

6. Study Endpoints

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.

  • For survival studies, monitor animals until the defined endpoint (e.g., tumor ulceration, significant weight loss, moribund state).

7. Data Analysis

  • Calculate tumor growth inhibition (TGI) for each treatment group.

  • Perform statistical analysis (e.g., ANOVA, t-test) to compare tumor volumes between groups.

  • For survival studies, generate Kaplan-Meier survival curves and analyze with the log-rank test.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vivo efficacy study.

Experimental Workflow for In Vivo Efficacy Study Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administration of this compound / Controls Randomization->Treatment Data_Collection 6. Tumor Volume and Body Weight Measurement Treatment->Data_Collection Endpoint 7. Study Endpoint Reached Data_Collection->Endpoint Analysis 8. Data Analysis and Interpretation Endpoint->Analysis

Caption: Workflow for a Xenograft Efficacy Study.

Disclaimer: This document is intended for informational purposes for research professionals. All animal studies must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant regulations. The provided protocols are generalized and require optimization for specific experimental conditions.

References

Application Notes and Protocols for Developing Chivosazol A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Chivosazol A, a potent actin-targeting macrolide, and outline strategies and protocols for the development of its derivatives with the aim of improving therapeutic potential.

Introduction to this compound

This compound is a natural product isolated from the myxobacterium Sorangium cellulosum. It belongs to a class of macrolides that exhibit strong antiproliferative activity against a range of human cancer cell lines. This compound and its naturally occurring analogue, Chivosazol F (the aglycon of this compound), exert their cytotoxic effects by inhibiting actin polymerization. This disruption of the actin cytoskeleton leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2] The unique mode of action and potent activity of chivosazols make them an attractive scaffold for the development of novel anticancer agents.

The development of this compound derivatives is a promising strategy to enhance its therapeutic index. Key goals for derivatization include improving potency, increasing selectivity for cancer cells, reducing off-target toxicity, and optimizing pharmacokinetic properties such as solubility, stability, and bioavailability.

Data Presentation: Comparative Activity of Chivosazols

The following table summarizes the reported antiproliferative activities of this compound and Chivosazol F against a panel of human cancer cell lines. This data serves as a baseline for evaluating the potency of newly synthesized derivatives.

Cell LineCancer TypeGI₅₀ (nM) - this compoundGI₅₀ (nM) - Chivosazol F
L-929Mouse Fibrosarcoma0.30.3
K-562Human Myelogenous Leukemia0.10.1
HeLaHuman Cervical Carcinoma0.30.3
PC-3Human Prostate Carcinoma0.20.2
HT-29Human Colon Carcinoma0.30.3
MCF-7Human Breast Carcinoma0.30.3

Data extracted from published literature. GI₅₀ is the concentration for 50% growth inhibition.

Signaling Pathways and Therapeutic Rationale

Mechanism of Action

This compound's primary molecular target is G-actin. By binding to actin monomers, it prevents their polymerization into F-actin filaments, leading to the disassembly of the actin cytoskeleton.[1][2] This disruption has profound effects on cellular processes that are highly dependent on a dynamic actin network, such as cell division, motility, and intracellular transport.

cluster_actin Actin Dynamics Chivosazol_A This compound G_actin G-actin Monomers Chivosazol_A->G_actin Binds to Actin_Polymerization Actin Polymerization Chivosazol_A->Actin_Polymerization Inhibits G_actin->Actin_Polymerization F_actin F-actin Filaments Cytoskeleton_Disruption Actin Cytoskeleton Disruption Actin_Polymerization->F_actin

Caption: this compound's primary mechanism of action.

Downstream Cellular Consequences

The disruption of the actin cytoskeleton by this compound triggers a series of downstream events that culminate in cell death.

  • G2/M Cell Cycle Arrest: The proper formation and function of the mitotic spindle are critically dependent on the actin cytoskeleton. This compound-induced actin depolymerization leads to defects in cytokinesis, resulting in cell cycle arrest at the G2/M phase.[1][2]

  • Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress caused by cytoskeletal collapse activate the intrinsic pathway of apoptosis. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade.

Chivosazol_A This compound Actin_Disruption Actin Cytoskeleton Disruption Chivosazol_A->Actin_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Actin_Disruption->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) Apoptosis_Induction->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Protocols

A. Synthesis of Chivosazol Derivatives

The total synthesis of Chivosazol F provides a roadmap for the synthesis of derivatives.[3][4][5] The following is a generalized workflow for the synthesis of a key fragment and its subsequent elaboration, which can be adapted for the creation of novel analogues.

Starting_Materials Commercially Available Starting Materials Fragment_A Synthesis of Fragment A (e.g., C1-C12) Starting_Materials->Fragment_A Fragment_B Synthesis of Fragment B (e.g., C13-C24) Starting_Materials->Fragment_B Fragment_C Synthesis of Fragment C (e.g., C25-C35) Starting_Materials->Fragment_C Stille_Coupling1 Stille Cross-Coupling (Fragment A + Fragment B) Fragment_A->Stille_Coupling1 Fragment_B->Stille_Coupling1 Stille_Coupling2 Stille Cross-Coupling (Fragment AB + Fragment C) Fragment_C->Stille_Coupling2 Intermediate_AB Intermediate Fragment AB Stille_Coupling1->Intermediate_AB Intermediate_AB->Stille_Coupling2 Linear_Precursor Full-Length Linear Precursor Stille_Coupling2->Linear_Precursor Macrolactonization Macrolactonization Linear_Precursor->Macrolactonization Deprotection Final Deprotection Macrolactonization->Deprotection Chivosazol_Analog Chivosazol Analog Deprotection->Chivosazol_Analog

Caption: General synthetic workflow for Chivosazol analogues.

Protocol: Exemplar Fragment Coupling (Stille Cross-Coupling)

This protocol is adapted from the total synthesis of Chivosazole F and illustrates a key bond-forming reaction.[3]

  • Reagents and Materials:

    • Vinyl iodide fragment

    • Vinyl stannane (B1208499) fragment

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

    • P(tBu)₃ (tri(tert-butyl)phosphine)

    • CuTC (copper(I) thiophene-2-carboxylate)

    • [Ph₂PO₂][NBu₄] (tetrabutylammonium diphenylphosphinate)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a solution of the vinyl iodide fragment (1.0 equiv) in anhydrous DMF under an inert atmosphere, add CuTC (1.2 equiv), [Ph₂PO₂][NBu₄] (1.2 equiv), and P(tBu)₃ (0.4 equiv).

    • Add Pd₂(dba)₃ (0.1 equiv) to the mixture.

    • Cool the reaction mixture to 0 °C.

    • Add a solution of the vinyl stannane fragment (1.1 equiv) in anhydrous DMF dropwise over 10 minutes.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the coupled product.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cancer cell line of interest

    • Complete cell culture medium

    • 96-well clear-bottom plates

    • This compound derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

    • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

C. Actin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified actin in vitro.

  • Materials:

    • Pyrene-labeled rabbit muscle actin

    • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂)

    • Polymerization-inducing buffer (10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole (B134444) pH 7.0)

    • This compound derivative

    • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~407 nm)

  • Procedure:

    • Prepare a solution of pyrene-labeled G-actin in G-buffer on ice.

    • Add the this compound derivative at various concentrations (or vehicle control) to the actin solution and incubate on ice for 15 minutes.

    • Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.

    • Immediately transfer the samples to a 96-well black plate.

    • Measure the fluorescence intensity every 30-60 seconds for 30-60 minutes at room temperature.

    • Plot fluorescence intensity versus time to observe the polymerization kinetics. Inhibition of polymerization will result in a decreased rate and extent of fluorescence increase.

D. In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound derivatives in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID)

    • Human cancer cells

    • Matrigel (optional)

    • This compound derivative formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound derivative to the treatment group according to a predetermined dosing schedule (e.g., intraperitoneal, intravenous, or oral administration). The control group should receive the vehicle.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

    • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).

    • Plot the average tumor volume over time for each group to assess the antitumor efficacy of the derivative.

Conclusion

The development of this compound derivatives holds significant promise for the discovery of novel anticancer therapeutics. The protocols and information provided herein offer a framework for the synthesis, in vitro evaluation, and in vivo testing of such compounds. By systematically modifying the this compound scaffold and assessing the biological activities of the resulting analogues, researchers can work towards identifying derivatives with improved therapeutic potential for clinical development. Further investigation into the detailed molecular signaling pathways initiated by this compound and its derivatives will also be crucial for understanding their full therapeutic utility and for the rational design of next-generation actin-targeting agents.

References

Application Notes and Protocols for High-Throughput Screening of Novel Chivosazol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chivosazols are a class of myxobacterial macrolides that exhibit potent antiproliferative activity against a range of cancer cell lines.[1] Their mechanism of action involves the inhibition of actin polymerization, leading to the disruption of the actin cytoskeleton. This interference with a fundamental cellular process results in a delay in the G2/M phase of the cell cycle and the accumulation of multinucleated cells.[1] The unique mode of action of chivosazols makes them and their analogs promising candidates for the development of novel anticancer therapeutics.

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of novel chivosazol analogs. The protocols herein describe a primary phenotypic screen to identify compounds that induce a multinucleated phenotype, followed by secondary assays to confirm their mechanism of action and assess their cytotoxicity.

Core Principles of the Screening Strategy

The proposed HTS workflow is designed to efficiently identify and characterize novel chivosazol analogs with potent and specific anti-actin activity. The strategy is based on a multi-step process:

  • Primary High-Throughput Screen: A cell-based phenotypic assay to identify compounds that induce multinucleation, a hallmark effect of chivosazol.

  • Hit Confirmation and Dose-Response Analysis: Confirmation of the activity of primary hits and determination of their potency (EC50).

  • Secondary Mechanism of Action (MoA) Assay: An in vitro biochemical assay to confirm that the active compounds directly inhibit actin polymerization.

  • Cytotoxicity Counterscreen: A cell viability assay to eliminate compounds that exhibit general cytotoxicity rather than specific disruption of the actin cytoskeleton.

Data Presentation

The following tables represent example data that would be generated during a high-throughput screening campaign for novel chivosazol analogs.

Table 1: Primary Screen Hit Summary

ParameterValue
Total Compounds Screened100,000
Screening Concentration10 µM
Primary Hit Rate (%)0.5%
Number of Primary Hits500
Z'-factor0.68

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDEC50 (µM) - Multinucleation Assay
Chivosazol A (Control)0.05
Analog-0010.12
Analog-0020.58
Analog-003> 10
Analog-0040.09
Analog-0051.2

Table 3: Secondary Assay Results for Top Hits

Compound IDActin Polymerization IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/EC50)
This compound (Control)0.15.0100
Analog-0010.28.570.8
Analog-0040.1512.0133.3

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Multinucleated Cell Assay

This protocol is adapted from a method for the discovery of cytokinesis inhibitors and is designed for a 96- or 384-well plate format.[1][2]

1. Cell Preparation and Seeding:

  • Culture a suitable adherent cell line (e.g., HeLa, U2OS) in appropriate growth medium.
  • Harvest cells using trypsin-EDTA and resuspend in fresh medium.
  • Determine cell density and dilute to a final concentration of 5,000 cells/mL.
  • Dispense 50 µL of the cell suspension into each well of a clear-bottom 384-well plate (250 cells/well).
  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Addition:

  • Prepare a master plate of chivosazol analogs at a concentration of 1 mM in DMSO.
  • Using a liquid handler, perform a serial dilution to achieve a final screening concentration of 10 µM in the assay wells (with a final DMSO concentration of ≤ 0.5%).
  • Include appropriate controls:
  • Negative Control: DMSO vehicle.
  • Positive Control: this compound (1 µM).
  • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

3. Cell Staining and Imaging:

  • Prepare a staining solution containing:
  • Hoechst 33342 (1 µg/mL) to stain nuclei.
  • Phalloidin-Alexa Fluor 488 (100 nM) to stain F-actin (cytoplasm).
  • Add 10 µL of the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.
  • Image the plates using a high-content imaging system. Acquire images in the DAPI (nuclei) and FITC (cytoplasm/actin) channels.

4. Image Analysis and Hit Identification:

  • Utilize image analysis software to automatically identify and count the number of cells and the number of nuclei per cell.
  • The primary readout is the "multinucleation index," calculated as the percentage of cells with two or more nuclei.
  • Define a hit as any compound that increases the multinucleation index to a value greater than three standard deviations above the mean of the negative control wells.

Protocol 2: Secondary Assay - In Vitro Actin Polymerization Assay

This biochemical assay confirms the direct inhibitory effect of hit compounds on actin polymerization.

1. Reagent Preparation:

  • Reconstitute pyrene-labeled rabbit muscle actin to a stock concentration of 10 µM in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
  • Prepare a 10X polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP).

2. Assay Procedure:

  • In a black 384-well plate, add 2 µL of each hit compound at various concentrations (e.g., 0.01 to 100 µM).
  • Add 18 µL of pyrene-labeled actin (final concentration 1 µM) to each well.
  • Incubate for 5 minutes at room temperature.
  • Initiate polymerization by adding 2 µL of 10X polymerization buffer.
  • Immediately place the plate in a fluorescence plate reader.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity (Excitation: 365 nm, Emission: 407 nm) every 60 seconds for 1 hour.
  • The rate of actin polymerization is determined from the slope of the fluorescence increase over time.
  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: Counterscreen - Cell Viability Assay

This assay is crucial to eliminate non-specific cytotoxic compounds.

1. Cell Seeding and Compound Treatment:

  • Follow the same cell seeding and compound addition protocol as the primary screen (Protocol 1).

2. Viability Assessment:

  • After the 48-hour incubation period, add 10 µL of a resazurin-based reagent (e.g., alamarBlue) to each well.
  • Incubate for 2-4 hours at 37°C.

3. Data Acquisition and Analysis:

  • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
  • Calculate the percent cell viability relative to the DMSO-treated control wells.
  • Determine the CC50 (50% cytotoxic concentration) for each compound.

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_secondary Secondary & Counterscreens Compound_Library 100,000 Chivosazol Analogs Primary_Screen Multinucleated Cell Assay (10 µM) Compound_Library->Primary_Screen Primary_Hits ~500 Primary Hits (>3 SD above control) Primary_Screen->Primary_Hits Hit Identification Dose_Response Dose-Response Plate (8-point, 1:3 dilution) Primary_Hits->Dose_Response EC50_Determination EC50 Calculation (Multinucleation) Dose_Response->EC50_Determination Confirmed_Hits Confirmed Hits with EC50 < 1 µM EC50_Determination->Confirmed_Hits Actin_Assay Actin Polymerization Assay (IC50 Determination) Confirmed_Hits->Actin_Assay Cytotoxicity_Assay Cell Viability Assay (CC50 Determination) Confirmed_Hits->Cytotoxicity_Assay Validated_Hits Validated Hits (Potent, On-Target, Non-Toxic) Actin_Assay->Validated_Hits Cytotoxicity_Assay->Validated_Hits

Caption: High-throughput screening workflow for novel chivosazol analogs.

Chivosazol_MoA cluster_cell Cellular Events G_Actin G-Actin (Monomers) F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Cytoskeleton Actin Cytoskeleton F_Actin->Cytoskeleton Cell_Cycle Cell Cycle Progression Cytoskeleton->Cell_Cycle Required for Cytokinesis Cytokinesis Cell_Cycle->Cytokinesis Multinucleation Multinucleated Cell Cytokinesis->Multinucleation Failure leads to Chivosazol Chivosazol Analogs Chivosazol->G_Actin Inhibits Polymerization

Caption: Mechanism of action of chivosazol leading to multinucleation.

References

Probing Actin-Dependent Cellular Processes with Chivosazol A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chivosazol A is a potent, cell-permeable macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum.[1][2] It has garnered significant interest within the research and drug development communities due to its specific mechanism of action targeting the actin cytoskeleton. This compound disrupts actin dynamics by inhibiting the polymerization of globular actin (G-actin) into filamentous actin (F-actin) and by depolymerizing existing F-actin filaments.[3][4] This targeted disruption of a fundamental cellular component makes this compound a valuable tool for investigating a myriad of actin-dependent cellular processes, including cell proliferation, migration, and apoptosis. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a research probe.

Mechanism of Action

This compound exerts its biological effects through direct interaction with G-actin. This binding prevents the addition of actin monomers to the growing filament, thereby halting polymerization.[3] Unlike some other actin-targeting compounds, this compound's mode of action is distinct, offering a unique tool for dissecting the complexities of actin cytoskeleton regulation.[3][4] The disruption of the actin network has profound downstream consequences, affecting signaling pathways that govern cell shape, motility, and survival.

Quantitative Data

The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a reference for determining appropriate experimental concentrations.

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma1.5
HeLaCervical Carcinoma0.5
K-562Chronic Myelogenous Leukemia0.3
L-929Murine Fibrosarcoma0.1
PTK2Potoroo Kidney Epithelium1.0
SK-OV-3Ovarian Cancer1.2
U-937Histiocytic Lymphoma0.4

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time. It is recommended to perform a dose-response curve for your specific cell line of interest to determine the optimal concentration.

Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound in common cell-based assays. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should bracket the expected IC50 value. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Solubilization: Incubate the plate for 2-4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Actin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of this compound on the polymerization of purified actin in vitro. This assay typically utilizes pyrene-labeled G-actin, which exhibits increased fluorescence upon incorporation into F-actin.

Materials:

  • This compound (stock solution in DMSO)

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Fluorescence microplate reader or spectrofluorometer (Excitation: ~365 nm, Emission: ~407 nm)

  • Black 96-well plates

Procedure:

  • Actin Preparation: Prepare a working solution of G-actin by mixing pyrene-labeled and unlabeled G-actin in G-buffer to achieve the desired final concentration and labeling percentage (e.g., 5-10% pyrene-labeled actin). A typical final actin concentration is 2-4 µM. Keep the actin solution on ice.

  • Reaction Setup: In a black 96-well plate, add the desired concentration of this compound or vehicle control (DMSO) to the wells.

  • Initiation of Polymerization: Add the G-actin solution to the wells. Immediately initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader. Measurements should be taken at regular intervals (e.g., every 30-60 seconds) for a sufficient duration to observe the full polymerization curve (lag phase, elongation phase, and plateau).

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the elongation phase. Compare the polymerization curves of the this compound-treated samples to the control to assess the inhibitory effect.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

  • This compound (stock solution in DMSO)

  • Target cell line

  • Complete cell culture medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Compound Treatment: Replace the PBS with fresh complete culture medium containing the desired concentration of this compound or vehicle control. Use a concentration that inhibits proliferation without causing immediate widespread cell death (e.g., at or slightly below the IC50 value determined from a cytotoxicity assay).

  • Image Acquisition: Immediately acquire images of the scratch at multiple defined locations (time 0). Continue to acquire images at the same locations at regular intervals (e.g., every 4, 8, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at each time point for each condition. The rate of wound closure can be calculated and compared between the this compound-treated and control groups to determine the effect on cell migration.

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound initiates a cascade of events that impact various signaling pathways crucial for cellular function. The following diagrams, generated using Graphviz, illustrate the mechanism of action, a typical experimental workflow for studying its effects, and the potential downstream signaling consequences.

ChivosazolA_Mechanism cluster_effect Effect G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization This compound This compound This compound->G-actin Binds to Actin Polymerization Actin Polymerization This compound->Actin Polymerization Inhibits Actin Depolymerization Actin Depolymerization This compound->Actin Depolymerization Promotes Disrupted Actin Cytoskeleton Disrupted Actin Cytoskeleton

Caption: Mechanism of this compound action on the actin cytoskeleton.

Experimental_Workflow start Start: Culture Target Cell Line treat Treat cells with this compound (various concentrations and time points) start->treat cytotoxicity Cytotoxicity Assay (e.g., MTT) treat->cytotoxicity migration Cell Migration Assay (e.g., Wound Healing) treat->migration actin_poly In Vitro Actin Polymerization Assay treat->actin_poly downstream Analyze Downstream Signaling Pathways treat->downstream data Data Analysis and Interpretation cytotoxicity->data migration->data actin_poly->data downstream->data

Caption: A typical experimental workflow for studying this compound.

Downstream_Signaling chivo This compound actin Actin Cytoskeleton Disruption chivo->actin rho Rho GTPase Signaling (e.g., RhoA, Rac1, Cdc42) actin->rho proliferation Cell Cycle Arrest (G2/M Phase) actin->proliferation apoptosis Induction of Apoptosis actin->apoptosis migration Decreased Cell Migration & Invasion rho->migration

Caption: Potential downstream signaling consequences of this compound.

Conclusion

This compound is a powerful pharmacological tool for the study of actin-dependent cellular processes. Its specific mechanism of action provides researchers with a means to dissect the intricate roles of the actin cytoskeleton in health and disease. The data and protocols presented here serve as a guide for the effective utilization of this compound in a laboratory setting, paving the way for new discoveries in cell biology and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chivosazol A Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chivosazol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and cell-based assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent antiproliferative macrolide isolated from the myxobacterium Sorangium cellulosum. Its primary mechanism of action is the disruption of the cellular actin cytoskeleton. It inhibits the polymerization of G-actin into F-actin filaments and also promotes the depolymerization of existing F-actin.[1] This interference with actin dynamics leads to a delay in the G2/M phase of the cell cycle and potent cytotoxic effects in a variety of mammalian cell lines, including cancer cells.[1][2][3]

Q2: What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell line and the assay duration. Generally, it exhibits high potency with activity observed in the nanomolar range. To determine the optimal concentration for your specific cell line, it is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value.

Q3: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure that the final concentration of the organic solvent in the cell culture medium is kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am observing unexpected cytotoxicity even at low concentrations. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) in the cell culture medium is not exceeding a non-toxic level for your specific cell line. It is recommended to run a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) to assess solvent toxicity.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to actin-disrupting agents.

  • Compound Purity: Verify the purity of your this compound sample.

  • Contamination: Check your cell cultures for any signs of microbial contamination.

Q5: My this compound treatment does not seem to be effective. What should I check?

  • Compound Degradation: Ensure your this compound stock solution has been stored properly and has not degraded. Prepare fresh dilutions for each experiment.

  • Incorrect Concentration: Double-check your calculations for stock solution and working dilutions.

  • Cell Density: The initial cell seeding density can influence the apparent efficacy of a cytotoxic compound. Ensure consistent cell seeding across experiments.

  • Assay Duration: The duration of the assay may not be sufficient to observe a significant effect. Consider extending the incubation time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in culture medium - Poor solubility of this compound in aqueous solutions.- Exceeding the solubility limit when preparing working dilutions.- Prepare a higher concentration stock solution in 100% DMSO or ethanol.- When diluting into aqueous medium, add the this compound stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.- Do not exceed a final solvent concentration of 0.5% in the culture medium.
High variability between replicate wells - Inaccurate pipetting.- Uneven cell seeding.- Edge effects in multi-well plates.- Use calibrated pipettes and ensure proper mixing of solutions.- Ensure a homogeneous single-cell suspension before seeding. After seeding, gently swirl the plate to ensure even distribution.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
No significant effect on cell viability - Sub-optimal concentration of this compound.- Insufficient incubation time.- Resistant cell line.- Perform a dose-response curve to determine the IC50 for your specific cell line.- Increase the incubation time (e.g., 48 or 72 hours).- Confirm the sensitivity of your cell line to other actin-disrupting agents.
Unexpected morphological changes in cells - this compound's mechanism of action involves disruption of the actin cytoskeleton, which can lead to changes in cell shape, adhesion, and motility.- These changes are expected. Document these morphological alterations as part of your results. Use microscopy to observe these effects at different concentrations and time points.
Inconsistent results with different batches of this compound - Variation in the purity or activity of the compound.- Whenever possible, obtain a certificate of analysis for each batch.- Qualify each new batch by performing a dose-response experiment and comparing the IC50 value to previous batches.

Data Presentation

Illustrative IC50 Values of this compound in Various Cancer Cell Lines

The following table provides a representative range of IC50 values for this compound. Please note that these are for illustrative purposes, and the actual IC50 for a specific cell line should be determined experimentally.

Cell LineCancer TypeIllustrative IC50 Range (nM)
HeLaCervical Cancer0.1 - 10
A549Lung Cancer0.5 - 20
MCF-7Breast Cancer1 - 50
HCT116Colon Cancer0.2 - 15
Solubility of this compound
SolventApproximate Solubility
DMSO≥ 10 mg/mL
Ethanol≥ 5 mg/mL
WaterInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance in a sterile environment.

  • Dissolving: Add the appropriate volume of 100% DMSO or ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity Assay using MTT

This protocol provides a general guideline for determining the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound-Induced Actin Disruption

ChivosazolA_Pathway cluster_cell Cell ChivosazolA This compound G_Actin G-Actin ChivosazolA->G_Actin Inhibits Polymerization F_Actin F-Actin (Actin Filaments) ChivosazolA->F_Actin Promotes Depolymerization G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Actin_Dynamics Actin Dynamics F_Actin->Actin_Dynamics Cell_Cycle Cell Cycle Progression Actin_Dynamics->Cell_Cycle Regulates G2_M_Arrest G2/M Phase Arrest Cell_Cycle->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Can trigger

Caption: this compound disrupts actin dynamics, leading to cell cycle arrest and apoptosis.

Experimental Workflow for a this compound Cytotoxicity Assay

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow Start Start: Seed Cells Prepare_Compound Prepare this compound Dilutions Start->Prepare_Compound Treat_Cells Treat Cells with this compound Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Add_Reagent->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End: Results Analyze_Data->End

Caption: A typical workflow for assessing the cytotoxicity of this compound.

References

potential off-target effects of chivosazol A in cellular studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cellular studies involving chivosazol A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent antiproliferative macrolide isolated from the myxobacterium Sorangium cellulosum.[1][2] Its primary mechanism of action is the interference with the actin cytoskeleton.[1] this compound inhibits the polymerization of G-actin and can also lead to the depolymerization of F-actin filaments.[1] This disruption of the actin cytoskeleton is the basis for its cytotoxic effects.[1][3]

Q2: What are the typical cellular effects observed after treatment with this compound?

A2: Treatment of mammalian cell lines with this compound typically results in a rapid breakdown of the actin cytoskeleton within minutes.[1] This leads to a delay in the G2/M phase of the cell cycle, and often results in the appearance of cells with two nuclei.[1] Due to its potent activity, this compound exhibits high antiproliferative activity against a range of human cancer cell lines.[1]

Q3: Are there any known off-target effects of this compound?

A3: Currently, the primary and most well-documented cellular target of this compound is actin.[1][4] Its mode of action is considered distinct from other known microfilament-disrupting compounds like rhizopodin (B1263428) and cytochalasin D.[1] While specific molecular off-targets have not been extensively reported, it is crucial to consider that profound disruption of the actin cytoskeleton will have widespread downstream consequences on numerous cellular processes that are dependent on a functional actin network. These are technically secondary effects of the on-target action rather than direct off-target binding.

Q4: In which cellular processes can I expect to see downstream effects?

A4: Given that the actin cytoskeleton is integral to many cellular functions, you can anticipate secondary effects on processes such as cell division, cell motility, intracellular transport, and maintenance of cell shape. The observed G2/M cell cycle delay is a direct consequence of the disruption of the mitotic spindle, which is heavily reliant on actin dynamics.[1]

Troubleshooting Guides

Issue 1: Excessive or rapid cytotoxicity observed even at low concentrations.

  • Possible Cause: The high potency of this compound can lead to rapid cell death, making it difficult to study more subtle cellular effects.

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a detailed dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a very low concentration range (e.g., picomolar to low nanomolar).

    • Time-Course Experiment: Shorten the incubation time. Since the effects on the actin cytoskeleton can be observed within minutes, longer incubation times may not be necessary for all assays and can lead to overwhelming cytotoxicity.[1]

    • Cell Line Sensitivity: Be aware that different cell lines can exhibit varying sensitivities to this compound.[1] It may be necessary to adjust concentrations accordingly.

Issue 2: Difficulty in distinguishing between direct effects on actin and secondary cellular consequences.

  • Possible Cause: The widespread role of actin in cellular function can make it challenging to pinpoint the direct effects of this compound.

  • Troubleshooting Steps:

    • Early Time-Point Analysis: Focus on very early time points after treatment to capture the initial effects on the actin cytoskeleton before widespread secondary effects manifest.

    • Actin-Specific Assays: Utilize direct assays for actin polymerization and F-actin quantification (e.g., phalloidin (B8060827) staining, in vitro polymerization assays) to confirm the primary mechanism in your experimental system.[1]

    • Control Compounds: Compare the cellular phenotype induced by this compound with that of other actin-disrupting agents with different mechanisms of action (e.g., cytochalasin D, latrunculin A, jasplakinolide). This can help to delineate specific aspects of the this compound-induced phenotype.

Quantitative Data Summary

Compound Reported Activity Cell Lines Reference
This compound & FHigh antiproliferative activityVarious mammalian cell lines, including human cancer cells[1]
This compoundPotent activity against mammalian cellsHeLa cells[2]

Experimental Protocols

Protocol 1: Assessment of Actin Cytoskeleton Integrity by Phalloidin Staining

  • Cell Seeding: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound for a short duration (e.g., 15-60 minutes). Include a vehicle-treated control.

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells twice with PBS. Incubate with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) in PBS for 30-60 minutes at room temperature, protected from light.

  • Counterstaining (Optional): To visualize nuclei, you can counterstain with DAPI (4',6-diamidino-2-phenylindole).

  • Mounting and Imaging: Wash the coverslips with PBS, mount them on microscope slides with an anti-fade mounting medium, and image using a fluorescence microscope.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment: Plate cells in a multi-well plate and treat with this compound for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Visualizations

ChivosazolA_Mechanism cluster_0 This compound cluster_1 Actin Dynamics cluster_2 Cellular Consequences This compound This compound G-actin G-actin This compound->G-actin Inhibits Polymerization F-actin F-actin This compound->F-actin Promotes Depolymerization G-actin->F-actin Polymerization Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption F-actin->G-actin Depolymerization G2/M Cell Cycle Delay G2/M Cell Cycle Delay Actin Cytoskeleton Disruption->G2/M Cell Cycle Delay Antiproliferative Activity Antiproliferative Activity G2/M Cell Cycle Delay->Antiproliferative Activity

Caption: Mechanism of action of this compound leading to cellular effects.

Troubleshooting_Workflow Start Start Unexpected_Phenotype Unexpected Cellular Phenotype (e.g., high cytotoxicity) Start->Unexpected_Phenotype Is_Concentration_Optimized Is Concentration Optimized? Unexpected_Phenotype->Is_Concentration_Optimized Dose_Response Perform Dose-Response and Time-Course Experiments Is_Concentration_Optimized->Dose_Response No Is_Primary_Effect_Confirmed Is Primary Effect on Actin Confirmed? Is_Concentration_Optimized->Is_Primary_Effect_Confirmed Yes Dose_Response->Is_Concentration_Optimized Actin_Assays Conduct Direct Actin Assays (e.g., Phalloidin Staining) Is_Primary_Effect_Confirmed->Actin_Assays No Consider_Downstream_Effects Consider Downstream Effects of Actin Disruption Is_Primary_Effect_Confirmed->Consider_Downstream_Effects Yes Actin_Assays->Is_Primary_Effect_Confirmed End End Consider_Downstream_Effects->End

Caption: Troubleshooting workflow for unexpected results with this compound.

References

troubleshooting inconsistent results in chivosazol A experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of chivosazol A in experiments and to troubleshoot inconsistent results.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a clear question-and-answer format.

FAQs

  • Q1: What is the primary mechanism of action of this compound? A1: this compound is a macrolide antibiotic that potently disrupts the eukaryotic actin cytoskeleton. It functions by inhibiting the polymerization of globular actin (G-actin) into filamentous actin (F-actin) and by actively depolymerizing existing F-actin filaments.[1] This disruption of the actin cytoskeleton leads to a delay in the G2/M phase of the cell cycle and ultimately induces cytotoxicity in mammalian cells.[1]

  • Q2: How should I prepare and store this compound stock solutions? A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For maximum solubility in aqueous buffers like PBS, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute it with the aqueous buffer. It is advisable not to store the aqueous solution for more than one day. For long-term storage, it is best to store the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C to maintain stability. As with many macrolides, exposure to light should be minimized.

  • Q3: I am observing significant variability in the IC50 values of this compound between different experiments. What could be the cause? A3: Inconsistent IC50 values can arise from several factors:

    • Cell Seeding Density: The initial number of cells plated can significantly impact the calculated IC50 value. Ensure consistent cell seeding density across all experiments.

    • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivities to this compound.[1]

    • Compound Stability: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.

    • Assay-Specific Factors: The type of cytotoxicity assay used (e.g., MTT, XTT) can yield different results. It is crucial to be consistent with the chosen assay and its protocol.

  • Q4: My phalloidin (B8060827) staining results for F-actin are weak or inconsistent after this compound treatment. How can I improve this? A4: Weak or inconsistent phalloidin staining can be due to several reasons:

    • Suboptimal Fixation and Permeabilization: The choice of fixative and permeabilization agent, as well as the incubation times, are critical for successful phalloidin staining. Ensure these steps are optimized for your specific cell line.

    • This compound Concentration and Treatment Time: The concentration of this compound and the duration of treatment will directly affect the degree of actin depolymerization. A very high concentration or long treatment time may lead to extensive actin filament loss, resulting in weak staining.

    • Phalloidin Conjugate Quality: Ensure the fluorescently-labeled phalloidin you are using has not degraded.

  • Q5: I am not observing the expected G2/M arrest in my cell cycle analysis after this compound treatment. What should I check? A5: If you are not seeing the expected G2/M arrest, consider the following:

    • Cell Synchronization: If you are using synchronized cells, ensure the synchronization protocol is effective.

    • Drug Concentration and Treatment Duration: The concentration of this compound and the length of exposure are critical. A dose-response and time-course experiment may be necessary to determine the optimal conditions for observing G2/M arrest in your cell line.

    • Flow Cytometry Protocol: Review your flow cytometry staining protocol, including fixation, permeabilization, and the concentration of the DNA-binding dye (e.g., propidium (B1200493) iodide). Ensure proper compensation if using multiple fluorescent markers.

Data Presentation

The following table summarizes the reported antiproliferative activity of this compound against various human cancer cell lines. Please note that IC50 values can vary depending on the specific experimental conditions and cell line.

Cell LineCancer TypeReported Antiproliferative Activity
HeLaCervical CancerPotent activity observed[2]
Various human cancer cellsMultipleHigh antiproliferative activity[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Visualization of F-Actin Cytoskeleton using Phalloidin Staining

This protocol describes the staining of filamentous actin (F-actin) in cultured cells treated with this compound using a fluorescent phalloidin conjugate.

Materials:

  • Cultured cells grown on coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled phalloidin conjugate

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a culture plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).

  • Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

  • Phalloidin Staining: Dilute the fluorescently-labeled phalloidin conjugate in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include any detached apoptotic cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for a sufficient number of events (e.g., 10,000-20,000).

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

This compound Mechanism of Action

Chivosazol_A_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Effects G_Actin G-Actin (Monomers) F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Actin_Disruption Actin Cytoskeleton Disruption Chivosazol_A This compound Chivosazol_A->G_Actin Inhibits Polymerization Chivosazol_A->F_Actin Promotes Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Actin_Disruption->G2M_Arrest Cytotoxicity Cytotoxicity G2M_Arrest->Cytotoxicity

Caption: this compound's mechanism of action on the actin cytoskeleton.

Troubleshooting Workflow for Inconsistent Cytotoxicity Results

Troubleshooting_Cytotoxicity Start Inconsistent Cytotoxicity Results Check_Compound Verify this compound Stock Solution Start->Check_Compound Check_Cells Assess Cell Health and Seeding Density Start->Check_Cells Check_Assay Review Cytotoxicity Assay Protocol Start->Check_Assay Solution_Compound Prepare Fresh Stock Aliquot and Store Properly Check_Compound->Solution_Compound Degradation Suspected Solution_Cells Standardize Seeding and Monitor Cell Health Check_Cells->Solution_Cells Inconsistency Found Solution_Assay Ensure Consistent Reagent Prep and Incubation Times Check_Assay->Solution_Assay Protocol Deviation

Caption: A logical workflow for troubleshooting inconsistent cytotoxicity data.

Signaling Pathway Disruption by this compound

Signaling_Pathway_Disruption Chivosazol_A This compound Actin_Dynamics Actin Dynamics (Polymerization/ Depolymerization) Chivosazol_A->Actin_Dynamics Disrupts ABP_Interaction Actin-Binding Protein Interactions Chivosazol_A->ABP_Interaction Modulates Cytoskeleton_Integrity Cytoskeleton Integrity Actin_Dynamics->Cytoskeleton_Integrity Impacts ABP_Interaction->Cytoskeleton_Integrity Impacts Cell_Processes Cellular Processes (e.g., Migration, Division) Cytoskeleton_Integrity->Cell_Processes Affects Cell_Cycle Cell Cycle Progression Cytoskeleton_Integrity->Cell_Cycle Affects Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to

Caption: Disruption of actin-dependent signaling by this compound.

References

minimizing cytotoxicity of chivosazol A in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of chivosazol A in long-term studies.

Troubleshooting Guides

Encountering high levels of cytotoxicity in your long-term experiments with this compound can be a significant challenge. This guide provides a systematic approach to troubleshoot and mitigate these effects.

Problem: Excessive Cell Death in Long-Term Cultures

Initial Observation: A significant decrease in cell viability is observed over time, even at concentrations that show minimal effects in short-term assays.

Troubleshooting Workflow:

start High Cytotoxicity Observed step1 Verify Compound Purity and Concentration start->step1 step2 Optimize Dosing Strategy step1->step2 Purity Confirmed step3 Refine Cell Culture Conditions step2->step3 Optimized Dosing Implemented step4 Consider Co-treatment with Protective Agents step3->step4 Culture Conditions Optimized end Reduced Cytotoxicity Achieved step4->end Protective Agents Applied

Caption: Troubleshooting workflow for addressing high cytotoxicity.

Possible Causes and Solutions:

Cause Solution
Compound Concentration Too High Perform a detailed dose-response and time-course experiment to determine the lowest effective concentration for your specific cell line and experimental duration.[1]
Compound Instability in Culture Medium Assess the stability of this compound in your specific culture medium over the duration of the experiment. Degradation products may have different toxicity profiles.
Suboptimal Cell Culture Conditions Ensure optimal cell culture conditions, including media composition, pH, and cell density. Stressed cells are often more susceptible to drug-induced toxicity.
Cumulative Toxic Effects Consider intermittent dosing (e.g., treat for a period, then culture in drug-free medium) to allow cells to recover, if compatible with the experimental goals.
Off-Target Effects At higher concentrations or with prolonged exposure, off-target effects may become more pronounced. Lowering the concentration is the primary mitigation strategy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that leads to cytotoxicity?

A1: this compound is a potent inhibitor of actin polymerization.[2] It binds to G-actin, preventing its assembly into F-actin filaments, which disrupts the cellular cytoskeleton. This interference with actin dynamics leads to a delay in the G2/M phase of the cell cycle, often resulting in cells with two nuclei, and ultimately triggers antiproliferative and cytotoxic effects.[2]

Q2: Are there any known less-toxic analogs of this compound?

A2: The synthesis of chivosazole F, a related compound, has been reported.[3][4] While the primary focus of these synthetic efforts was not necessarily to reduce cytotoxicity, the development of analogs opens the possibility for identifying compounds with a more favorable therapeutic window. Researchers can consider synthesizing or acquiring analogs and screening them for reduced cytotoxicity while maintaining the desired biological activity.

Q3: What formulation strategies can be employed to reduce the cytotoxicity of this compound?

A3: For highly lipophilic and cytotoxic compounds like this compound, lipid-based formulations can be a viable strategy to enhance solubility and potentially reduce non-specific toxicity.[5][6][7] These formulations, such as liposomes or solid lipid nanoparticles (SLNs), can help control the release of the drug and alter its biodistribution at the cellular level.[8][9] Developing a stable lipid-based formulation requires careful selection of lipids and surfactants and characterization of the resulting nanoparticles.

Q4: How can I adapt my experimental protocol for long-term studies with a potent actin inhibitor like this compound?

A4: Long-term studies with potent cytotoxic agents require careful protocol design. Key considerations include:

  • Initial Dose-Finding: Conduct thorough short-term (24, 48, 72 hours) dose-response experiments to establish a narrow, sub-lethal concentration range.

  • Continuous vs. Intermittent Exposure: Evaluate whether continuous exposure is necessary for your experimental endpoint. Intermittent exposure may allow for the desired biological effect while minimizing cumulative toxicity.

  • Close Monitoring of Cell Health: Regularly monitor cell morphology, confluence, and viability using non-invasive methods where possible.

  • Use of Lower Passage Cells: Use cells with a consistent and low passage number, as cellular characteristics and drug sensitivity can change over time in culture.

Quantitative Data

Published quantitative data on the cytotoxicity of this compound across multiple cell lines and time points is limited. The compound is consistently reported to have high antiproliferative activity.[2][10]

General Cytotoxicity Profile of Chivosazoles:

Compound Activity Observed Effects Reference
This compound & FHigh antiproliferative activityG2/M phase cell cycle delay, formation of binucleated cells, actin cytoskeleton breakdown within minutes.[2]
This compoundPotent against mammalian cellsAntimicrobial activity against yeasts and filamentous fungi, but not bacteria.[10]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a New Cell Line

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Experimental Workflow:

step1 Cell Seeding step2 Compound Dilution and Treatment step1->step2 step3 Incubation (24, 48, 72h) step2->step3 step4 Cell Viability Assay (e.g., MTT) step3->step4 step5 Data Analysis and IC50 Calculation step4->step5

Caption: Workflow for IC50 determination.

Methodology:

  • Cell Seeding: Seed your cell line of interest in a 96-well plate at a predetermined optimal density. Allow cells to attach and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations.

  • Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • Viability Assessment: At each time point, assess cell viability using a standard method such as the MTT, XTT, or resazurin (B115843) assay, following the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: General Strategy for Developing a Lipid-Based Formulation for a Cytotoxic Natural Product

This protocol outlines a general approach to developing a lipid-based nanoparticle formulation, which can be adapted for this compound.

Formulation Development Workflow:

step1 Solubility Screening in Lipids step2 Selection of Surfactants and Co-surfactants step1->step2 step3 Formulation Optimization step2->step3 step4 Nanoparticle Characterization step3->step4 step5 In Vitro Cytotoxicity Assessment of Formulation step4->step5

Caption: Workflow for lipid-based formulation development.

Methodology:

  • Solubility Screening: Determine the solubility of this compound in a variety of lipids (e.g., triglycerides, fatty acids) and co-solvents to identify suitable carriers.

  • Excipient Selection: Select biocompatible surfactants and co-surfactants that can form stable nanoemulsions or solid lipid nanoparticles.

  • Formulation Preparation: Prepare different formulations by varying the ratios of the lipid, surfactant, and co-surfactant. Use a high-energy homogenization or microfluidization method to produce nanoparticles.

  • Characterization: Characterize the resulting nanoparticles for size, polydispersity index, zeta potential, and encapsulation efficiency.

  • Cytotoxicity Evaluation: Compare the cytotoxicity of the this compound-loaded nanoparticles with that of the free compound using the IC50 determination protocol described above. An effective formulation should ideally exhibit reduced cytotoxicity in non-target cells while maintaining or enhancing efficacy in target cells.

Signaling Pathway

This compound's Impact on the Actin Cytoskeleton and Cell Cycle:

Chivosazol_A This compound G_actin G-actin Chivosazol_A->G_actin inhibits polymerization F_actin F-actin G_actin->F_actin polymerization Cytoskeleton Cytoskeleton Disruption F_actin->Cytoskeleton Cell_Cycle G2/M Arrest Cytoskeleton->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: this compound's mechanism of action.

References

Technical Support Center: Overcoming Resistance to Chivosazol A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Chivosazol A in cancer cell lines. The information is designed for scientists and drug development professionals engaged in preclinical cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a myxobacterial macrolide that exhibits potent antiproliferative activity against various human cancer cell lines.[1][2] Its primary mechanism of action is the interference with the actin cytoskeleton.[1] this compound inhibits actin polymerization and can also lead to the depolymerization of existing F-actin microfilaments.[1] This disruption of the actin cytoskeleton leads to a delay in the G2/M phase of the cell cycle and can result in cells with multiple nuclei.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm and quantify this resistance?

A2: A decrease in the cytotoxic or anti-proliferative effect of this compound at previously effective concentrations is the primary indicator of resistance. To confirm and quantify this, a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC50).

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure that your stock solution of this compound is fresh and has been stored under appropriate conditions to prevent degradation.

  • Cell Line Authentication: Verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out contamination or misidentification.

  • Perform a Cell Viability Assay: Utilize a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to compare the dose-response curve of your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line confirms resistance.

Data Presentation: IC50 Values for Parental and Resistant Cell Lines

The following table provides a hypothetical example of IC50 values for a parental (sensitive) and a derived this compound-resistant cancer cell line.

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Cancer Cell Line2.51
Resistant Cancer Cell Line50.020

Q3: What are the potential mechanisms of resistance to this compound?

A3: While specific mechanisms of resistance to this compound are not yet extensively documented in the literature, based on its mechanism of action and general principles of drug resistance in cancer, several potential mechanisms can be hypothesized:

  • Alterations in the Drug Target: Mutations in the genes encoding actin or actin-binding proteins could alter the binding site of this compound, reducing its inhibitory effect.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to promote survival and proliferation, thereby circumventing the cytotoxic effects of actin disruption. Pathways like PI3K/Akt or MAPK could be implicated.

  • Changes in Cell Cycle Checkpoints: Alterations in G2/M checkpoint proteins could allow cells to progress through mitosis despite actin cytoskeleton damage.

Troubleshooting Guides

Scenario 1: Gradual loss of this compound efficacy over several passages.

  • Problem: The cancer cell line is likely developing acquired resistance.

  • Troubleshooting Workflow:

    • Develop a Resistant Cell Line: Culture the cells in the continuous presence of gradually increasing concentrations of this compound.[3]

    • Confirm Resistance: Perform IC50 determination assays to quantify the level of resistance.

    • Investigate Mechanisms:

      • Drug Efflux: Use flow cytometry-based efflux assays (e.g., with Rhodamine 123) to determine if drug efflux is increased.

      • Target Modification: Sequence the genes for actin and key actin-binding proteins to identify potential mutations.

      • Bypass Pathways: Use western blotting to analyze the phosphorylation status and expression levels of key proteins in survival pathways (e.g., p-Akt, p-ERK).

dot

G cluster_0 Troubleshooting Workflow for Acquired Resistance A Gradual loss of efficacy observed B Develop resistant cell line (incremental drug concentration) A->B C Confirm and quantify resistance (IC50 determination) B->C D Investigate Resistance Mechanisms C->D E Increased Drug Efflux? (Rhodamine 123 Assay) D->E F Target Alteration? (Gene Sequencing) D->F G Bypass Pathway Activation? (Western Blot for p-Akt, p-ERK) D->G G cluster_1 Strategies to Overcome this compound Resistance A This compound Resistant Cancer Cell B Combination Therapy A->B E Use of Novel Analogs A->E C This compound + Efflux Pump Inhibitor (e.g., Verapamil) B->C D This compound + Signaling Pathway Inhibitor (e.g., PI3K inhibitor) B->D G Restored Sensitivity / Cell Death C->G D->G F This compound Analog E->F F->G G cluster_2 Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D PVDF Membrane Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

References

Technical Support Center: Quality Control and Purity Assessment of Synthetic Chivosazol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of synthetic chivosazol A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity level for high-quality synthetic this compound?

A1: For most research applications, a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) is considered high quality. For sensitive applications such as in vivo studies or crystallography, a purity of ≥98% is recommended.

Q2: What are the primary analytical techniques for assessing the purity of this compound?

A2: The primary techniques are HPLC for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of impurities.

Q3: What are the potential sources of impurities in synthetic this compound?

A3: Impurities can arise from several sources during synthesis and storage:

  • Synthesis-related impurities: Incomplete reactions, side-products from protecting group manipulations, and reagents. The synthesis of complex macrolides like chivosazol often involves many steps, increasing the chance of carrying through impurities.

  • Isomers: this compound has a complex stereochemistry and a conjugated polyene system. Isomerization of the double bonds, particularly within the tetraenoate motif, can occur, leading to geometric isomers.

  • Degradation products: this compound is susceptible to degradation, especially when exposed to light, high temperatures, or non-neutral pH. Hydrolysis of the macrolactone or modifications to the side chains can occur.

Q4: How should synthetic this compound be stored to ensure its stability?

A4: To minimize degradation, this compound should be stored as a solid at -20°C or lower, protected from light. If in solution, it should be dissolved in a dry, aprotic solvent such as DMSO and stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles. The stability of antibiotics in solution can be variable and is often sensitive to light and temperature.[1]

Troubleshooting Guides

HPLC Analysis

Q5: I see unexpected peaks in my HPLC chromatogram. What could they be?

A5: Unexpected peaks can be due to several factors:

  • Impurities: These could be synthesis-related impurities or degradation products.

  • Contamination: Contamination from the solvent, sample vial, or the HPLC system itself can introduce extraneous peaks.

  • Air bubbles: Air bubbles in the system can cause spurious peaks.

  • Carryover: Residual sample from a previous injection.

Troubleshooting Steps:

  • Run a blank injection (mobile phase only) to check for system contamination.

  • Ensure your mobile phase is properly degassed.

  • If possible, use a different batch of solvent.

  • Inject a well-characterized standard of this compound, if available, to compare retention times.

  • If the peak persists and is not in the blank, it is likely an impurity or a degradant. Consider collecting the fraction for analysis by MS or NMR.

Q6: My this compound peak is broad or tailing. How can I improve the peak shape?

A6: Poor peak shape in HPLC can be caused by several issues:

  • Column degradation: The column may be old or contaminated.

  • Inappropriate mobile phase: The pH or solvent composition may not be optimal.

  • Sample overload: Injecting too much sample can lead to broad peaks.

  • Secondary interactions: The analyte may be interacting with active sites on the silica (B1680970) support.

Troubleshooting Steps:

  • Flush the column: Flush with a strong solvent to remove potential contaminants.

  • Check mobile phase pH: For macrolides, a slightly acidic mobile phase can sometimes improve peak shape by suppressing the ionization of silanol (B1196071) groups on the column.

  • Reduce sample concentration: Try injecting a more dilute sample.

  • Try a different column: An end-capped column may reduce tailing caused by secondary interactions.

NMR Analysis

Q7: The 1H NMR spectrum of my this compound sample is complex and difficult to interpret. What can I do?

A7: The 1H NMR spectra of complex polyketide natural products like this compound are often characterized by significant signal overlap.[2]

  • Utilize 2D NMR: Techniques like COSY, TOCSY, HSQC, and HMBC are essential for assigning protons and carbons and confirming the structure.

  • Compare to reference spectra: Compare your spectra to published data or predicted spectra from databases.

  • High-field NMR: Using a higher field spectrometer (e.g., 600 MHz or above) will provide better signal dispersion and simplify interpretation.

Bioactivity Assays

Q8: My synthetic this compound shows lower biological activity than expected in an actin polymerization assay. What could be the reason?

A8: Reduced biological activity can be due to:

  • Purity issues: The presence of inactive impurities will lower the effective concentration of the active compound.

  • Isomerization: Geometric isomers of this compound may have different biological activities. The (2Z,4E,6Z,8E)‐tetraenoate motif is known to be prone to isomerization.

  • Degradation: The compound may have degraded during storage or handling.

  • Assay conditions: The experimental setup, including protein concentration and buffer components, can significantly impact the results. Bioassays are inherently more variable than chemical tests.[3]

Troubleshooting Steps:

  • Re-evaluate purity: Re-run HPLC analysis to confirm the purity and check for the presence of new peaks that could indicate degradation or isomerization.

  • Protect from light: Chivosazoles are light-sensitive. Ensure all handling steps are performed with minimal light exposure.

  • Validate the assay: Run the assay with a known actin inhibitor as a positive control to ensure the assay is performing correctly.

  • Check solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low and consistent across all samples, as it can affect protein function.

Quantitative Data Summary

Table 1: Typical HPLC Parameters for this compound Purity Analysis

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) + 0.1% Formic Acid
Gradient 60% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 330 nm
Column Temp. 30 °C
Injection Vol. 10 µL
Expected RT ~12-15 minutes (highly dependent on exact conditions)

Table 2: Key 1H NMR Signals for Structural Confirmation of this compound (in CDCl3)

ProtonChemical Shift (ppm)Multiplicity
Olefinic Protons5.5 - 7.5m
Oxazole Proton~7.8s
Anomeric Proton~4.5d
Methyl Protons0.8 - 2.0various

Note: These are approximate values. Refer to published literature for detailed assignments.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of Synthetic this compound
  • Sample Preparation:

    • Accurately weigh ~1 mg of synthetic this compound.

    • Dissolve in 1 mL of acetonitrile to make a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with acetonitrile.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase conditions (60% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the gradient method as described in Table 1.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Protocol 2: Actin Polymerization Inhibition Assay
  • Reagent Preparation:

    • Prepare a working solution of this compound in polymerization buffer (e.g., G-buffer containing ATP and Ca2+) from a DMSO stock. Ensure the final DMSO concentration is below 1%.

    • Prepare a solution of pyrene-labeled G-actin in polymerization buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the this compound solution or vehicle control.

    • Add the G-actin solution to each well.

    • Initiate polymerization by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl2).

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in pyrene (B120774) fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time at regular intervals.

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • Compare the curves of this compound-treated samples to the vehicle control to determine the extent of inhibition. Chivosazoles have been shown to inhibit actin polymerization in vitro.[4]

Visualizations

Quality_Control_Workflow cluster_synthesis Synthesis & Initial Purification cluster_qc Quality Control Assessment cluster_troubleshooting Troubleshooting Synthesis Chemical Synthesis of this compound Purification Initial Purification (e.g., Flash Chromatography) Synthesis->Purification Purity_HPLC Purity Assessment by HPLC (≥95%) Purification->Purity_HPLC Structure_NMR_MS Structural Confirmation (NMR & MS) Purity_HPLC->Structure_NMR_MS Purity OK Impurity_ID Identify & Characterize Impurities Purity_HPLC->Impurity_ID Purity <95% Bioassay Biological Activity Assay (e.g., Actin Polymerization) Structure_NMR_MS->Bioassay Check_Stability Assess Stability & Storage Conditions Bioassay->Check_Stability Low Activity Final_Product High-Quality this compound Bioassay->Final_Product Activity OK Optimize_Purification Optimize Purification Protocol Impurity_ID->Optimize_Purification Optimize_Purification->Purity_HPLC Check_Stability->Purity_HPLC

Caption: Workflow for the quality control of synthetic this compound.

HPLC_Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_extra_peaks Extraneous Peaks Start HPLC Problem Observed Broad_Peak Broad or Tailing Peak Start->Broad_Peak RT_Shift Retention Time Shift Start->RT_Shift Extra_Peaks Unexpected Peaks Start->Extra_Peaks Check_Overload Reduce Sample Concentration Broad_Peak->Check_Overload Check_Mobile_Phase Adjust Mobile Phase pH Broad_Peak->Check_Mobile_Phase Flush_Column Flush or Replace Column Broad_Peak->Flush_Column Solve Problem Resolved Check_Overload->Solve Check_Mobile_Phase->Solve Flush_Column->Solve Check_Flow_Rate Verify Pump Flow Rate RT_Shift->Check_Flow_Rate Check_Composition Check Mobile Phase Composition RT_Shift->Check_Composition Check_Temp Ensure Stable Column Temperature RT_Shift->Check_Temp Check_Flow_Rate->Solve Check_Composition->Solve Check_Temp->Solve Run_Blank Run Blank Injection Extra_Peaks->Run_Blank Check_Degradation Analyze Sample for Degradation Extra_Peaks->Check_Degradation Isolate_Impurity Isolate Peak for MS/NMR Extra_Peaks->Isolate_Impurity Run_Blank->Solve Check_Degradation->Solve Isolate_Impurity->Solve

Caption: Decision tree for troubleshooting common HPLC issues.

References

addressing autofluorescence issues with chivosazol A in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Chivosazol A in microscopy applications. This resource provides troubleshooting guides and answers to frequently asked questions to help you address challenges related to autofluorescence, ensuring high-quality imaging data for your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action on actin?

This compound is a macrolide isolated from the myxobacterium Sorangium cellulosum.[1][2] It exhibits potent antiproliferative activity against various mammalian cell lines by targeting the actin cytoskeleton.[1] Its primary mechanism of action involves the inhibition of actin polymerization. It binds to G-actin, preventing nucleation and polymerization, and can also lead to the depolymerization of existing F-actin filaments.[3] This disruption of actin dynamics leads to a delay in the G2/M phase of the cell cycle.

cluster_actin Actin Dynamics G_Actin G-Actin (Monomers) F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization ChivosazolA This compound Inhibition Inhibits ChivosazolA->Inhibition Inhibition->G_Actin Binds to Inhibition->F_Actin Depolymerizes

Fig 1. Mechanism of action of this compound on the actin cytoskeleton.
Q2: Is this compound itself a source of fluorescence in my experiments?

Based on available literature, there is no evidence to suggest that this compound is inherently fluorescent or contributes directly to background signal. The chemical structure of this compound, which includes an oxazole (B20620) ring and a macrolide core, does not typically confer strong fluorescent properties.[1][2] Therefore, any autofluorescence observed during microscopy experiments involving this compound is most likely attributable to other sources within the sample or introduced during sample preparation.

Q3: What are the common sources of autofluorescence in biological samples?

Autofluorescence in microscopy is background fluorescence that does not originate from your specific fluorescent label.[4] It can obscure your signal of interest and make data interpretation challenging.[4] The primary sources are typically endogenous to the sample or induced by the experimental protocol.

Table 1: Common Sources of Autofluorescence

Source CategorySpecific EmitterTypical Excitation Range (nm)Typical Emission Range (nm)Notes
Endogenous Collagen & Elastin330 - 400470 - 520Abundant in connective tissues and blood vessel walls.[5]
NADH / NADPH340 - 460440 - 470Found in metabolically active cells.[5]
Flavins (FAD, FMN)360 - 520500 - 560Coenzymes involved in cellular metabolism.[5]
Lipofuscin345 - 360450 - 650"Aging pigment" that accumulates in post-mitotic cells like neurons.[5]
Red Blood Cells (Heme)Broad (UV-Visible)Broad (Blue-Red)The porphyrin ring structure is a major source of autofluorescence.[4]
Induced Aldehyde Fixatives355 - 435420 - 470Glutaraldehyde (B144438) and formaldehyde (B43269) react with amines to form fluorescent products.[5]
Q4: How can I systematically identify the source of high background fluorescence?

A systematic approach using proper controls is the most effective way to pinpoint the source of high background.[6] The first and most crucial step is to image an unstained control sample.

Start Start: High Background Observed UnstainedControl Image Unstained Control Sample (No fluorescent probes/antibodies) Start->UnstainedControl Decision Is background high in unstained control? UnstainedControl->Decision Autofluorescence Primary Issue: Autofluorescence Decision->Autofluorescence Yes NonSpecific Primary Issue: Non-Specific Binding or Reagent Contamination Decision->NonSpecific No TroubleshootAF Go to Troubleshooting Guide 1 & 2: - Quenching Agents - Change Fluorophore - Optimize Fixation Autofluorescence->TroubleshootAF TroubleshootNSB Go to Troubleshooting Guide 3: - Optimize Probe Concentration - Improve Blocking & Washing - Check Reagent Quality NonSpecific->TroubleshootNSB

Fig 2. Workflow for identifying the source of high background fluorescence.

By observing an unstained sample, you can determine if the background is inherent to your cells or tissue (autofluorescence) or if it is being introduced by your staining reagents.[6][7]

Troubleshooting Guides

Guide 1: Reducing Endogenous Autofluorescence

If your unstained control reveals significant background, the following strategies can help reduce endogenous autofluorescence.

Method 1: Spectral Separation

The simplest approach is to choose a fluorophore that is spectrally distinct from the autofluorescence. Since most endogenous autofluorescence occurs in the blue-to-green spectrum (350-550 nm), shifting to red or far-red fluorophores is highly effective.[8]

Table 2: Recommended Fluorophores to Avoid Autofluorescence

FluorophoreExcitation Max (nm)Emission Max (nm)Spectral Range
Cy3550570Yellow
Alexa Fluor 594590617Red
Texas Red615615Red
Cy5650670Far-Red
Alexa Fluor 647650668Far-Red
Cy7743770Near-Infrared
(Data sourced from Abcam Fluorophore Table)
Method 2: Chemical Quenching

Several chemical reagents can be used to quench autofluorescence, particularly from lipofuscin and red blood cells. Treatment is typically performed after fixation and permeabilization but before blocking.

Table 3: Comparison of Common Autofluorescence Quenching Agents

ReagentTargetEfficacyDrawbacks
Sudan Black B (0.1% in 70% ethanol)Lipofuscin, Myeloid Granules, ErythrocytesHigh (80-90% reduction)Can introduce its own background in red/far-red channels; may reduce specific signal.[3][5][9]
Sodium Borohydride (0.1% in PBS)Aldehyde-induced fluorescenceModerateResults can be variable; may damage tissue or epitopes.[4][8]
Trypan Blue (0.05% in PBS)GeneralModerateCan shift autofluorescence to longer wavelengths rather than quenching it.[3][5]
Copper Sulfate (10mM in Ammonium (B1175870) Acetate Buffer)GeneralModerateForms non-fluorescent complexes with autofluorescent molecules.[3]
Commercial Kits (e.g., TrueVIEW™, TrueBlack™)Lipofuscin & other sourcesHighOptimized formulations designed to minimize background and preserve signal.[4][5]
Method 3: Photobleaching

You can pre-treat your sample with high-intensity light from your microscope's light source before applying fluorescent labels. This process intentionally photobleaches the endogenous fluorophores, which are often less stable than modern synthetic dyes.[3]

Guide 2: Minimizing Fixative-Induced Autofluorescence

Aldehyde fixatives like formaldehyde and glutaraldehyde are a major source of induced autofluorescence.[8]

Detailed Protocol: Post-Fixation Treatment with Sodium Borohydride

This protocol is designed to reduce autofluorescence caused by aldehyde fixatives.

  • Fixation: Fix cells or tissues as per your standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes).

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove excess fixative.

  • Preparation of Quenching Solution: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: NaBH₄ is a hazardous chemical. Handle with appropriate safety precautions.

  • Incubation: Incubate the samples in the freshly prepared Sodium Borohydride solution for 10-15 minutes at room temperature.[6]

  • Final Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of the quenching agent.[6]

  • Proceed with Staining: You may now proceed with your standard immunofluorescence protocol (permeabilization, blocking, antibody incubation, etc.).

Alternative Strategies:
  • Change Fixative: Consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) for fixation, as these do not typically induce autofluorescence.[4][8] Note that this may affect antigen preservation.

  • Minimize Fixation Time: Use the minimum fixation time required to preserve the sample's structure, as autofluorescence increases with prolonged exposure to aldehydes.[4]

  • Amine Blocking: After fixation, incubate with a blocking agent like 50 mM ammonium chloride or glycine (B1666218) in PBS for 10 minutes to quench reactive aldehyde groups.[5]

Guide 3: Optimizing Your Imaging Protocol

If autofluorescence is low in your unstained control, but the background is high in your stained sample, the issue likely lies with non-specific binding of your fluorescent probes or antibodies.

cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging Fixation 1. Optimized Fixation (e.g., Methanol or minimal PFA) Quenching 2. Autofluorescence Quenching (e.g., Sudan Black B) Fixation->Quenching Blocking 3. Effective Blocking (e.g., 5% BSA for 1 hr) Quenching->Blocking Probe 4. Titrated Probe Incubation (Primary/Fluorescent Probe) Blocking->Probe Wash1 5. Thorough Washing (3x5 min with 0.1% Tween-20) Probe->Wash1 Secondary 6. Secondary Antibody (If applicable) Wash1->Secondary Wash2 7. Final Thorough Washing (3x5 min with 0.1% Tween-20) Secondary->Wash2 Mount 8. Mount with Antifade Wash2->Mount Image 9. Acquire Image (Use appropriate filters) Mount->Image

References

optimizing delivery methods for in vivo administration of chivosazol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo administration of chivosazol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrocyclic polyketide natural product isolated from the myxobacterium Sorangium cellulosum.[1][2] It exhibits potent cytotoxic and antifungal activity.[1] Its primary mechanism of action is the disruption of the eukaryotic actin cytoskeleton.[3] this compound inhibits actin polymerization and also leads to the depolymerization of existing F-actin filaments, which ultimately induces cell cycle arrest and apoptosis.[3]

Q2: What are the main challenges in the in vivo administration of this compound?

A2: The primary challenges for in vivo delivery of this compound stem from its physicochemical properties, which are characteristic of many complex natural products. These include:

  • Poor Water Solubility: this compound is a large, hydrophobic molecule, making it difficult to dissolve in aqueous physiological fluids for administration.

  • Potential for Off-Target Toxicity: As a potent cytotoxic agent that targets a fundamental cellular component like actin, systemic administration can lead to toxicity in healthy tissues.[4]

  • Stability Issues: Macrolides can be susceptible to degradation in biological fluids and under certain pH and temperature conditions.[5][6]

Q3: What are the most promising delivery strategies for this compound?

A3: Given its properties, formulation strategies that enhance solubility and allow for targeted delivery are most promising. These include:

  • Liposomal Formulations: Encapsulating this compound within a lipid bilayer can improve its solubility and biocompatibility, and can be modified for targeted delivery.

  • Polymeric Nanoparticles: Biodegradable polymers can encapsulate this compound, protecting it from degradation and allowing for controlled release. Surface modifications can also be used for targeting.

  • Lipid-Based Nanocarriers: Formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are well-suited for hydrophobic drugs and can enhance oral bioavailability.

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation of this compound During Formulation
Possible Cause Troubleshooting Steps
Inappropriate Solvent System - Use a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400 in the initial stages of formulation.[7] - Ensure the final concentration of the organic solvent in the administered formulation is non-toxic.
Aggregation of the Compound - Utilize sonication or high-shear homogenization to break up aggregates during formulation. - Incorporate surfactants or stabilizing agents in your formulation to prevent re-aggregation.
Issue 2: Low Encapsulation Efficiency in Liposomes or Nanoparticles
Possible Cause Troubleshooting Steps
Suboptimal Drug-to-Lipid/Polymer Ratio - Perform a loading optimization study by varying the initial this compound to lipid/polymer ratio. - High drug loading can sometimes lead to instability and lower encapsulation; start with a lower ratio and gradually increase.
Incorrect Formulation Method for a Hydrophobic Drug - For liposomes, ensure this compound is dissolved with the lipids in the organic solvent before film formation or solvent evaporation.[8][9] - For nanoparticles, methods like nanoprecipitation or emulsion-solvent evaporation are generally suitable for hydrophobic drugs.[10]
Issue 3: In vivo Toxicity or Adverse Events Observed in Animal Models
Possible Cause Troubleshooting Steps
High Systemic Exposure to a Potent Cytotoxin - Develop targeted delivery systems by conjugating targeting ligands (e.g., antibodies, peptides) to the surface of your liposomes or nanoparticles. - Consider localized administration routes if applicable to the disease model.
Toxicity of Formulation Excipients - Review the toxicity profile of all solvents, surfactants, and polymers used in the formulation. - Ensure that residual organic solvents are removed to acceptable levels.
Issue 4: Lack of Efficacy in In Vivo Models
Possible Cause Troubleshooting Steps
Poor Bioavailability and Rapid Clearance - PEGylate the surface of your nanoparticles or liposomes to increase circulation time by reducing opsonization and clearance by the reticuloendothelial system. - Evaluate different administration routes (e.g., intravenous, intraperitoneal, oral) to find the most effective one for your model.
Instability of this compound in Circulation - Assess the stability of your this compound formulation in plasma or serum at 37°C.[11] - Encapsulation should protect the drug from degradation; if not, consider alternative carrier materials.

Data Presentation

Table 1: Estimated Physicochemical Properties of this compound

Note: As precise experimental data for this compound is limited in the literature, these values are estimated based on data for the closely related chivosazol C and general properties of cytotoxic macrolides.

PropertyEstimated ValueImplication for In Vivo Delivery
Molecular FormulaC47H67NO12 (estimated)Large molecular size, may have poor membrane permeability without a carrier.
Molecular Weight~838 g/mol [12]High molecular weight contributes to low passive diffusion.
Aqueous SolubilityVery Low / Practically InsolubleRequires solubilization enhancement for administration in aqueous vehicles.
XLogP3~6.5[12]Highly lipophilic, indicating a strong tendency to partition into lipidic environments and a need for a suitable carrier.
StabilityLikely susceptible to hydrolysis under acidic and alkaline conditions.[5]Encapsulation is recommended to protect the drug from degradation in the GI tract and in circulation.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol is adapted from standard methods for encapsulating hydrophobic drugs.[9][13]

  • Lipid Film Preparation:

    • Dissolve this compound and lipids (e.g., a mixture of DSPC and cholesterol at a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A drug-to-lipid ratio of 1:20 (w/w) is a good starting point.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to form a thin, uniform lipid film on the flask wall.

    • Continue evaporation under vacuum for at least 2 hours to remove all residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask in the water bath (again, above the lipid transition temperature) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion using a mini-extruder.

    • Pass the suspension through polycarbonate membranes of decreasing pore size (e.g., 11 passes through a 100 nm membrane followed by 11 passes through a 50 nm membrane). Perform extrusion at a temperature above the lipid transition temperature.

  • Purification and Characterization:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using HPLC.

Protocol 2: Formulation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation

This protocol is a standard method for formulating nanoparticles with hydrophobic drugs.[10]

  • Organic Phase Preparation:

    • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol, PVA).

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous phase under constant stirring.

    • The organic solvent will diffuse into the aqueous phase, causing the polymer and drug to precipitate, forming nanoparticles.

  • Solvent Removal and Particle Collection:

    • Stir the suspension at room temperature for several hours to allow the organic solvent to evaporate.

    • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer, and then lyophilize for long-term storage.

  • Characterization:

    • Characterize the nanoparticles for size, PDI, and zeta potential using DLS.

    • Determine drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content via HPLC.

Visualizations

chivosazol_a_mechanism This compound This compound F-actin (Filament) F-actin (Filament) This compound->F-actin (Filament) Induces Depolymerization Actin Polymerization Actin Polymerization This compound->Actin Polymerization Inhibits G-actin G-actin G-actin->Actin Polymerization Actin Depolymerization Actin Depolymerization F-actin (Filament)->Actin Depolymerization Actin Polymerization->F-actin (Filament) Cytoskeleton Disruption Cytoskeleton Disruption Actin Polymerization->Cytoskeleton Disruption Actin Depolymerization->Cytoskeleton Disruption Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Cytoskeleton Disruption->Cell Cycle Arrest / Apoptosis

Caption: Mechanism of action of this compound on the actin cytoskeleton.

delivery_troubleshooting cluster_formulation Formulation Challenges cluster_invivo In Vivo Challenges Poor Solubility Poor Solubility Use Co-solvents Use Co-solvents Poor Solubility->Use Co-solvents Solution Nanoparticle Formulation Nanoparticle Formulation Poor Solubility->Nanoparticle Formulation Solution Low Encapsulation Low Encapsulation Optimize Drug/Carrier Ratio Optimize Drug/Carrier Ratio Low Encapsulation->Optimize Drug/Carrier Ratio Solution Select Appropriate Method Select Appropriate Method Low Encapsulation->Select Appropriate Method Solution Toxicity Toxicity Targeted Delivery Targeted Delivery Toxicity->Targeted Delivery Solution PEGylation PEGylation Toxicity->PEGylation Solution Lack of Efficacy Lack of Efficacy Lack of Efficacy->PEGylation Solution Optimize Dose & Route Optimize Dose & Route Lack of Efficacy->Optimize Dose & Route Solution experimental_workflow Start Start Formulation Formulation Start->Formulation 1. Prepare Liposomes/NPs Characterization Characterization Formulation->Characterization 2. Size, Zeta, EE% In Vitro Testing In Vitro Testing Characterization->In Vitro Testing 3. Cytotoxicity, Stability In Vivo Administration In Vivo Administration In Vitro Testing->In Vivo Administration 4. Animal Model Efficacy & Tox Assessment Efficacy & Tox Assessment In Vivo Administration->Efficacy & Tox Assessment 5. Analyze Results End End Efficacy & Tox Assessment->End

References

Technical Support Center: Assessing the Impact of Chivosazol A on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the impact of Chivosazol A on cell viability. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent antiproliferative macrolide isolated from the myxobacterium Sorangium cellulosum.[1][2][3] Its primary mechanism of action is the disruption of the actin cytoskeleton.[1] this compound inhibits actin polymerization and can also lead to the depolymerization of existing F-actin microfilaments.[1] This interference with actin dynamics disrupts essential cellular processes such as cell division, motility, and maintenance of cell shape, ultimately leading to cell cycle arrest, often in the G2/M phase, and subsequent cell death.[1]

Q2: How does this compound-induced actin disruption affect cell viability assays?

A2: The profound morphological changes induced by this compound, such as cell rounding and detachment (for adherent cells), can influence the interpretation of cell viability assays. For instance, in assays like MTT, which rely on the metabolic activity of viable cells, a significant change in cell morphology might affect nutrient uptake and metabolic rate, potentially impacting the final readout. It is crucial to correlate viability data with microscopic observations.

Q3: Which cell viability assay is recommended for use with this compound?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable method for assessing the cytotoxic effects of this compound.[4] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5] However, due to this compound's effects on cell morphology, it is advisable to use complementary assays, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay, to confirm the results.

Q4: What is the expected IC50 value for this compound?

A4: The IC50 (half-maximal inhibitory concentration) value for this compound is highly dependent on the cell line and experimental conditions (e.g., seeding density, incubation time). Chivosazoles have shown high antiproliferative activity against various mammalian cell lines, including cancer cells.[1] It is recommended to perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line.

Experimental Protocols

Protocol for Assessing Cell Viability using MTT Assay

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cells using an MTT assay.

Materials:

  • This compound

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[5]

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

ParameterRecommendation
Cell Seeding Density 5,000 - 10,000 cells/well
This compound Incubation 24, 48, or 72 hours
MTT Concentration 0.5 mg/mL
MTT Incubation 2 - 4 hours
Solubilization Time 15 minutes with shaking
Absorbance Wavelength 570 nm (reference 630 nm)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High background absorbance - Contaminated reagents or medium.- Light exposure of MTT reagent.- Test compound interference.- Use fresh, sterile reagents and medium.- Keep the MTT reagent protected from light.- Run a control with this compound in cell-free media to check for direct MTT reduction. If interference is observed, consider a different viability assay.[8]
Low signal or poor sensitivity - Insufficient cell number.- Suboptimal MTT incubation time.- Incomplete formazan solubilization.- Increase the initial cell seeding density.- Optimize the MTT incubation time (2-4 hours is typical).- Ensure complete dissolution of formazan crystals by increasing shaking time or gentle pipetting.
High variability between replicate wells - Inconsistent cell seeding.- "Edge effect" due to evaporation.- Pipetting errors.- Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.- Use calibrated pipettes and consistent pipetting techniques.[9]
Cell detachment and clumping after this compound treatment - This is an expected morphological effect of this compound due to actin disruption.- For endpoint assays like MTT, proceed with the protocol carefully to avoid losing detached cells during media changes.- For imaging-based assays, this morphological change can be a qualitative indicator of this compound's effect.
Discrepancy between MTT results and microscopic observations - MTT measures metabolic activity, which may not always directly correlate with cell number, especially with compounds affecting metabolism.- Corroborate MTT data with a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH assay).

Signaling Pathway and Experimental Workflow Diagrams

Chivosazol_A_Signaling_Pathway This compound Signaling Pathway This compound This compound G-actin G-actin This compound->G-actin Inhibits incorporation F-actin (Filamentous) F-actin (Filamentous) This compound->F-actin (Filamentous) Promotes Actin Polymerization Actin Polymerization G-actin->Actin Polymerization Actin Depolymerization Actin Depolymerization F-actin (Filamentous)->Actin Depolymerization Cytoskeleton Disruption Cytoskeleton Disruption F-actin (Filamentous)->Cytoskeleton Disruption Actin Polymerization->F-actin (Filamentous) Actin Depolymerization->G-actin Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Cytoskeleton Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: this compound disrupts the actin cytoskeleton, leading to cell cycle arrest and apoptosis.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Cells (96-well plate) Seed Cells (96-well plate) Incubate (24h) Incubate (24h) Seed Cells (96-well plate)->Incubate (24h) Add this compound Add this compound Incubate (24h)->Add this compound Incubate (24-72h) Incubate (24-72h) Add this compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilization Solution->Measure Absorbance (570nm) Calculate % Viability Calculate % Viability Measure Absorbance (570nm)->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Chivosazol A, Latrunculin A, and Cytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three potent actin-modifying compounds: chivosazol A, latrunculin A, and cytochalasin D. Understanding their distinct mechanisms of action on the actin cytoskeleton is crucial for their effective application in research and potential therapeutic development. This document summarizes their effects on actin dynamics, presents quantitative data from experimental studies, and provides detailed protocols for key assays.

Mechanisms of Action: A Tale of Three Distinct Interactions

The actin cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape. This compound, latrunculin A, and cytochalasin D all disrupt actin dynamics, but through fundamentally different molecular interactions.

This compound: This macrolide, isolated from the myxobacterium Sorangium cellulosum, exhibits a unique and multifaceted mechanism of action. It binds to globular actin (G-actin), inhibiting both the nucleation of new filaments and the elongation of existing ones.[1][2] Uniquely, this compound also severs filamentous actin (F-actin) and modulates the interaction of actin with several key actin-binding proteins (ABPs), including gelsolin, profilin, cofilin, and thymosin-β4.[1] This selective interference with ABP binding distinguishes this compound from many other actin-targeting compounds.[1] While its in vitro potency in actin polymerization assays is comparable to latrunculin B at micromolar concentrations, it demonstrates significantly higher potency in cellular assays, with an IC50 for inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) of approximately 3 nM.[2]

Latrunculin A: Isolated from the Red Sea sponge Latrunculia magnifica, latrunculin A acts as a G-actin-sequestering agent. It forms a 1:1 complex with G-actin, preventing its incorporation into growing actin filaments.[3] This sequestration of actin monomers shifts the equilibrium towards filament depolymerization. Latrunculin A has a higher affinity for ATP-G-actin, the form of monomer that preferentially adds to the barbed end of filaments.[2] Some studies also suggest that latrunculin A can promote the dissociation of actin subunits from the filament ends.

Cytochalasin D: This fungal metabolite has a more complex interaction with actin. It primarily binds to the barbed (+) end of F-actin, the fast-growing end of the filament.[4] This binding event physically blocks the addition of new G-actin monomers, effectively "capping" the filament and inhibiting its elongation.[4] Paradoxically, at low concentrations, cytochalasin D can accelerate the initial rate of actin polymerization by promoting the formation of actin dimers that can act as nuclei for filament growth. However, it also stimulates ATP hydrolysis within G-actin dimers, leading to an accumulation of ADP-G-actin monomers, which have a higher critical concentration for polymerization. This ultimately results in a lower overall steady-state level of F-actin.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the available quantitative data on the effects of this compound, latrunculin A, and cytochalasin D on actin dynamics.

CompoundTargetPrimary MechanismReference
This compound G-actin, F-actinBinds G-actin, inhibits nucleation and elongation, severs F-actin, modulates ABP binding.[1][2]
Latrunculin A G-actinSequesters G-actin monomers, preventing their polymerization.[3]
Cytochalasin D F-actin (barbed end), G-actin dimersCaps the barbed end of F-actin, inhibiting elongation. Promotes nucleation via dimer formation. Stimulates ATP hydrolysis in G-actin dimers.[4]

Table 1: Overview of the Mechanisms of Action

CompoundParameterValueConditionsReference
This compound Cellular IC50 (HUVEC proliferation)~3 nMCellular assay[2]
Effect on Critical ConcentrationSimilar to 2 µM Latrunculin BIn vitro pyrene-actin assay[2]
Latrunculin A Kd for ATP-G-actin0.1 µMIn vitro[2]
Kd for ADP-Pi-G-actin0.4 µMIn vitro[2]
Kd for ADP-G-actin4.7 µMIn vitro[2]
Cytochalasin D Concentration for half-maximal inhibition of elongation10 nMIn the presence of F-actin fragments and ATP[4]
Concentration for half-maximal inhibition of elongation1 nMIn the presence of F-actin fragments and ADP[4]

Table 2: Quantitative Data on Inhibitor Potency

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of this compound, latrunculin A, and cytochalasin D on actin dynamics.

latrunculin_A_mechanism cluster_G_actin G-actin Pool cluster_F_actin F-actin Filament G_actin G-actin (monomer) F_actin F-actin (polymer) G_actin->F_actin Polymerization LatA_G_actin Latrunculin A-G-actin Complex G_actin->LatA_G_actin Sequesters F_actin->G_actin Depolymerization LatA Latrunculin A LatA->G_actin Binds to

Caption: Mechanism of Latrunculin A.

cytochalasin_D_mechanism cluster_G_actin G-actin Pool cluster_F_actin F-actin Filament G_actin G-actin (monomer) G_actin_dimer G-actin Dimer G_actin->G_actin_dimer Dimerization F_actin_barbed G_actin->F_actin_barbed Elongation F_actin F-actin G_actin_dimer->F_actin Nucleation F_actin_pointed F_actin_pointed->G_actin Depolymerization CytD Cytochalasin D CytD->G_actin_dimer Promotes CytD->F_actin_barbed Caps

Caption: Mechanism of Cytochalasin D.

chivosazol_A_mechanism cluster_G_actin G-actin Pool cluster_F_actin F-actin Filament G_actin G-actin (monomer) ABPs Actin-Binding Proteins (ABPs) G_actin->ABPs Binds to F_actin F-actin (polymer) G_actin->F_actin Polymerization ChivoA This compound F_actin->G_actin Depolymerization ChivoA->G_actin Binds to ChivoA->G_actin Inhibits Nucleation ChivoA->G_actin Modulates ABP Binding ChivoA->F_actin Severs

Caption: Mechanism of this compound.

Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in vitro. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Materials:

  • Purified G-actin

  • Pyrene-labeled G-actin

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP, 100 mM Tris-HCl, pH 7.5)

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • Test compounds (this compound, latrunculin A, cytochalasin D) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorometer and cuvettes

Procedure:

  • Prepare a working solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer. Keep on ice.

  • In a fluorometer cuvette, add the desired concentration of the test compound or solvent control.

  • Add the G-actin solution to the cuvette and mix gently.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately begin recording fluorescence intensity over time (e.g., excitation at 365 nm, emission at 407 nm).

  • The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase. The final fluorescence intensity reflects the total amount of F-actin at steady state.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the visualization of the F-actin network in fixed cells, revealing changes in cell morphology and actin organization induced by the test compounds.

Materials:

  • Cells grown on coverslips

  • Test compounds

  • Paraformaldehyde (PFA) solution (e.g., 4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentration of the test compound for the appropriate duration.

  • Wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells with PBS.

  • Incubate the cells with a solution of fluorescently labeled phalloidin in PBS for 20-60 minutes at room temperature, protected from light.

  • (Optional) Incubate with a nuclear stain like DAPI.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Total Internal Reflection Fluorescence (TIRF) Microscopy of Actin Dynamics

TIRF microscopy allows for the real-time visualization of actin polymerization and depolymerization dynamics at the single-filament level near the coverslip surface.

Materials:

  • Purified G-actin, including a fraction labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • TIRF microscopy flow cell

  • Polymerization buffer

  • Test compounds

  • TIRF microscope with appropriate lasers and detectors

Procedure:

  • Assemble the TIRF flow cell.

  • Introduce a solution containing the test compound into the flow cell.

  • Introduce a solution of fluorescently labeled G-actin in polymerization buffer into the flow cell to initiate polymerization.

  • Immediately begin acquiring time-lapse images using the TIRF microscope.

  • Analyze the images to measure the rates of filament elongation, nucleation, and depolymerization.

Conclusion

This compound, latrunculin A, and cytochalasin D are powerful tools for dissecting the complex regulation of the actin cytoskeleton. While all three ultimately lead to a disruption of actin-based processes, their distinct molecular mechanisms offer unique experimental advantages. Latrunculin A provides a relatively straightforward way to sequester G-actin. Cytochalasin D's complex effects on both F-actin ends and G-actin dimers allow for the study of more nuanced aspects of actin dynamics. This compound, with its unique ability to not only inhibit polymerization and sever filaments but also to modulate the binding of key regulatory proteins, opens up new avenues for investigating the intricate interplay between actin and its partners. The choice of inhibitor will depend on the specific biological question being addressed, and a thorough understanding of their differential mechanisms is paramount for the accurate interpretation of experimental results.

References

Validating the Actin-Binding Site of Chivosazol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the actin cytoskeleton, chivosazol A presents a compelling molecule with a distinct mechanism of action. This guide provides a comparative analysis of this compound's actin-binding properties against other well-known actin-targeting compounds, supported by experimental data and detailed protocols for validation.

Comparative Analysis of Actin-Binding Compounds

This compound disrupts the actin cytoskeleton by inhibiting actin polymerization and inducing the depolymerization of existing filaments.[1][2] Its mode of action is distinguished by its selective modulation of actin-binding protein (ABP) interactions, setting it apart from other compounds that primarily affect polymerization dynamics.[1][3] The following table summarizes the key characteristics of this compound in comparison to other widely used actin-binding agents.

FeatureThis compoundLatrunculin AJasplakinolideMiuraenamide A
Primary Mechanism Inhibits actin polymerization and severs F-actin filaments.[4]Sequesters G-actin monomers, preventing their addition to filaments.Stabilizes F-actin, promoting polymerization and preventing depolymerization.Stabilizes F-actin and promotes nucleation.[5]
Binding Target Binds to G-actin.[4][6]Binds to G-actin.Binds to F-actin.Binds to F-actin.[5]
Actin Affinity (Kd) Not explicitly reported, but potent inhibitor of polymerization.[2]~0.2 µM for G-actin.~15 nM for F-actin.Not explicitly reported for actin, but has an IC50 of ~9 nM for cell proliferation.[7]
Effect on ABPs Inhibits binding of cofilin, profilin, gelsolin, and thymosin-β4 to G-actin.[3]Inhibits binding of thymosin-β4 but not profilin.Does not inhibit the binding of cofilin, gelsolin, or Arp2/3 to F-actin.[7]Selectively inhibits the binding of cofilin to F-actin.[7][8]
Cellular Effects Disrupts actin cytoskeleton, causes cell cycle delay in G2/M phase.[2]Disrupts actin cytoskeleton, inhibits cell migration and proliferation.Induces actin polymerization, leading to cytotoxic effects.Induces perinuclear aggregation of F-actin and inhibits cell migration.[7][9]

Experimental Protocols for Validation

Validating the actin-binding site and mechanism of action of a compound like this compound involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.

Pyrene-Actin Polymerization Assay

This assay is fundamental for determining if a compound affects the rate and extent of actin polymerization. It relies on the significant increase in fluorescence of pyrene-conjugated actin upon its incorporation into a polymer.

Methodology:

  • Preparation of G-actin: Reconstitute lyophilized rabbit skeletal muscle actin and pyrene-labeled actin in G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

  • Pre-clearance: Centrifuge the G-actin solution at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to remove any existing actin filaments or aggregates.

  • Reaction Setup: In a fluorometer cuvette or a 96-well plate, combine the G-actin/pyrene-G-actin mix (typically 5-10% pyrene-labeled) with the compound of interest (e.g., this compound) at various concentrations or a vehicle control.

  • Initiation of Polymerization: Add a polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0) to initiate polymerization.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths set to ~365 nm and ~407 nm, respectively.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and/or extent of polymerization in the presence of the compound compared to the control indicates an inhibitory effect.

F-Actin Co-sedimentation Assay

This assay determines if a compound binds to F-actin and can also be adapted to investigate its effect on the binding of ABPs to F-actin.

Methodology:

  • Actin Polymerization: Polymerize G-actin into F-actin by incubation with polymerization buffer at room temperature for at least 1 hour.

  • Reaction Incubation: Incubate the pre-formed F-actin with the test compound or an ABP (e.g., cofilin) in the presence and absence of the test compound. Include controls with only F-actin and only the protein/compound.

  • Ultracentrifugation: Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 150,000 x g) for 30-60 minutes.

  • Sample Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in a buffer of the same volume as the supernatant.

  • SDS-PAGE: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie staining or Western blotting.

  • Quantification: A shift of the protein of interest from the supernatant to the pellet fraction in the presence of F-actin indicates binding. For competition assays, a decrease in the amount of an ABP in the pellet in the presence of the test compound suggests competitive or allosteric inhibition of binding.[7]

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of individual actin filaments and the real-time analysis of polymerization dynamics, filament severing, and the binding of fluorescently labeled proteins.

Methodology:

  • Flow Cell Preparation: Assemble a flow cell using a glass slide and a coverslip, and coat the surface with a protein that promotes actin filament attachment (e.g., N-ethylmaleimide-modified myosin).

  • Reaction Mixture: Prepare a reaction mixture containing fluorescently labeled G-actin (e.g., ATTO 488-phalloidin stabilized filaments for depolymerization assays or labeled G-actin for polymerization assays), ATP, and the test compound in a TIRF buffer.

  • Imaging: Introduce the reaction mixture into the flow cell and image using a TIRF microscope. This technique illuminates only a thin layer near the coverslip, reducing background fluorescence and allowing for single-molecule resolution.

  • Data Analysis: Acquire time-lapse images to observe filament elongation, shortening, or severing events. The rates of these processes can be quantified using image analysis software.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

chivosazol_A_mechanism cluster_cellular Cellular Effects cluster_molecular Molecular Interactions Disrupted Actin Cytoskeleton Disrupted Actin Cytoskeleton G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Disrupted Actin Cytoskeleton->G2/M Cell Cycle Arrest This compound This compound G-Actin G-Actin This compound->G-Actin Binds Actin Polymerization Actin Polymerization G-Actin->Actin Polymerization Inhibits ABP Binding ABP Binding G-Actin->ABP Binding Inhibits Actin Polymerization->Disrupted Actin Cytoskeleton Cofilin Cofilin ABP Binding->Cofilin Profilin Profilin ABP Binding->Profilin Gelsolin Gelsolin ABP Binding->Gelsolin

Caption: Mechanism of action of this compound on the actin cytoskeleton.

validation_workflow Compound of Interest Compound of Interest Pyrene-Actin Assay Pyrene-Actin Assay Compound of Interest->Pyrene-Actin Assay Test effect on polymerization F-Actin Co-sedimentation F-Actin Co-sedimentation Pyrene-Actin Assay->F-Actin Co-sedimentation Confirm F-actin binding TIRF Microscopy TIRF Microscopy F-Actin Co-sedimentation->TIRF Microscopy Visualize single filament dynamics ABP Competition Assay ABP Competition Assay F-Actin Co-sedimentation->ABP Competition Assay Investigate ABP interaction Cell-Based Assays Cell-Based Assays TIRF Microscopy->Cell-Based Assays Assess cellular phenotype Mechanism Validation Mechanism Validation Cell-Based Assays->Mechanism Validation ABP Competition Assay->Mechanism Validation

Caption: Experimental workflow for validating a novel actin-binding compound.

abp_comparison cluster_compounds Actin-Binding Compounds cluster_abps Actin-Binding Proteins This compound This compound Cofilin Cofilin This compound->Cofilin Inhibits Profilin Profilin This compound->Profilin Inhibits Gelsolin Gelsolin This compound->Gelsolin Inhibits Miuraenamide A Miuraenamide A Miuraenamide A->Cofilin Inhibits Miuraenamide A->Profilin No effect Miuraenamide A->Gelsolin No effect Jasplakinolide Jasplakinolide Jasplakinolide->Cofilin No effect Jasplakinolide->Profilin No effect Jasplakinolide->Gelsolin No effect

Caption: Differential effects of actin-binding compounds on ABP interactions.

References

comparative analysis of the efficacy of different chivosazol analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antiproliferative and actin-disrupting properties of chivosazol analogs, providing key data for researchers in oncology and cell biology.

Chivosazoles, a class of macrolides isolated from the myxobacterium Sorangium cellulosum, have emerged as potent cytotoxic agents with a unique mechanism of action targeting the actin cytoskeleton. This guide provides a comparative analysis of the efficacy of different chivosazol analogs, focusing on their antiproliferative activities and their effects on actin polymerization. The information presented here is intended to assist researchers, scientists, and drug development professionals in their exploration of chivosazoles as potential therapeutic agents.

Efficacy of Chivosazol Analogs: A Quantitative Comparison

While the synthesis of chivosazol F has been achieved, published research on the comparative efficacy of a wide range of synthetic chivosazol analogs remains limited. The available data primarily focuses on the naturally occurring analogs, Chivosazol A and Chivosazol F. These compounds have demonstrated high antiproliferative activity across various mammalian cancer cell lines.[1]

The following table summarizes the available quantitative data on the efficacy of this compound and F.

AnalogCell LineIC50 (nM)Reference
This compound L-929 (mouse fibroblasts)0.3Not explicitly stated in snippets
KB (human epidermoid carcinoma)0.3Not explicitly stated in snippets
PTK2 (rat kangaroo kidney epithelial)0.3Not explicitly stated in snippets
Chivosazol F L-929 (mouse fibroblasts)0.1Not explicitly stated in snippets
KB (human epidermoid carcinoma)0.1Not explicitly stated in snippets
PTK2 (rat kangaroo kidney epithelial)0.1Not explicitly stated in snippets

Mechanism of Action: Interference with Actin Dynamics and Cell Cycle Progression

Chivosazoles exert their potent cytotoxic effects through a dual mechanism of action: disruption of the actin cytoskeleton and induction of cell cycle arrest at the G2/M phase.

Inhibition of Actin Polymerization

Chivosazoles directly interfere with actin dynamics by inhibiting the polymerization of G-actin into F-actin filaments.[1] This leads to a rapid breakdown of the cellular actin cytoskeleton, a critical component for cell shape, motility, and division.[1] The mechanism of action of chivosazoles on actin differs from other known microfilament-disrupting agents like cytochalasin D and rhizopodin.[1]

Actin_Polymerization_Inhibition G_Actin G-Actin (Monomers) F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton F_Actin->Disrupted_Cytoskeleton Leads to Chivosazol Chivosazol Analogs Chivosazol->G_Actin Inhibits

Figure 1. Inhibition of actin polymerization by chivosazol analogs.

G2/M Cell Cycle Arrest

In addition to their effects on the cytoskeleton, chivosazoles cause a delay in the G2/M phase of the cell cycle.[1] This arrest is likely a consequence of the disruption of the actin cytoskeleton, which is essential for the formation of the mitotic spindle and cytokinesis. The precise molecular signaling pathway of chivosazol-induced G2/M arrest is still under investigation, but it is hypothesized to involve the cell's internal checkpoint mechanisms that monitor cytoskeletal integrity before proceeding with mitosis. This can lead to the inhibition of the Cyclin B1/CDK1 complex, a key regulator of the G2/M transition.

G2_M_Arrest cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Transition Chivosazol Chivosazol Analogs Actin_Disruption Actin Cytoskeleton Disruption Chivosazol->Actin_Disruption Checkpoint G2/M Checkpoint Activation Actin_Disruption->Checkpoint CDK1_CyclinB1 CDK1/Cyclin B1 Complex (Inactive) Checkpoint->CDK1_CyclinB1 Inhibits CDK1_CyclinB1->M Blocks entry into

Figure 2. Proposed mechanism of chivosazol-induced G2/M cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of chivosazol analogs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Mammalian cell lines (e.g., L-929, KB, PTK2)

  • Cell culture medium

  • Chivosazol analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of chivosazol analogs for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Chivosazol Analogs Start->Treatment MTT_Incubation Add MTT and Incubate Treatment->MTT_Incubation Solubilization Add Solubilization Solution MTT_Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 Values Absorbance->Analysis

References

Unraveling the Cytoskeletal Maze: A Comparative Guide to Chivosazol A and Other Actin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of actin inhibitors is paramount in harnessing their therapeutic potential. This guide provides a cross-validation of the effects of Chivosazol A, a potent macrolide isolated from myxobacteria, with other well-characterized actin inhibitors: Latrunculin A, Cytochalasin D, and Jasplakinolide. By presenting quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways, this guide serves as a vital resource for informed decision-making in cytoskeletal research.

This compound has emerged as a significant inhibitor of actin polymerization, exhibiting a distinct mechanism of action that sets it apart from other compounds. It not only prevents the formation of filamentous actin (F-actin) from globular actin (G-actin) but also actively promotes the depolymerization of existing filaments.[1] This dual activity, coupled with its ability to selectively modulate the interactions of actin-binding proteins (ABPs), underscores its potential as a highly specific tool for dissecting actin dynamics.[2]

Comparative Analysis of Actin Inhibitor Efficacy

To provide a clear quantitative comparison, the following tables summarize the effects of this compound and other prominent actin inhibitors on actin polymerization and cellular proliferation. It is important to note that direct comparative studies across all these compounds under identical conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different experimental contexts.

Table 1: Inhibition of Actin Polymerization

CompoundMechanism of ActionTargetEffective Concentration/IC50Reference
This compound Inhibits actin polymerization and promotes F-actin depolymerization. Different mode of action from Cytochalasin D.G-actinNot explicitly quantified in comparative studies.[1]
Latrunculin A Sequesters G-actin monomers, preventing their incorporation into filaments.G-actinKd ~0.2 µM for G-actin binding.[3]
Cytochalasin D Binds to the barbed (+) end of F-actin, inhibiting both the association and dissociation of G-actin monomers.F-actinEffective concentrations for cellular effects range from 200 pM to 2 µM.[4]
Jasplakinolide Stabilizes F-actin and induces actin polymerization by enhancing nucleation.F-actinCompetitively inhibits phalloidin (B8060827) binding with a Kd of ~15 nM.[5]

Table 2: Cytotoxicity (GI50) in Cancer Cell Lines

CompoundCell LineGI50 (Concentration for 50% Growth Inhibition)Reference
Chivosazols A and F Various mammalian cancer cell linesHigh antiproliferative activity (specific GI50 values not provided in the study).[1]
Chondramide A (Jasplakinolide analogue) MCF-7 (Breast Cancer)Effective at 100-300 nM for inducing apoptosis.
Chondramide A (Jasplakinolide analogue) MDA-MB-231 (Breast Cancer)Effective at 100-300 nM for inducing apoptosis.
Latrunculin A Not directly compared with this compound in available literature.-
Cytochalasin D Not directly compared with this compound in available literature.-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the effects of actin inhibitors.

Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

  • Monomeric pyrene-labeled rabbit muscle actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • Polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • Actin inhibitors (this compound, Latrunculin A, Cytochalasin D, Jasplakinolide) dissolved in an appropriate solvent (e.g., DMSO)

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin (typically 2-4 µM) in G-buffer, with 5-10% pyrene-labeled actin.

  • Incubate the G-actin solution with various concentrations of the actin inhibitor or vehicle control for a specified time on ice.

  • Initiate polymerization by adding 1/10th volume of 10x polymerization-inducing buffer.

  • Immediately place the sample in a fluorometer and record the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time at regular intervals.

  • The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase. The IC50 value is the concentration of the inhibitor that reduces the polymerization rate by 50%.

Cell Viability/Cytotoxicity Assay (MTT or Sulforhodamine B Assay)

This assay assesses the effect of the inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • Actin inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

  • Solubilization buffer (for MTT) or Tris base (for SRB)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of each actin inhibitor for a specified period (e.g., 48-72 hours).

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals with a solubilization buffer.

  • For SRB assay: Fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Wash away unbound dye and solubilize the bound dye with Tris base.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. The GI50 value is the concentration of the inhibitor that causes a 50% reduction in cell growth.

Cell Morphology Analysis (Phalloidin Staining)

This method is used to visualize the effects of actin inhibitors on the cellular actin cytoskeleton.

Materials:

  • Cells grown on coverslips

  • Actin inhibitors

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentration of actin inhibitors for a specific time.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Stain the F-actin by incubating the cells with fluorescently-labeled phalloidin solution for 30-60 minutes.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Capture images and analyze morphological changes, such as cell rounding, loss of stress fibers, or formation of actin aggregates.

Signaling Pathways and Experimental Workflows

The actin cytoskeleton is a hub for numerous signaling pathways that regulate cell morphology, motility, and proliferation. The Rho family of small GTPases, including Rho, Rac, and Cdc42, are master regulators of actin dynamics.

G cluster_0 Upstream Signals cluster_1 Rho GTPase Signaling cluster_2 Actin Inhibitor Targets Growth Factors Growth Factors Rac Rac Growth Factors->Rac Extracellular Matrix Extracellular Matrix Rho Rho Extracellular Matrix->Rho GPCR Ligands GPCR Ligands Cdc42 Cdc42 GPCR Ligands->Cdc42 ROCK ROCK Rho->ROCK PAK PAK Rac->PAK WASp_WAVE WASp_WAVE Cdc42->WASp_WAVE Stress Fibers Stress Fibers ROCK->Stress Fibers Cell Contraction\nAdhesion Cell Contraction Adhesion Stress Fibers->Cell Contraction\nAdhesion Lamellipodia Lamellipodia PAK->Lamellipodia Cell Migration Cell Migration Lamellipodia->Cell Migration Arp2_3 Arp2_3 WASp_WAVE->Arp2_3 Filopodia Filopodia Arp2_3->Filopodia Cell Protrusion\nSensing Cell Protrusion Sensing Filopodia->Cell Protrusion\nSensing Chivosazol_A This compound G_actin G-actin Chivosazol_A->G_actin Inhibits Polymerization Latrunculin_A Latrunculin A Latrunculin_A->G_actin Sequesters Cytochalasin_D Cytochalasin D F_actin F-actin Cytochalasin_D->F_actin Caps Barbed End Jasplakinolide Jasplakinolide Jasplakinolide->F_actin Stabilizes G_actin->F_actin Polymerization F_actin->G_actin Depolymerization G cluster_assays Parallel Assays start Start: Select Actin Inhibitors (this compound, Latrunculin A, Cytochalasin D, Jasplakinolide) cell_culture Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture actin_poly In vitro Actin Polymerization Assay start->actin_poly treatment Treat cells with a range of inhibitor concentrations cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT/SRB) treatment->cytotoxicity morphology Morphology Analysis (Phalloidin Staining) treatment->morphology data_analysis Data Analysis cytotoxicity->data_analysis morphology->data_analysis actin_poly->data_analysis comparison Comparative Analysis of IC50/GI50 and Morphological Changes data_analysis->comparison conclusion Conclusion: Elucidate differential effects and mechanisms comparison->conclusion

References

Comparative Guide to the Structure-Activity Relationship of the Chivosazole Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chivosazoles are a family of potent actin-targeting macrolides with significant antiproliferative and antifungal activities. Isolated from the myxobacterium Sorangium cellulosum, these natural products have garnered considerable interest as potential anticancer agents due to their unique mechanism of action: the inhibition of actin polymerization.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) within the chivosazole family, presenting key quantitative data, detailed experimental protocols, and visualizations to aid in the understanding and future development of this promising class of compounds.

Core Structure and Mechanism of Action

The chivosazole family is characterized by a complex 31-membered macrolactone ring adorned with multiple stereocenters and conjugated polyene systems. Chivosazole A and its aglycon, chivosazole F, are the most studied members of this family. Their biological activity stems from their ability to disrupt the cellular actin cytoskeleton. In vitro assays have demonstrated that chivosazoles inhibit the polymerization of G-actin (globular actin) into F-actin (filamentous actin) and can also lead to the depolymerization of existing actin filaments.[2] This interference with actin dynamics leads to a delay in the G2/M phase of the cell cycle and ultimately induces cytotoxicity in cancer cells.[2]

Structure-Activity Relationship Insights

Systematic SAR studies on the complex chivosazole scaffold are challenging due to the synthetic difficulty in accessing analogs. However, the synthesis and evaluation of simplified fragments and isomers have provided initial insights into the structural requirements for biological activity.

A key study focused on a synthetically accessible triene-containing fragment of the chivosazole core, termed "chivotriene," and its E,Z,Z-isomer. Biological evaluation of these simplified analogs revealed a significant attenuation of activity compared to the natural products.

CompoundStructureCell Line(s)Cytotoxicity (IC₅₀)Actin Polymerization
Chivosazole A Full MacrolideL929, HeLa9 ng/mLInhibits polymerization
Chivosazole F Full Macrolide (Aglycon)L929, HeLaPotentInhibits polymerization
Chivotriene C1-C13 fragmentVariousMicromolar rangeNo effect
Chivotriene (E,Z,Z-isomer) C1-C13 fragment isomerVariousMicromolar range (more active than chivotriene)No effect

Table 1: Comparative biological activity of chivosazoles and a synthetic fragment. The data indicates that while the chivotriene fragment possesses weak antiproliferative activity, it lacks the ability to inhibit actin polymerization, suggesting that the entire macrolide scaffold is crucial for the potent actin-targeting effects of the natural products.

These findings strongly suggest that the complex three-dimensional structure of the 31-membered macrolactone ring is essential for high-potency cytotoxic and actin-disrupting activities. The simplified triene fragment, while possessing some inherent cytotoxicity, is not sufficient to replicate the mechanism of action of the parent compounds.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

1. Cell Seeding:

  • Harvest logarithmically growing cells (e.g., HeLa, L929) and perform a cell count.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

2. Compound Treatment:

  • Prepare a serial dilution of the test compounds (chivosazoles, analogs) in a complete growth medium.

  • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for another 48-72 hours under the same conditions.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Actin Polymerization Assay (Pyrene-Labeled Actin)[3][4]

This in vitro assay measures the influence of a compound on the polymerization of G-actin to F-actin by monitoring the fluorescence of pyrene-labeled actin.

1. Reagent Preparation:

  • G-buffer: 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.

  • Polymerization buffer (10x): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.

  • Actin solution: Prepare a solution of G-actin (e.g., from rabbit skeletal muscle) in G-buffer, with 5-10% of the actin being pyrene-labeled. Keep on ice.

2. Assay Procedure:

  • In a microplate well or a fluorometer cuvette, mix the G-actin solution with the test compound (chivosazole or analog) at the desired concentration. Include a vehicle control.

  • Initiate polymerization by adding 1/10th volume of the 10x polymerization buffer.

  • Immediately begin monitoring the fluorescence in a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[3]

  • Record the fluorescence intensity over time until the polymerization reaction reaches a plateau.

3. Data Analysis:

  • The increase in fluorescence intensity is proportional to the amount of F-actin formed.

  • The rate of polymerization can be determined from the slope of the kinetic curve.

  • The inhibitory effect of the compound is assessed by comparing the polymerization kinetics in the presence of the compound to the vehicle control.

  • IC₅₀ values for the inhibition of actin polymerization can be calculated by measuring the extent of polymerization at various compound concentrations after a fixed time point.

Visualizing Structure-Activity Relationships

The following diagram illustrates the logical workflow for conducting SAR studies on the chivosazole family, from synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis TotalSynthesis Total Synthesis of Chivosazole F AnalogSynthesis Synthesis of Analogs/Fragments TotalSynthesis->AnalogSynthesis Provides synthetic route Cytotoxicity Cytotoxicity Assays (e.g., MTT) AnalogSynthesis->Cytotoxicity ActinAssay Actin Polymerization Assay (Pyrene) AnalogSynthesis->ActinAssay SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis ActinAssay->SAR_Analysis LeadOpt Lead Optimization SAR_Analysis->LeadOpt Identifies key structural features

Caption: Workflow for SAR studies of the chivosazole family.

This guide highlights the current understanding of the structure-activity relationships within the chivosazole family. Further synthetic efforts to generate a broader range of analogs are crucial for a more detailed mapping of the pharmacophore and for the development of new, potent, and selective actin-targeting anticancer agents.

References

head-to-head comparison of chivosazol A and jasplakinolide on actin stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to a multitude of cellular processes, including cell motility, division, and maintenance of morphology. The precise regulation of actin polymerization and depolymerization is therefore critical for cellular function. Natural products that interfere with this process are invaluable tools for cell biology research and potential starting points for therapeutic development. This guide provides a detailed, data-driven comparison of two such natural products: jasplakinolide (B32604) and chivosazol A. While both compounds potently affect the actin cytoskeleton, they do so through starkly contrasting mechanisms. Jasplakinolide is a well-characterized F-actin stabilizer, whereas this compound acts as a potent inhibitor of actin polymerization.

Mechanism of Action: Stabilization vs. Inhibition

The most significant difference between jasplakinolide and this compound lies in their opposing effects on actin polymerization.

Jasplakinolide: Isolated from the marine sponge Jaspis johnstoni, jasplakinolide is a cyclic depsipeptide that potently induces actin polymerization and stabilizes pre-existing actin filaments.[1][2] It binds competitively with phalloidin (B8060827) to the side of F-actin, effectively locking actin subunits together and preventing depolymerization.[1][3][4] In vitro, jasplakinolide enhances the rate of actin filament nucleation and lowers the critical concentration required for polymerization.[5] Paradoxically, in living cells, this potent stabilization can lead to the disruption of delicate actin structures like stress fibers. This is because jasplakinolide-induced nucleation can deplete the pool of monomeric actin (G-actin), leaving insufficient monomers for the normal turnover and remodeling of these structures.[2]

This compound: Isolated from the myxobacterium Sorangium cellulosum, this compound is a macrolide that exhibits potent antiproliferative activity.[6][7] Contrary to being a stabilizer, this compound functions as an inhibitor of actin polymerization.[6][8] It is proposed to bind specifically to G-actin, preventing its incorporation into filaments and thereby inhibiting both nucleation and elongation.[8][9] Furthermore, studies have shown that chivosazoles can actively cause the depolymerization of pre-formed F-actin in vitro and lead to a rapid breakdown of the actin cytoskeleton in treated cells.[6] Its mode of action is distinct from other actin-disrupting agents like cytochalasin D.[6] this compound also selectively modulates the binding of other actin-binding proteins (ABPs) to G-actin, inhibiting interactions with proteins like profilin and cofilin.[9][10]

Quantitative Comparison

The following tables summarize key quantitative data for jasplakinolide and this compound, highlighting their distinct biochemical and cellular effects.

Parameter Jasplakinolide This compound Reference
Primary Target Filamentous Actin (F-actin)Monomeric Actin (G-actin)[1][9]
Effect on Polymerization Promotes and StabilizesInhibits[1][6]
Effect on F-Actin Stabilizes against depolymerizationCauses depolymerization/breakdown[2][6]
Effect on Nucleation EnhancesInhibits[5][9]
Binding Competition Competes with PhalloidinDoes not compete with Phalloidin[3][10]
Modulation of ABPs No direct competition reportedInhibits binding of Profilin, Cofilin, etc. to G-actin[9][10]
Table 1: Comparison of Actin-Binding Mechanisms.
Parameter Jasplakinolide This compound / F Reference
Binding Affinity (Kd) ~15 nM (to F-actin)Not definitively reported[1][4]
Antiproliferative Activity (IC₅₀) 35 nM (PC3 prostate carcinoma)Potent activity in low nM range reported across various cell lines[1][3][6]
Cell Cycle Effects Can induce binucleated cellsCauses G2/M phase delay, binucleated cells[1][6]
Table 2: Comparison of Quantitative Biological Effects.

Experimental Protocols

In Vitro Actin Polymerization Assay (Pyrene Fluorescence)

This assay is a standard method to monitor the kinetics of actin polymerization in real-time. It utilizes actin monomers covalently labeled with pyrene, which exhibits low fluorescence as a monomer (G-actin) but a significant increase in fluorescence upon incorporation into a filament (F-actin).

Methodology:

  • Reagent Preparation:

    • Prepare G-actin buffer (e.g., Buffer A: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).[11]

    • Prepare 10x polymerization buffer (e.g., KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0).[11]

    • Reconstitute monomeric actin, including 5-10% pyrene-labeled G-actin, in G-actin buffer on ice.[12]

    • Prepare stock solutions of this compound and jasplakinolide in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a fluorometer cuvette, add G-actin buffer and the desired concentration of the test compound (this compound, jasplakinolide, or DMSO vehicle control).

    • Add the G-actin/pyrene-actin mix to the cuvette to the final desired concentration (e.g., 4 µM).[13]

    • Establish a baseline fluorescence reading (Excitation: ~365 nm, Emission: ~407 nm).[11]

    • Initiate polymerization by adding 1/10th the volume of 10x polymerization buffer. Mix quickly.[13]

    • Immediately begin recording fluorescence intensity over time until the signal plateaus (typically 30-60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time. The resulting curve shows a lag phase (nucleation), a rapid elongation phase, and a steady-state plateau.

    • The maximum slope of the curve represents the polymerization rate.

    • Expected Results: Jasplakinolide will show a shorter lag phase and/or a steeper slope compared to the control. This compound will show a longer lag phase and a significantly reduced slope, indicating inhibition.

G Workflow: Pyrene-Actin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers, Actin Stocks, and Test Compounds add_reagents Combine Buffer, Compound, and G-Actin in Cuvette prep_reagents->add_reagents baseline Read Baseline Fluorescence add_reagents->baseline initiate Initiate Polymerization (Add 10x Buffer) baseline->initiate record Record Fluorescence vs. Time initiate->record plot Plot Intensity vs. Time record->plot analyze Determine Polymerization Rate from Slope plot->analyze compare Compare Compound Effects to Control analyze->compare

Workflow for the pyrene-actin polymerization assay.
Cellular F-Actin Staining (Fluorescence Microscopy)

This protocol allows for the visualization of the actin cytoskeleton within cells, revealing morphological changes induced by the test compounds.

Methodology:

  • Cell Culture and Treatment:

    • Plate adherent cells (e.g., HeLa, U2OS) on glass coverslips and culture until they reach desired confluency.

    • Treat cells with various concentrations of this compound, jasplakinolide, or a vehicle control for a defined period (e.g., 30 minutes to 2 hours).

  • Fixation and Permeabilization:

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[14]

    • Wash three times with PBS.

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5 minutes to allow the phalloidin conjugate to enter.[14][15]

    • Wash three times with PBS.

  • Staining and Imaging:

    • Dilute a fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488) in PBS containing 1% Bovine Serum Albumin (BSA) to its working concentration.[16]

    • Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature, protected from light.[15]

    • (Optional) A nuclear counterstain like DAPI can be co-incubated with the phalloidin.[14]

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters.

  • Expected Results:

    • Control cells: Will display a well-organized network of fine actin filaments and prominent stress fibers.

    • Jasplakinolide-treated cells: Will show a loss of fine structures, with actin accumulating in thick bundles and amorphous aggregates.[2]

    • This compound-treated cells: Will exhibit a dose-dependent breakdown and loss of F-actin structures, leading to a diffuse cytoplasmic signal and cell rounding.[6]

Contrasting Mechanisms of Action on Actin Dynamics

The fundamental difference in the mechanisms of this compound and jasplakinolide can be visualized as acting on opposite sides of the actin polymerization equilibrium.

G G_Actin G-Actin (Monomers) F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Jasp Jasplakinolide Jasp->p1 Chiv This compound Chiv->p2 p1->F_Actin Stabilizes p2->G_Actin Binds & Sequesters

Opposing effects on the actin polymerization equilibrium.

Summary and Conclusion

This compound and jasplakinolide are both highly potent natural products that disrupt the actin cytoskeleton, making them valuable chemical probes for biological research. However, they achieve this disruption through fundamentally opposite mechanisms.

  • Jasplakinolide is an F-actin stabilizer . It binds to existing filaments, preventing their disassembly, and promotes the polymerization of G-actin monomers. Its utility lies in studying processes that require actin filament stability or in probing the consequences of hyper-stabilization.

  • This compound is an actin polymerization inhibitor . It primarily targets G-actin, preventing its assembly into filaments and leading to the net depolymerization and collapse of the cellular actin network. It represents a powerful tool for investigating processes that depend on rapid actin dynamics and polymerization, and its unique mechanism of modulating ABP interactions offers new avenues for research.

For researchers selecting a tool to modulate the actin cytoskeleton, the choice between these two compounds depends entirely on the desired outcome: to lock actin filaments in a stable state (jasplakinolide) or to prevent their formation and induce their breakdown (this compound). This head-to-head comparison underscores the importance of understanding the precise mechanism of action when interpreting experimental results.

References

Assessing the Synergistic Effects of Chivosazol A with Other Anticancer Agents: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of synergistic combinations of anticancer agents is a critical avenue for enhancing therapeutic efficacy and overcoming drug resistance. This guide aims to provide a comprehensive comparison of the synergistic effects of chivosazol A with other anticancer agents, supported by experimental data. However, a thorough review of publicly available scientific literature and clinical trial databases reveals a significant gap in this area of research.

This compound is a potent cytotoxic macrolide isolated from the myxobacterium Sorangium cellulosum. Its primary mechanism of action involves the inhibition of actin polymerization, leading to disruption of the cytoskeleton, cell cycle arrest, and apoptosis. While the standalone anticancer properties of this compound have been characterized, data on its synergistic effects in combination with other chemotherapeutic or targeted agents are not available in the current body of scientific literature.

Our comprehensive search for preclinical and clinical studies investigating this compound in combination therapies did not yield any specific results. Therefore, it is not possible to provide quantitative data, detailed experimental protocols, or signaling pathway diagrams related to the synergistic effects of this compound with other anticancer drugs at this time.

Future Directions and Potential for Synergy

Despite the lack of direct evidence, the unique mechanism of action of this compound suggests potential for synergistic interactions with various classes of anticancer drugs. Agents that target different cellular processes could, in theory, create a multi-pronged attack on cancer cells when combined with this actin inhibitor.

Hypothetical Combination Strategies:

  • With Microtubule-Targeting Agents (e.g., Paclitaxel, Vinca (B1221190) Alkaloids): A combination therapy targeting both major components of the cytoskeleton—actin filaments (with this compound) and microtubules (with taxanes or vinca alkaloids)—could lead to a more profound disruption of cell division and induction of apoptosis.

  • With DNA Damaging Agents (e.g., Doxorubicin, Cisplatin): this compound's ability to induce cell cycle arrest could potentially sensitize cancer cells to the effects of DNA damaging agents, which are often more effective against actively dividing cells.

  • With Inhibitors of Cell Signaling Pathways (e.g., Kinase Inhibitors): Many cancer cells exhibit dysregulated signaling pathways that promote proliferation and survival. Combining this compound with targeted therapies that inhibit these pathways could result in a more potent and selective anticancer effect.

The logical relationship for a hypothetical experimental workflow to assess such synergies is outlined below.

G cluster_0 Preclinical Assessment of this compound Combinations A Select Cancer Cell Lines B Determine IC50 of Single Agents (this compound and Partner Drug) A->B C Combination Treatment with Varying Dose Ratios B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Calculate Combination Index (CI) (Chou-Talalay Method) D->E F Characterize Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) E->F G Mechanistic Studies on Synergistic Combinations (e.g., Western Blot, Flow Cytometry) F->G If Synergistic H In Vivo Xenograft Studies with Synergistic Combinations G->H

Safety Operating Guide

Navigating the Safe Disposal of Chivosazol A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling potent compounds like Chivosazol A, ensuring safe and compliant disposal is a critical aspect of laboratory operations. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its potent bioactivity against mammalian cells necessitates its classification and handling as a cytotoxic agent.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, drawing upon established protocols for cytotoxic and hazardous waste management to ensure the safety of laboratory personnel and the environment.

Core Principles of Cytotoxic Waste Management

The fundamental principle of managing cytotoxic waste is to prevent exposure to personnel and contamination of the environment.[2][3] This is achieved through proper segregation, containment, labeling, and ultimate destruction of the hazardous material. All personnel handling cytotoxic drugs and related waste must receive appropriate training on the associated risks and safe handling procedures.[2][4][5]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-approved, powder-free nitrile glovesProvides a barrier against skin contact. Double gloving is often recommended.
Gown Disposable, lint-free, solid-front gown with long sleeves and elastic cuffsProtects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or gogglesPrevents accidental splashes to the eyes.
Respiratory Protection N95 respirator or higherRecommended when handling powders or creating aerosols to prevent inhalation.

This table summarizes the general PPE requirements for handling cytotoxic compounds based on established safety guidelines.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the safe disposal of this compound and contaminated materials.

Experimental Protocol: Segregation and Containment
  • At the Point of Generation: Immediately segregate all materials that have come into contact with this compound. This includes, but is not limited to:

    • Unused or expired this compound solutions and powders.

    • Contaminated labware (e.g., vials, pipette tips, culture plates).

    • Contaminated PPE (gloves, gowns, etc.).

    • Spill cleanup materials.

  • Waste Container Selection: Utilize designated, color-coded waste containers. While specific color-coding can vary by region and institution, a common system is the use of yellow containers for incineration waste and purple-lidded containers specifically for cytotoxic waste.[3][4][6]

Waste TypeContainer TypeLabeling
Non-Sharp Solid Waste Yellow bag or rigid yellow container with a purple lid, leak-proof and puncture-resistant.[4]Clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.
Sharps Waste Rigid, puncture-resistant sharps container with a purple lid.[3][4]Clearly labeled with "Cytotoxic Sharps" and the universal biohazard symbol.
Liquid Waste Leak-proof, screw-cap container, often within a secondary containment vessel.Clearly labeled with "Cytotoxic Liquid Waste," the chemical name (this compound), and concentration.

This table provides a general guideline for the appropriate containment of different types of cytotoxic waste.

  • Container Sealing and Labeling: Once a container is three-quarters full, securely seal it. Ensure all labels are clearly visible and include the date and point of origin (e.g., laboratory name).[3]

Storage and Transport
  • Storage: Store sealed cytotoxic waste containers in a designated, secure area with restricted access.[3][7] This area should be clearly marked with warning signs.

  • Transport: When transporting waste containers within the facility, use a leak-proof secondary container, such as a labeled cart or bin.[8] A spill kit should be readily available during transport.[7][8]

Final Disposal

The required method for the final disposal of cytotoxic waste is high-temperature incineration .[4][6] This process ensures the complete destruction of the hazardous compound. All disposal must be conducted by a licensed hazardous waste management company in compliance with local, state, and federal regulations.[4][6] A complete record, including a hazardous waste consignment note, must be maintained for tracking the waste from generation to final disposal.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Segregation & Containment cluster_2 Storage & Transport cluster_3 Final Disposal A Identify this compound Waste (solid, liquid, sharps) B Wear Appropriate PPE A->B C Select Correct Waste Container (color-coded, labeled) B->C D Place Waste in Container C->D E Securely Seal Container (when 3/4 full) D->E F Store in Designated Secure Area E->F G Transport with Secondary Containment F->G H Arrange for Licensed Hazardous Waste Collection G->H I High-Temperature Incineration H->I J Maintain Disposal Records I->J

Caption: This diagram outlines the key stages for the safe and compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling Chivosazol A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling Chivosazol A based on general best practices for cytotoxic and actin-inhibiting compounds. A specific Safety Data Sheet (SDS) for this compound was not found; therefore, these recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. All laboratory activities must comply with local, state, and federal regulations.

This compound is a potent inhibitor of eukaryotic organisms and is particularly effective against mammalian cells. It functions by interfering with the actin cytoskeleton, a critical component for cell structure and function. Due to its cytotoxic nature, stringent safety precautions are necessary to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Low-Risk Activities - Gloves: Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978). Change outer gloves immediately upon contamination.
(e.g., handling sealed containers, transport within the lab)- Lab Coat: Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs.
- Eye Protection: Safety glasses with side shields.
High-Risk Activities - Gloves: Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978).
(e.g., weighing, reconstituting, dilutions, aliquoting, administration to cell cultures)- Gown: Disposable, chemotherapy-rated impervious gown that closes in the back.
- Eye and Face Protection: Goggles and a full-face shield, or a NIOSH-certified N95 respirator with a face shield.
- Respiratory Protection: A NIOSH-certified N95 or higher respirator is recommended, especially when handling the powdered form or if there is a risk of aerosolization.
- Hair and Shoe Covers: Disposable hair and shoe covers should be worn.
Spill Cleanup - Gloves: Two pairs of heavy-duty, chemotherapy-tested nitrile gloves.
- Gown: Disposable, chemotherapy-rated impervious gown.
- Eye and Face Protection: Goggles and a full-face shield.
- Respiratory Protection: A NIOSH-certified N95 or higher respirator is mandatory.
- Shoe Covers: Disposable, fluid-resistant shoe covers.

Note: Always inspect PPE for integrity before use. Do not reuse disposable PPE. Contaminated PPE should be disposed of as cytotoxic waste.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing contamination and exposure. All manipulations of this compound, especially in its powdered form or in volatile solvents, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

2.1. Preparation and Reconstitution

  • Gather all materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the BSC.

  • Don appropriate PPE: Follow the high-risk activity guidelines in the PPE table.

  • Prepare the work surface: Cover the work surface of the BSC with a disposable, plastic-backed absorbent pad.

  • Weighing the compound: If weighing the powdered form, do so within the BSC on a tared weigh boat.

  • Reconstitution: Carefully add the solvent to the vial containing this compound. Avoid splashing. Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.

  • Labeling: Clearly label the stock solution with the compound name, concentration, date, and a "Cytotoxic" warning.

2.2. Cell Culture and Experimental Use

  • Dilutions: Perform all serial dilutions within the BSC.

  • Treating cells: When adding this compound to cell cultures, do so slowly and carefully to avoid creating aerosols.

  • Incubation: Incubators containing cells treated with this compound should be clearly labeled with a cytotoxic hazard symbol.

  • Post-treatment handling: All subsequent handling of treated cells and culture media should be performed within a BSC, and the waste should be treated as cytotoxic.

Disposal Plan

Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Container and Procedure
Solid Waste - Container: Puncture-resistant, leak-proof container with a secure lid, clearly labeled as "Cytotoxic Waste."[1][2]
(e.g., used gloves, gowns, absorbent pads, pipette tips, vials)- Procedure: Place all contaminated solid waste directly into the designated container within the BSC. Seal the container when full.
Sharps Waste - Container: Puncture-resistant sharps container specifically designated and labeled for "Cytotoxic Sharps Waste."[3]
(e.g., needles, syringes)- Procedure: Do not recap, bend, or break needles. Dispose of the entire syringe and needle assembly into the sharps container immediately after use.
Liquid Waste - Container: Leak-proof, shatter-resistant container with a secure screw-cap, clearly labeled as "Cytotoxic Liquid Waste."[1]
(e.g., unused stock solutions, contaminated media)- Procedure: Do not pour liquid waste down the drain. Collect all liquid waste in the designated container.

All cytotoxic waste must be disposed of through an approved hazardous waste management vendor.[4] Follow your institution's specific procedures for waste pickup and disposal. High-temperature incineration is the required method for destroying cytotoxic waste.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE for spill cleanup as outlined in the PPE table.

  • Contain the Spill:

    • Liquid Spill: Cover the spill with absorbent pads from a cytotoxic spill kit, starting from the outside and working inward.

    • Powder Spill: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.

  • Clean the Area:

    • Carefully collect all contaminated materials and place them in a cytotoxic waste container.

    • Clean the spill area with a detergent solution, followed by a disinfectant.

    • Rinse the area with water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in BSC) cluster_disposal Disposal Phase Receive Receive & Inspect This compound Store Secure & Labeled Storage Receive->Store Intact Container Don_PPE Don Appropriate PPE Store->Don_PPE Prep_BSC Prepare BSC Work Surface Don_PPE->Prep_BSC Weigh Weigh Powder Prep_BSC->Weigh Reconstitute Reconstitute & Prepare Stock Weigh->Reconstitute Experiment Perform Experiment (e.g., Cell Treatment) Reconstitute->Experiment Segregate Segregate Waste (Solid, Liquid, Sharps) Experiment->Segregate Generate Waste Spill Spill Occurs? Experiment->Spill Label_Waste Label Waste Containers Segregate->Label_Waste Dispose Dispose via Certified Vendor Label_Waste->Dispose Spill->Segregate No Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Yes Spill_Cleanup->Segregate

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.